molecular formula C39H48N4O4 B1677729 HPPH CAS No. 149402-51-7

HPPH

Katalognummer: B1677729
CAS-Nummer: 149402-51-7
Molekulargewicht: 636.8 g/mol
InChI-Schlüssel: PUUBADHCONCMPA-USOGPTGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HPPH is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBADHCONCMPA-USOGPTGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028872
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149402-51-7
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of HPPH Photosensitizer in Photodynamic Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer employed in photodynamic therapy (PDT). We will delve into the core photochemical and photobiological processes, cellular uptake and localization, and the intricate signaling pathways that culminate in tumor cell death.

Introduction to this compound and Photodynamic Therapy

Photodynamic therapy is a non-invasive treatment modality that relies on the interplay of a photosensitizer, light, and molecular oxygen.[1] this compound, a chlorophyll derivative, has emerged as a promising photosensitizer due to its favorable photophysical properties and pharmacokinetic profile.[2][3] A key advantage of this compound is its strong absorption of light in the near-infrared (NIR) region, specifically around 665 nm, which allows for deeper tissue penetration compared to first-generation photosensitizers.[2][4] This characteristic is crucial for the effective treatment of solid tumors.[2] Clinical trials have been conducted for various cancers, including those of the esophagus, lung, and oral cavity, demonstrating its potential as a therapeutic agent.[5][6][7][8]

The Photochemical and Photobiological Basis of this compound-PDT

The therapeutic effect of this compound-PDT is initiated by a series of photochemical events that lead to the generation of cytotoxic reactive oxygen species (ROS). This process can be broken down into several key steps:

  • Photoexcitation: Following administration, this compound selectively accumulates in tumor tissues.[1] Subsequent irradiation with light at a specific wavelength (around 665 nm) excites the this compound molecule from its stable ground state to a short-lived, high-energy singlet excited state.[1]

  • Intersystem Crossing: The excited singlet state of this compound can then undergo a process called intersystem crossing, transitioning to a more stable and longer-lived triplet excited state.[1]

  • Generation of Reactive Oxygen Species (ROS): The triplet-state this compound is the key initiator of the cytotoxic effects and can trigger two types of photochemical reactions:

    • Type I Reaction: The excited photosensitizer can directly react with biological molecules such as lipids, proteins, and nucleic acids by transferring a hydrogen atom, which results in the formation of free radicals and radical ions. These radicals can then react with oxygen to produce ROS.[1]

    • Type II Reaction: This is considered the predominant and more critical pathway for this compound.[1] In this process, the triplet-state this compound transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂).[1][4] Singlet oxygen is a major cytotoxic agent responsible for the therapeutic effects in Type II PDT.[1]

The generated ROS, particularly singlet oxygen, have a very short half-life and a limited radius of action (approximately 20 nm), ensuring that the cytotoxic effects are localized to the areas where the photosensitizer has accumulated, thereby minimizing damage to surrounding healthy tissue.[1]

Cellular Uptake and Subcellular Localization

The efficacy of this compound-PDT is critically dependent on its efficient uptake and specific localization within tumor cells.

Cellular Uptake: this compound is a hydrophobic molecule and is often formulated with delivery vehicles to improve its solubility and bioavailability.[1] Its lipophilicity facilitates its passage across cellular membranes.[3]

Subcellular Localization: Once inside the cell, this compound preferentially accumulates in the membranes of several key organelles, including the mitochondria, lysosomes, and the endoplasmic reticulum.[1][9] This specific localization is crucial as it determines which cellular components will be the initial targets of photodamage, thereby influencing the subsequent cell death pathways.[9]

Signaling Pathways and Mechanisms of Cell Death

The ROS generated during this compound-PDT induce oxidative damage to cellular components, triggering a cascade of signaling pathways that ultimately lead to cell death. The primary modes of cell death induced by this compound-PDT are apoptosis and necrosis, with the specific pathway being dependent on factors such as the treatment dose and the subcellular localization of the photosensitizer.[1][2][10]

Apoptosis (Programmed Cell Death): this compound-PDT is an effective inducer of apoptosis, a controlled and non-inflammatory form of cell death.[1] The process is often initiated by mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[11]

Necrosis: At higher PDT doses or when cellular energy levels are depleted, necrosis, a more inflammatory form of cell death, can occur.[12] This involves the loss of plasma membrane integrity and the release of cellular contents into the surrounding tissue.[13]

Key Signaling Pathways Involved:

  • MAPK Pathways: PDT is known to strongly activate stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, which can contribute to the apoptotic response.[9]

  • STAT3 Signaling: PDT-induced cross-linking of the STAT3 protein has been identified as a potential indicator of an effective photoreaction in tumors.[8]

The interplay of these signaling cascades determines the ultimate fate of the cancer cell following this compound-PDT.

Data Presentation

Table 1: Photophysical and Pharmacokinetic Properties of this compound

PropertyValueReference
Absorption Maximum (λ_max_) ~665 nm[2][4]
Molar Extinction Coefficient (ε) ~45,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ_F_) (for Pyropheophorbide-a) 0.32 (in Dichloromethane)[2]
Singlet Oxygen Quantum Yield (Φ_Δ_) ~0.55[3]
Drug-Light Interval in Clinical Studies 24 - 48 hours[6][14][15]
Plasma Clearance Slow[3]
Primary Elimination Organ Liver[3][7]

Experimental Protocols

Protocol 1: Determination of Subcellular Localization of this compound by Fluorescence Microscopy

This method utilizes the intrinsic fluorescence of this compound and co-localization with organelle-specific fluorescent probes.[9]

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., A549, HeLa) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.[9]

  • This compound Incubation: Incubate the cells with a solution of this compound (typically 1-10 µM in culture medium) for a specified period (e.g., 4 to 24 hours) at 37°C.[9]

  • Organelle Staining: In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) to the culture medium according to the manufacturer's instructions.

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess this compound and probes.

  • Imaging: Immediately image the cells using a confocal fluorescence microscope. Use appropriate excitation and emission filters for this compound and the specific organelle probe.

  • Analysis: Analyze the acquired images for co-localization of the this compound fluorescence signal with the signals from the organelle-specific probes.

Protocol 2: Quantification of this compound Cellular Uptake by Subcellular Fractionation

This biochemical approach involves separating cellular organelles to quantify the amount of this compound in each fraction.[9]

Methodology:

  • Cell Culture and this compound Incubation: Grow cells in large culture flasks and incubate with this compound as described in the microscopy protocol.[9]

  • Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation (e.g., 500 x g for 5 minutes).[9]

  • Homogenization: Resuspend the cell pellet in an ice-cold hypotonic fractionation buffer and homogenize the cells using a Dounce homogenizer or a similar method.[9]

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (e.g., nuclei, mitochondria, microsomes).

  • This compound Extraction: Extract this compound from each organelle fraction using an appropriate organic solvent (e.g., a mixture of methanol and dichloromethane).

  • Quantification: Quantify the amount of this compound in each extract using fluorescence spectroscopy, measuring the emission at the characteristic wavelength of this compound upon excitation at its absorption maximum.

  • Data Normalization: Normalize the amount of this compound in each fraction to the total protein content of that fraction, determined by a protein assay (e.g., BCA assay).

Protocol 3: Assessment of Cell Death (Apoptosis vs. Necrosis) by Flow Cytometry

This method uses fluorescent dyes to differentiate between live, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and treat with this compound-PDT at varying doses. Include untreated and light-only controls.

  • Cell Harvesting: At desired time points post-treatment (e.g., 4, 8, 24 hours), harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC (or another phosphatidylserine-binding probe) and Propidium Iodide (PI) or a similar viability dye, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (in some cases).

Visualizations

HPPH_Mechanism_of_Action cluster_0 Photochemical Events cluster_1 ROS Generation cluster_2 Cellular Damage & Death HPPH_ground This compound (Ground State) HPPH_singlet This compound (Singlet Excited State) Light Light (665 nm) Light->HPPH_ground Photoexcitation HPPH_triplet This compound (Triplet Excited State) HPPH_singlet->HPPH_triplet Intersystem Crossing O2 ³O₂ (Molecular Oxygen) HPPH_triplet->O2 Type II Reaction (Energy Transfer) Substrate Biological Substrates (Lipids, Proteins) HPPH_triplet->Substrate Type I Reaction (Electron/H⁺ Transfer) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Organelles Organelle Damage (Mitochondria, ER, Lysosomes) ROS->Organelles Oxidative Stress Radicals Free Radicals Radicals->ROS Apoptosis Apoptosis Organelles->Apoptosis Signaling Pathways Necrosis Necrosis Organelles->Necrosis Signaling Pathways

Caption: The core mechanism of action of the this compound photosensitizer.

Cellular_Uptake_and_Localization cluster_0 Extracellular Space cluster_1 Intracellular Space HPPH_ext This compound Hydrophobic Molecule Mitochondria {Mitochondria | Apoptosis Induction} HPPH_ext->Mitochondria Cellular Uptake & Preferential Accumulation Lysosomes {Lysosomes | Autophagy Involvement} HPPH_ext->Lysosomes ER {Endoplasmic Reticulum | Cellular Stress} HPPH_ext->ER

Caption: Cellular uptake and subcellular localization of this compound.

Cell_Death_Pathways cluster_0 Initiation cluster_1 Signaling Cascades cluster_2 Cellular Outcome PDT This compound-PDT ROS ROS Generation PDT->ROS Damage Oxidative Damage ROS->Damage Mito_dys Mitochondrial Dysfunction Damage->Mito_dys ER_stress ER Stress Damage->ER_stress Necrosis Necrosis Damage->Necrosis High Dose Caspase Caspase Activation Mito_dys->Caspase MAPK MAPK Activation (JNK, p38) ER_stress->MAPK Autophagy Autophagy ER_stress->Autophagy Apoptosis Apoptosis Caspase->Apoptosis MAPK->Apoptosis

Caption: Signaling pathways leading to cell death in this compound-PDT.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), also known as Photochlor, is a second-generation photosensitizer that has emerged as a promising agent for photodynamic therapy (PDT).[1] Derived from chlorophyll, this chlorin-based compound exhibits favorable photophysical and pharmacokinetic properties, including strong absorption in the near-infrared spectrum, which allows for deeper tissue penetration of light.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Rationale for Development

The development of this compound was driven by the need to overcome the limitations of first-generation photosensitizers, such as Photofrin®. While effective, Photofrin® is associated with prolonged cutaneous photosensitivity, requiring patients to avoid sunlight for extended periods.[4] this compound was designed to have a more rapid clearance from the body, thereby reducing the duration of skin photosensitivity, while maintaining high efficacy in tumor destruction.[5] Its lipophilic nature contributes to its efficient cellular uptake and localization in tumor tissues.

Synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound)

The synthesis of this compound is efficiently achieved from pyropheophorbide-a, which can be derived from chlorophyll a. A notable synthetic method involves a two-step process that is suitable for large-scale production.[6]

Materials and Reagents
  • Pyropheophorbide-a

  • 30% Hydrobromic acid in acetic acid (HBr/HOAc)

  • Dichloromethane (CH₂Cl₂)

  • Hexanol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Collidine

Synthetic Protocol

Step 1: Preparation of the Intermediate

  • To 100 mg of pyropheophorbide-a in a 50 mL round-bottom flask, add 2.0 mL of 30% HBr/HOAc.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under high vacuum, ensuring the bath temperature is maintained between 30-40 °C.[6]

Step 2: Formation of this compound

  • Dissolve the residue from Step 1 in 10 mL of dry dichloromethane.

  • Add 2.00 mL of hexanol and 200 mg of potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 45 minutes under a nitrogen atmosphere.

  • Pour the reaction mixture into 100 mL of water and extract with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.[6]

  • The solvent is then evaporated to yield the final product, 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound).

Mechanism of Action

The therapeutic effect of this compound in PDT is mediated by the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength (approximately 665 nm).[2][7]

Photophysical and Photochemical Processes

dot

Caption: Core photochemical mechanism of this compound-mediated PDT.

Cellular Signaling Pathways

This compound-PDT induces tumor cell death primarily through apoptosis and necrosis. The specific pathway activated depends on factors such as the dose of this compound, light fluence, and the subcellular localization of the photosensitizer.[3]

Apoptosis: this compound-PDT can trigger the intrinsic pathway of apoptosis. Upon light activation, this compound localized in the mitochondria generates ROS, leading to mitochondrial membrane depolarization and the release of cytochrome c. This initiates a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[8][9] The extrinsic pathway, involving caspase-8 activation, has also been implicated.[8][10]

Necrosis: At higher treatment doses, or in cells with compromised apoptotic pathways, this compound-PDT can induce necrosis. This form of cell death is often mediated by the RIPK1/RIPK3 signaling pathway, leading to plasma membrane rupture and inflammation.[11][12]

dot

Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis HPPH_PDT_A This compound-PDT Mitochondria Mitochondrial Damage HPPH_PDT_A->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_A Caspase-3 Activation Caspase9->Caspase3_A Apoptosis Apoptotic Cell Death Caspase3_A->Apoptosis HPPH_PDT_N This compound-PDT (High Dose) RIPK1_RIPK3 RIPK1/RIPK3 Activation HPPH_PDT_N->RIPK1_RIPK3 MLKL MLKL Phosphorylation RIPK1_RIPK3->MLKL Necrosis Necrotic Cell Death MLKL->Necrosis

Caption: this compound-PDT induced cell death signaling pathways.

Quantitative Data

Photophysical Properties
PropertyValueReference(s)
Absorption Maximum (λmax)665 nm[7]
Singlet Oxygen Quantum Yield (ΦΔ)~55%[7]
Pharmacokinetic Parameters
SpeciesDoseHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Reference(s)
Human 3-6 mg/m²-0.0296 L/h/m²Vc: 2.40 L/m², Vss: 9.58 L/m²[13]
Murine 1 mg/kgβ: 21 h--[14]
Canine 0.3 mg/kg26.98 ± 2.35 h5.061 ± 0.214 mL/h/kgVc: 0.069 ± 0.003 L/kg, Vss: 4.47 ± 0.25 L/kg[14]
In Vivo Efficacy and Dosimetry
ParameterValueModelReference(s)
Tumor-to-Normal Tissue Ratio 5:1 to 15:1 (brain)U87 human glioma in nude rats[13]
PDT Light Dose (Clinical) 50-200 J/cm²Human oral, esophageal cancer[15][16]
This compound Dose (Clinical) 3-6 mg/m²Human esophageal cancer[15]

Experimental Protocols

Formulation of this compound for Intravenous Administration

Due to its hydrophobic nature, this compound requires a suitable formulation for intravenous delivery. A common approach is the use of a liposomal formulation or a solution containing co-solvents and surfactants.

Example Formulation (Research Grade): A stock solution of this compound can be prepared in a mixture of ethanol and Tween 80, and then diluted in a sterile aqueous solution for injection. For in vivo studies, this compound has been formulated in 1% Tween 80 in water.[17]

In Vitro Cytotoxicity Assay (CCK-8)

dot

In_Vitro_Workflow start Seed Cancer Cells in 96-well Plate incubate_cells Incubate for 24h start->incubate_cells add_this compound Add this compound at Various Concentrations incubate_cells->add_this compound incubate_this compound Incubate for 24h (Dark) add_this compound->incubate_this compound irradiate Irradiate with 665 nm Light incubate_this compound->irradiate incubate_post_pdt Incubate for 24-48h irradiate->incubate_post_pdt add_cck8 Add CCK-8 Reagent incubate_post_pdt->add_cck8 incubate_cck8 Incubate for 1-4h add_cck8->incubate_cck8 read_absorbance Measure Absorbance at 450 nm incubate_cck8->read_absorbance

Caption: Experimental workflow for in vitro this compound-PDT cytotoxicity assay.

Protocol:

  • Seed cancer cells (e.g., Eca109 human esophageal squamous cancer cells) in a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.005 to 1.0 µg/mL) and incubate for another 24 hours in the dark.

  • Replace the medium with fresh medium.

  • Irradiate the cells with a 665 nm laser at a specified light dose (e.g., 2 J/cm²). Include non-irradiated control groups.

  • Incubate the cells for an additional 24-48 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

In Vivo PDT Efficacy Study

Animal Model: Establish subcutaneous tumors in mice (e.g., BALB/c or nude mice) by injecting a suspension of cancer cells (e.g., 3 x 10⁵ RIF-1 cells).[18] Allow tumors to grow to a palpable size (e.g., 4-5 mm in diameter).[17]

Treatment Protocol:

  • Administer this compound intravenously (e.g., via tail vein injection) at a specified dose (e.g., 0.4 µmol/kg).[17]

  • After a drug-light interval of 24 hours to allow for tumor accumulation of this compound, irradiate the tumor area with a 665 nm laser at a specific light dose (e.g., 135 J/cm²).

  • Monitor tumor growth over time by measuring tumor dimensions with calipers.

  • Include control groups: no treatment, light only, and this compound only.

  • Efficacy can be assessed by tumor growth delay or tumor cure rates.

Conclusion

2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound) is a well-characterized second-generation photosensitizer with a robust preclinical and clinical profile. Its efficient synthesis, favorable pharmacokinetics, and potent photodynamic activity make it a valuable tool for researchers and a promising candidate for the treatment of various cancers. This technical guide provides a foundational understanding of this compound, from its chemical synthesis to its biological mechanism of action, to aid in its further investigation and development.

References

The Photophysical and Photochemical Landscape of HPPH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer derived from chlorophyll-a, has emerged as a promising agent in photodynamic therapy (PDT). Its favorable photophysical and photochemical properties, including strong absorption in the near-infrared (NIR) region, facilitate deeper tissue penetration of light, a critical advantage for the treatment of solid tumors. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the key cellular signaling pathways modulated by this compound-mediated PDT.

Core Photophysical and Photochemical Properties of this compound

The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and efficiently generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). The key photophysical and photochemical parameters of this compound are summarized below.

Data Presentation: Quantitative Properties of this compound
PropertyValueSolvent/Conditions
Absorption Maximum (λmax) ~665 nmCommon organic solvents
Molar Extinction Coefficient (ε) ~45,000 M⁻¹cm⁻¹Dichloromethane
Fluorescence Quantum Yield (ΦF) 0.32 (for Pyropheophorbide-a)*Dichloromethane
Singlet Oxygen Quantum Yield (ΦΔ) ~0.48-0.55Methanol
Photobleaching Quantum Yield Data not readily available-
Triplet State Lifetime Data not readily available-

*Note: A specific fluorescence quantum yield for this compound is not widely reported in the literature. The value for its parent compound, pyropheophorbide-a, is considered a close and relevant approximation[1].

Experimental Protocols

Accurate and reproducible measurement of photophysical and photochemical properties is crucial for the characterization and comparison of photosensitizers. This section provides detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. The Beer-Lambert law (A = εcl) is the governing principle for this determination.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the λmax.

  • Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax (~665 nm for this compound). Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis. The data should yield a linear relationship. Perform a linear regression analysis. The slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.

Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method

The fluorescence quantum yield represents the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. For this compound, a suitable standard is Rhodamine B in ethanol (ΦF = 0.65).

  • Preparation of Solutions: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. It is critical that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Record the absorption spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument parameters (e.g., slit widths) are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both this compound and the standard.

    • The quantum yield of this compound (ΦF_X) can be calculated using the following equation: ΦF_X = ΦF_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • ΦF_ST is the fluorescence quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Determination of Singlet Oxygen Quantum Yield (ΦΔ) by the Indirect Method

This method relies on the chemical trapping of singlet oxygen by a scavenger, leading to a measurable change in the scavenger's concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger that reacts with ¹O₂, causing a decrease in its absorbance.

Protocol:

  • Selection of a Reference: Choose a reference photosensitizer with a known singlet oxygen quantum yield that absorbs at a similar wavelength to this compound. Methylene blue or Rose Bengal are common references.

  • Preparation of Solutions: Prepare solutions of this compound and the reference photosensitizer in a suitable solvent (e.g., methanol) with matched absorbance at the irradiation wavelength.

  • Addition of Scavenger: Add DPBF to each solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be between 1.0 and 1.5.

  • Photobleaching Experiment:

    • Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.

    • At regular time intervals, monitor the decrease in the absorbance of DPBF at its λmax.

  • Data Analysis:

    • Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time. The slope of this line gives the photobleaching rate constant (k).

    • The singlet oxygen quantum yield of this compound (ΦΔ_X) can be calculated using the following equation: ΦΔ_X = ΦΔ_ST * (k_X / k_ST) Where:

      • ΦΔ_ST is the singlet oxygen quantum yield of the standard.

      • k_X and k_ST are the photobleaching rate constants for this compound and the standard, respectively.

Cellular Signaling Pathways in this compound-Mediated PDT

Upon photoactivation, this compound generates ROS that induce oxidative stress and damage to cellular components, leading to the initiation of various signaling cascades that culminate in cell death. The predominant cell death modality—apoptosis, necrosis, or autophagy—is influenced by the PDT dose, the subcellular localization of this compound, and the cellular context.[1] this compound is known to localize in the membranes of key organelles such as the mitochondria, lysosomes, and the endoplasmic reticulum.[1]

Apoptosis

This compound-PDT is a potent inducer of apoptosis, or programmed cell death. Damage to the mitochondria, a primary localization site for this compound, can trigger the intrinsic apoptotic pathway.

HPPH_Apoptosis_Pathway HPPH_PDT This compound + Light ROS ROS (¹O₂) HPPH_PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) ROS->Bcl2 inhibition/damage BaxBak Pro-apoptotic Bax/Bak Mitochondria->BaxBak Bcl2->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP Cleavage ActiveCasp3->PARP DNA_Frag DNA Fragmentation ActiveCasp3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound-PDT.

Necrosis

At higher doses of this compound-PDT or in cells with depleted ATP levels, necrosis, a form of unregulated cell death, can occur.[1] This process is often characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. A regulated form of necrosis, termed necroptosis, can also be initiated.

HPPH_Necrosis_Pathway HPPH_PDT High Dose This compound + Light Severe_ROS Severe ROS Production HPPH_PDT->Severe_ROS ATP_Depletion ATP Depletion Severe_ROS->ATP_Depletion Membrane_Damage Plasma Membrane Damage Severe_ROS->Membrane_Damage Organelle_Swelling Organelle Swelling Severe_ROS->Organelle_Swelling RIPK1 RIPK1 Severe_ROS->RIPK1 Necrosis Necrosis ATP_Depletion->Necrosis Membrane_Damage->Necrosis Organelle_Swelling->Necrosis RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome MLKL_p Phosphorylated MLKL Necrosome->MLKL_p MLKL_p->Membrane_Damage pore formation Necroptosis Necroptosis MLKL_p->Necroptosis

Caption: Necrotic and necroptotic cell death pathways initiated by this compound-PDT.

Autophagy

Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the extent of damage. This compound-PDT can induce autophagy, and key proteins involved in this pathway include Beclin-1 and LC3.

HPPH_Autophagy_Pathway HPPH_PDT This compound + Light ROS ROS HPPH_PDT->ROS ER_Stress ER Stress ROS->ER_Stress Bcl2_damage Bcl-2 Damage ROS->Bcl2_damage Beclin1 Beclin-1 ER_Stress->Beclin1 Bcl2_damage->Beclin1 release PI3KC3 PI3KC3 Complex Beclin1->PI3KC3 Phagophore Phagophore Formation PI3KC3->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome elongation LC3I LC3-I LC3II LC3-II (lipidated) LC3I->LC3II LC3II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Cell_Fate Cell Survival or Death Degradation->Cell_Fate

Caption: Autophagy induction pathway following this compound-PDT.

Experimental Workflow for In Vitro PDT Efficacy

A standardized workflow is essential for evaluating the efficacy of photosensitizers in a laboratory setting.

In_Vitro_PDT_Workflow Cell_Culture 1. Cell Culture (e.g., tumor cell line) HPPH_Incubation 2. This compound Incubation (dose & time dependent) Cell_Culture->HPPH_Incubation Wash 3. Wash to remove excess this compound HPPH_Incubation->Wash Irradiation 4. Light Irradiation (specific wavelength & dose) Wash->Irradiation Post_Incubation 5. Post-Irradiation Incubation (e.g., 24h) Irradiation->Post_Incubation Analysis 6. Analysis of Cell Viability and Death Pathways Post_Incubation->Analysis MTT MTT/MTS Assay (Viability) Analysis->MTT Flow_Cytometry Flow Cytometry (Apoptosis/Necrosis) Analysis->Flow_Cytometry Western_Blot Western Blot (Protein expression) Analysis->Western_Blot

Caption: General experimental workflow for in vitro evaluation of this compound-PDT.

Conclusion

This compound stands as a potent second-generation photosensitizer with significant potential in photodynamic therapy. Its strong absorption in the near-infrared spectrum, coupled with an efficient generation of singlet oxygen, makes it a valuable tool in the oncologist's arsenal. A thorough understanding of its photophysical and photochemical properties, facilitated by standardized experimental protocols, is paramount for its continued development and clinical application. Furthermore, elucidating the intricate signaling pathways activated by this compound-PDT will not only enhance our understanding of its mechanism of action but also pave the way for the rational design of combination therapies to improve therapeutic outcomes and overcome resistance.

References

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of HPPH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer used in photodynamic therapy (PDT). Understanding these fundamental processes is critical for optimizing PDT efficacy, designing novel drug delivery systems, and elucidating the mechanisms of action that lead to targeted cell death.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic procedure that involves the administration of a photosensitizer, followed by irradiation with light of a specific wavelength.[1] this compound (also known as Photochlor®) is a chlorophyll-derived photosensitizer with strong absorption in the near-infrared spectrum (~665 nm), which allows for deeper tissue penetration of light.[2] Upon light activation, this compound transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[2][3] These highly reactive species have a short diffusion radius (approx. 20 nm), confining the cytotoxic effects to the immediate vicinity of this compound localization within the cell.[1] Consequently, the efficacy of this compound-PDT is critically dependent on its efficient cellular uptake and precise subcellular localization.[3]

Cellular Uptake of this compound

The journey of this compound from the extracellular environment into the cell is a multifaceted process influenced by the physicochemical properties of this compound, its formulation, and the specific characteristics of the target cell.

Mechanisms of Cellular Uptake

As a hydrophobic molecule, this compound's entry into cells is complex. Studies suggest that its uptake is not governed by a single mechanism but rather a combination of processes. Due to its lipophilicity, passive diffusion across the plasma membrane is a potential route of entry. However, to enhance solubility and improve tumor targeting, this compound is often encapsulated in delivery vehicles such as liposomes or nanocomplexes.[1] These formulations can significantly alter the uptake pathway, often favoring endocytic mechanisms.

The use of liposomal this compound, for instance, leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissue. Once at the tumor site, these liposomes can be taken up by cancer cells through various endocytic pathways.

The Role of Efflux Pumps

The net intracellular concentration of this compound is a balance between uptake and efflux. The ATP-binding cassette (ABC) transporter ABCG2 has been identified as an efflux pump capable of actively transporting this compound out of cells. Overexpression of ABCG2 in some tumor models can lead to reduced this compound retention and decreased phototoxic efficacy. This has important implications for PDT resistance, as cancer stem-like cells, which often exhibit high levels of ABCG2, may be spared from treatment. Inhibition of ABCG2 has been shown to enhance this compound retention and subsequent phototoxicity.

Quantitative Analysis of this compound Uptake and Phototoxicity

Quantifying the cellular uptake of this compound is essential for preclinical evaluation. This is often accomplished using flow cytometry, which measures the intrinsic fluorescence of this compound within individual cells. While direct comparative data on uptake amounts across different cell lines is sparse in the literature, phototoxicity, measured as the half-maximal inhibitory concentration (IC50), provides an indirect but valuable measure of PDT efficacy.

Table 1: Phototoxicity of this compound-PDT in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration for IC50Light Dose (J/cm²)Incubation Time (h)Viability Assay
MAT-LyLuRat Prostate CancerRange tested: 0.24, 1.2, 3.6, 12 µMNot Specified4Colony Forming Assay
FaDuHuman Pharyngeal Squamous Cell CarcinomaVariable1Not SpecifiedMTT Assay
Colon26Murine Colon CarcinomaVariable1Not SpecifiedMTT Assay

Note: The data presented is compiled from various studies. Direct comparison of these values should be done with caution, as experimental conditions such as light dose, incubation time, and specific this compound formulation can vary significantly between studies.[4]

Some studies have provided semi-quantitative comparisons. For example, a graphene oxide-PEG-HPPH nanocomplex resulted in stronger intracellular fluorescence in MDA-MB-231 cells compared to free this compound, indicating enhanced uptake.[3] Similarly, certain this compound-cyanine dye conjugates have shown 5- to 10-fold higher uptake in Colon 26 and U87 tumor cells compared to other conjugates.[5]

Experimental Protocols for Studying Cellular Uptake

This protocol allows for the high-throughput quantification of intracellular this compound based on its fluorescence.

  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • This compound Incubation: Prepare various concentrations of this compound in a complete cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound. Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) or trypsin.

  • Sample Preparation: Transfer the detached cells into flow cytometry tubes and centrifuge at 500 x g for 5 minutes. Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite this compound using a violet laser (e.g., 405 nm) and collect the emission using an appropriate filter (e.g., 660/20 nm bandpass filter).[5] Record the mean fluorescence intensity for at least 10,000 cells per sample.

  • Data Analysis: The mean fluorescence intensity is directly proportional to the average amount of intracellular this compound. Compare the values across different concentrations and time points.

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis seed 1. Seed cells in multi-well plates adhere 2. Allow cells to adhere (24h) seed->adhere incubate 3. Incubate with this compound solution adhere->incubate wash 4. Wash with PBS to remove unbound this compound incubate->wash detach 5. Detach cells (e.g., with Trypsin/EDTA) wash->detach pellet 6. Pellet cells and resuspend in PBS detach->pellet flow 7. Acquire data on Flow Cytometer pellet->flow analyze 8. Analyze Mean Fluorescence Intensity flow->analyze

Caption: Experimental workflow for quantifying this compound cellular uptake via flow cytometry.

Subcellular Localization of this compound

The specific organelles where this compound accumulates dictate the initial sites of photodamage and, consequently, the primary mechanism of cell death.[3]

Primary Localization Sites

Following cellular uptake, this compound, owing to its lipophilic nature, preferentially localizes in the membranes of several key organelles. The most commonly reported sites of accumulation are:

  • Mitochondria [3]

  • Endoplasmic Reticulum (ER) [3]

  • Lysosomes [3]

Localization in the mitochondria is particularly significant as it can directly trigger the intrinsic apoptotic pathway upon PDT. Damage to the ER can induce ER stress and unfolded protein response pathways, while lysosomal damage can lead to the release of hydrolytic enzymes into the cytoplasm, contributing to cell death.

Quantitative Analysis of Subcellular Distribution

Precisely quantifying the concentration of this compound within different organelles is technically challenging. The primary methods for determining localization are fluorescence microscopy with organelle-specific dyes and biochemical subcellular fractionation. While these methods clearly identify the target organelles, peer-reviewed literature providing a precise percentage breakdown of this compound distribution among organelles is limited. The analysis often relies on colocalization coefficients (e.g., Pearson's coefficient) derived from microscopy images.

Table 2: Primary Subcellular Localization Sites of this compound

OrganelleMethod of DeterminationImplication of Localization
MitochondriaFluorescence Colocalization Microscopy (e.g., with MitoTracker™)Induction of intrinsic apoptosis, disruption of cellular energy metabolism.[3]
Endoplasmic ReticulumFluorescence Colocalization Microscopy (e.g., with ER-Tracker™)Induction of ER stress, disruption of protein folding and calcium homeostasis.[3]
LysosomesFluorescence Colocalization Microscopy (e.g., with LysoTracker™)Release of lysosomal enzymes, induction of lysosomal cell death pathways.[3]
Experimental Protocols for Determining Subcellular Localization

This method visualizes the location of this compound within cells by comparing its fluorescent signal with that of dyes known to stain specific organelles.

  • Cell Culture: Plate cells (e.g., A549, HeLa) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.[3]

  • This compound Incubation: Incubate the cells with a solution of this compound (typically 1-10 µM in culture medium) for a specified period (e.g., 4 to 24 hours) at 37°C.[3]

  • Organelle Staining: In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe to the culture medium.[3] Examples include:

    • Mitochondria: MitoTracker™ Green FM

    • Endoplasmic Reticulum: ER-Tracker™ Blue-White DPX

    • Lysosomes: LysoTracker™ Red DND-99

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound this compound and probes.[3]

  • Imaging: Immediately image the live cells using a confocal laser scanning microscope (CLSM). Use appropriate laser lines and emission filters for this compound (e.g., excitation ~405 nm, emission ~670 nm) and the specific organelle probes.[3]

  • Analysis: Merge the images from the different channels. Spatial overlap of the this compound signal and the organelle probe signal indicates colocalization. This can be quantified using software to calculate correlation coefficients.[3]

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis seed 1. Seed cells on glass-bottom dishes adhere 2. Culture to 60-70% confluency seed->adhere This compound 3. Incubate with this compound adhere->this compound organelle 4. Add organelle-specific fluorescent probe This compound->organelle wash 5. Wash cells with PBS organelle->wash image 6. Image live cells with Confocal Microscope wash->image merge 7. Merge fluorescence channels image->merge coloc 8. Analyze signal colocalization merge->coloc

Caption: Experimental workflow for determining this compound subcellular localization.

This biochemical approach physically separates organelles to quantify the amount of this compound in each fraction.

  • Cell Culture and Incubation: Grow cells in large culture flasks and incubate with this compound as described previously.

  • Harvesting and Homogenization: Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in an ice-cold hypotonic fractionation buffer. Homogenize the cells using a Dounce homogenizer or similar method to rupture the plasma membranes while leaving organelles intact.[3]

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

    • Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (containing ER and lysosomes).

  • This compound Quantification: Extract this compound from each fraction using an appropriate organic solvent. Quantify the amount of this compound in each extract using fluorescence spectroscopy or HPLC.

Downstream Signaling Pathways

The ROS generated by photoactivated this compound inflicts oxidative damage on lipids, proteins, and nucleic acids within the organelles of localization. This damage initiates a cascade of signaling events that culminate in cell death, primarily through apoptosis and necrosis.[1]

  • Apoptosis: When localized in mitochondria, this compound-PDT can trigger the release of cytochrome c, which in turn activates the caspase cascade and initiates the intrinsic pathway of apoptosis.

  • Stress-Activated Pathways: PDT is known to cause strong activation of stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, which can contribute to the apoptotic response.[3]

  • STAT3 Cross-linking: A molecular marker for an effective photodynamic reaction is the cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The level of STAT3 cross-linking has been shown to be significantly higher in squamous cell carcinoma lesions compared to dysplasia, correlating with treatment response.[6]

G Light Light (665 nm) HPPH_activated This compound* (Excited State) Light->HPPH_activated This compound This compound This compound->HPPH_activated ROS ¹O₂ (ROS) HPPH_activated->ROS Energy Transfer O2 ³O₂ (Oxygen) O2->ROS Damage Oxidative Damage (Lipids, Proteins) ROS->Damage Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC ER Endoplasmic Reticulum ER_Stress ER Stress ER->ER_Stress Organelles Other Organelles (Lysosomes) Damage->Mito Damage->ER Damage->Organelles Stress_Kinase p38 / JNK Activation Damage->Stress_Kinase STAT3 STAT3 Cross-linking Damage->STAT3 Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis ER_Stress->Apoptosis Stress_Kinase->Apoptosis Caspase->Apoptosis

Caption: Key signaling events initiated by this compound-mediated photodynamic therapy.

Conclusion

The cellular uptake and subcellular localization of this compound are pivotal determinants of its therapeutic efficacy in photodynamic therapy. Its accumulation in critical organelles like the mitochondria and endoplasmic reticulum ensures that the highly localized burst of ROS upon photoactivation triggers potent cell death pathways. A thorough understanding of these processes, supported by robust experimental protocols, is crucial for the continued development of this compound-based therapies and the design of next-generation photosensitizers with enhanced tumor selectivity and potency. Future work should focus on more precise quantitative analysis of this compound distribution and the elucidation of resistance mechanisms, such as efflux pump activity, to further refine and personalize PDT for cancer treatment.

References

An In-Depth Technical Guide to the In Vivo Biodistribution and Pharmacokinetics of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), also known as Photochlor, is a second-generation photosensitizer derived from chlorophyll-a.[1] It is utilized in photodynamic therapy (PDT), a non-invasive treatment modality that combines a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy malignant cells.[1] The clinical efficacy of this compound-mediated PDT is critically dependent on its selective accumulation in target tissues and its pharmacokinetic profile.[2] This guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetics of this compound, detailing quantitative data, experimental protocols, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Biodistribution of this compound

The biodistribution of this compound is characterized by its preferential accumulation in tumor tissues, with the liver being the primary organ for clearance.[3] The hydrophobic nature of this compound (log P of ~5.6) influences its transport and distribution in vivo.[4]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution of this compound in preclinical models. Data is compiled from studies in mouse models with subcutaneously implanted tumors, and concentrations are often highest around 24 hours after administration.[2]

Table 1: Representative this compound Concentration in Tissues (µg/g)

Time Post-InjectionPlasmaTumorLiverSpleenLung
4 hours ~1.0~7.0~2.5~0.8~1.5
24 hours ~5.0~15.0~4.0~1.0~2.0
48 hours ~8.0~10.0~3.0~0.8~1.5
72 hours ~10.0~8.0~2.0~0.5~1.0
Note: Data is compiled and averaged from multiple preclinical studies in mouse models.[2]

Table 2: Representative this compound Tissue-to-Plasma Concentration Ratios

Time Post-InjectionTumor:PlasmaLiver:PlasmaSpleen:PlasmaLung:Plasma
4 hours ~7.0~2.5~0.8~1.5
24 hours ~3.0~0.8~0.2~0.4
48 hours ~1.25~0.38~0.1~0.19
72 hours ~0.8~0.2~0.05~0.1
Note: Ratios are calculated based on reported tissue and plasma concentrations in preclinical models and highlight the preferential accumulation in the liver and tumor over time.[2]

Pharmacokinetics of this compound

Pharmacokinetic studies in cancer patients have shown that the behavior of this compound can be described by a two-compartment model.[4][5]

Quantitative Pharmacokinetic Parameters

Table 3: Human Pharmacokinetic Parameters of this compound

ParameterValueDescription
Administration Route Intravenous Infusion (1-hour)-
Model Two-CompartmentDescribes the distribution and elimination phases.[4][5]
Alpha Half-Life (t½α) 7.77 hoursRepresents the initial rapid distribution phase.[5]
Beta Half-Life (t½β) 596 hoursRepresents the terminal elimination phase.[5]
Predicted Cmax (3 mg/m² dose) 1.13 µg/mlMaximum plasma concentration at the end of infusion.[4]
Predicted Cmax (4 mg/m² dose) 1.50 µg/mlMaximum plasma concentration at the end of infusion.[4]
Predicted Cmax (5 mg/m² dose) 1.87 µg/mlMaximum plasma concentration at the end of infusion.[4]
Predicted Cmax (6 mg/m² dose) 2.25 µg/mlMaximum plasma concentration at the end of infusion.[4]

Key Experimental Protocols

Accurate assessment of this compound biodistribution and pharmacokinetics relies on robust and well-defined experimental protocols.

In Vivo Biodistribution Study Protocol

This protocol outlines a typical workflow for determining the biodistribution of this compound in a preclinical tumor model.

Animal Models: Commonly used models include syngeneic mouse/rat tumors implanted in immunocompetent hosts (e.g., BALB/c, C57BL/6 mice) or human tumor xenografts in immunosuppressed mice.[6][7] For example, BALB/c mice bearing Colo26-HA or 4T1 murine mammary tumors are often used.[8][9]

Methodology:

  • This compound Administration: this compound, formulated to enhance solubility (e.g., with Tween 80), is administered to tumor-bearing mice, typically via tail vein injection.[4][9] Doses in preclinical studies can range, for example, from 0.4 to 0.47 μmol/kg.[8][9]

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 4, 24, 48, 72 hours) to assess the change in drug concentration over time.

  • Tissue Collection: At each time point, blood is collected, and key organs (tumor, liver, spleen, lungs, kidneys, muscle, skin) are excised, weighed, and immediately frozen or processed.

  • Tissue Homogenization: Tissues are homogenized in an appropriate buffer (e.g., ice-cold PBS) to create a uniform lysate for extraction.[2]

  • This compound Extraction: An organic solvent (e.g., a mixture of methanol and dimethyl sulfoxide) is added to the homogenate to precipitate proteins and extract the lipophilic this compound. Samples are centrifuged, and the supernatant containing this compound is collected for analysis.

  • Quantification: The concentration of this compound in the extracts is determined using analytical methods like HPLC or LC-MS/MS.[2]

G Experimental Workflow for this compound Biodistribution Study cluster_animal Animal Model cluster_procedure Procedure cluster_analysis Sample Processing & Analysis A Tumor-Bearing Mouse (e.g., BALB/c) B This compound Administration (Intravenous Injection) A->B C Euthanasia at Specific Time Points B->C D Tissue & Blood Collection C->D E Tissue Homogenization D->E F This compound Extraction E->F G Quantification (HPLC / LC-MS/MS) F->G

Workflow for an in vivo this compound biodistribution study.
This compound Quantification Protocol

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard method for quantifying this compound in biological samples.[2]

Instrumentation and Conditions (Example):

  • LC System: HPLC or UHPLC system.[2]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient mixture of solvents like acetonitrile and ammonium acetate buffer.[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: Fluorescence detector with excitation at ~410 nm and emission at ~670 nm.[2]

  • Alternative Detection: UV-Vis detection at the Soret band (~410 nm) or Q-band (~665 nm).[2]

Protocol:

  • Standard Curve Preparation: A series of this compound standard solutions of known concentrations are prepared to generate a calibration curve.[2]

  • Sample Injection: Extracted tissue samples and standards are injected into the HPLC system.[2]

  • Peak Identification: The this compound peak is identified by its retention time compared to the standards.[2]

  • Quantification: The peak area from the sample chromatogram is interpolated using the standard curve to determine the this compound concentration.[2] The final concentration is typically expressed as µg of this compound per gram of tissue (µg/g).[2]

For higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used, often with a triple quadrupole mass spectrometer and electrospray ionization (ESI).[2]

G This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Tissue Homogenate B Organic Solvent Extraction A->B C Centrifugation B->C D Collect Supernatant C->D E Inject into HPLC System D->E F Fluorescence Detection (Ex: 410nm, Em: 670nm) E->F H Calculate Concentration (µg/g tissue) F->H G Generate Standard Curve G->H

Workflow for quantifying this compound in tissue samples via HPLC.

Mechanism of Action and Associated Signaling

The therapeutic effect of this compound-PDT is initiated by light activation, leading to the generation of ROS and subsequent cell death.

Photochemical and Photobiological Processes:

  • Photoexcitation: Following administration and accumulation in tumor tissue, this compound is irradiated with light (typically around 665-670 nm), exciting it from its ground state to a singlet excited state.[1]

  • Intersystem Crossing: The molecule transitions to a longer-lived triplet excited state.[1]

  • ROS Generation: The triplet-state this compound interacts with molecular oxygen via two primary pathways:[1]

    • Type I Reaction: Direct reaction with biological substrates to form free radicals.[1]

    • Type II Reaction: Energy transfer to ground-state oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂), which is the predominant pathway for this compound-PDT.[1]

Cellular Effects and Signaling: this compound preferentially localizes in the membranes of organelles such as the mitochondria, lysosomes, and endoplasmic reticulum.[1] The generated ROS, particularly singlet oxygen, have a short radius of action (~20 nm) and inflict localized oxidative damage on lipids, proteins, and nucleic acids.[1] This damage triggers signaling cascades that culminate in cell death, primarily through apoptosis (programmed cell death) and necrosis.[1][10] The specific cell death pathway can depend on the treatment dose and the subcellular localization of the this compound.[1]

G Simplified Signaling Pathway of this compound-Mediated PDT This compound This compound in Tumor Tissue HPPH_excited Excited Triplet State this compound This compound->HPPH_excited Photoexcitation Light Light Irradiation (~665 nm) Light->HPPH_excited ROS Reactive Oxygen Species (ROS) (Mainly Singlet Oxygen ¹O₂) HPPH_excited->ROS Type II Reaction Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Oxidative Damage to Cellular Components (Lipids, Proteins) ROS->Damage Organelles Target Organelles (Mitochondria, ER, Lysosomes) ROS->Organelles Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Organelles->Apoptosis Organelles->Necrosis CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath

This compound-PDT mechanism leading to tumor cell death.

Clearance and Excretion

Understanding the clearance pathways of this compound is essential for determining dosing schedules and predicting potential toxicity.

Primary Route of Elimination: Physiologically based pharmacokinetic (PBPK) modeling in rats has identified the liver as the primary organ for the elimination of this compound.[3] As a lipophilic compound, this compound is primarily subject to hepatobiliary clearance, where it is metabolized in the liver and excreted into the bile.[11] Drugs with higher plasma protein binding, like the hydrophobic this compound, tend to favor hepatic metabolism as they are less freely filtered by the kidneys.[11] The slow elimination, reflected by the long beta half-life, contributes to a prolonged period of potential skin photosensitivity, although it is significantly shorter than that of first-generation photosensitizers.[12]

References

The Dichotomy of Cell Death: An In-depth Technical Guide to HPPH-Induced Apoptosis and Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) has emerged as a promising non-invasive modality for cancer treatment, leveraging the tripartite interplay of a photosensitizer, light, and molecular oxygen. At the forefront of second-generation photosensitizers is 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a chlorophyll derivative with a strong absorption in the near-infrared spectrum, allowing for deeper tissue penetration of light. Upon photoactivation, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are the primary cytotoxic agents responsible for inducing tumor cell death. The ultimate fate of a cancer cell subjected to this compound-PDT, whether it undergoes a controlled, programmed cell death (apoptosis) or a more chaotic, inflammatory demise (necrosis), is a critical determinant of therapeutic outcome. This technical guide provides a comprehensive exploration of the molecular mechanisms governing the choice between this compound-induced apoptosis and necrosis, offering researchers and drug development professionals a detailed understanding of the underlying signaling pathways, experimental methodologies to discern these fates, and quantitative data to inform preclinical and clinical investigations.

The Pivotal Role of PDT Dose and Subcellular Localization

The decision between apoptosis and necrosis following this compound-PDT is not arbitrary but is instead finely tuned by the intensity of the photodynamic insult and the intracellular sites of ROS generation. High-dose PDT, characterized by either elevated concentrations of this compound or high light fluences, tends to overwhelm the cell's adaptive capacities, leading to extensive and irreparable damage that culminates in necrosis. Conversely, lower, sub-lethal PDT doses are more likely to initiate the intricate and highly regulated apoptotic cascade.

The subcellular localization of this compound is another critical factor. Being hydrophobic, this compound preferentially accumulates in the membranes of various organelles, most notably the mitochondria, endoplasmic reticulum, and lysosomes. Localization within the mitochondria is a potent trigger for the intrinsic apoptotic pathway, as this organelle houses key regulators of programmed cell death. In contrast, extensive damage to the plasma membrane can precipitate a rapid loss of cellular integrity and ATP, steering the cell towards a necrotic fate.

Quantitative Data: Apoptosis vs. Necrosis in this compound-PDT

The following tables summarize quantitative data from various studies, illustrating the dose-dependent induction of apoptosis and necrosis by this compound-PDT in different cancer cell lines.

Cell LineCancer TypeThis compound Concentration (µM)Light Dose (J/cm²)% Apoptosis% NecrosisReference
FaDuHuman Pharyngeal Squamous Cell CarcinomaVariable1Dose-dependent increaseObserved at higher doses
Colon26Murine Colon CarcinomaVariable1Dose-dependent increaseObserved at higher doses
BMG-1Human Glioma2.5 µg/mlNot Specified~60%Not specified
4451Human Squamous Carcinoma2.5 µg/mlNot Specified~10%Not specified
MCF-7Human Breast CancerNot SpecifiedNot SpecifiedVariableVariable
Cell LineCancer TypeThis compound Concentration for IC50Light Dose (J/cm²)Incubation Time (h)Viability AssayReference
MAT-LyLuRat Prostate Cancer0.24, 1.2, 3.6, or 12 µMNot specified4Colony Forming Assay
PANC-1Pancreatic Cancer0.005-0.5 µg/ml606SYTOX Green staining
MIA PaCa-2Pancreatic Cancer0.005-0.5 µg/ml606SYTOX Green staining
BXPC-3Pancreatic Cancer0.005-0.5 µg/ml606SYTOX Green staining

Signaling Pathways: A Tale of Two Destinies

The ROS generated by photoactivated this compound initiate a cascade of signaling events that dictate the mode of cell death.

The Apoptotic Pathway: A Controlled Demolition

This compound-PDT predominantly triggers the intrinsic, or mitochondrial, pathway of apoptosis. This highly regulated process ensures the dismantling of the cell without eliciting an inflammatory response.

HPPH_Apoptosis_Pathway cluster_PDT This compound-PDT cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus This compound This compound HPPH_excited Excited this compound* This compound->HPPH_excited Photoactivation Light Light (665 nm) Light->HPPH_excited ROS ROS (¹O₂) HPPH_excited->ROS Energy Transfer to O₂ Mito_Membrane Mitochondrial Membrane ROS->Mito_Membrane Oxidative Damage Bcl2 Bcl-2 ROS->Bcl2 Inhibits Bax Bax/Bak ROS->Bax Activates Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP Induces CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds MOMP->CytoC Release Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Cleaves & Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Induces Apoptotic_Bodies Apoptotic Bodies Caspase3->Apoptotic_Bodies Cellular Dismantling DNA_Fragmentation->Apoptotic_Bodies

Caption: this compound-PDT Induced Apoptotic Signaling Pathway.

The Necrotic Pathway: An Uncontrolled Collapse

In contrast to the orderly process of apoptosis, necrosis is a form of cell death characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response. High-dose this compound-PDT is a potent inducer of necrosis.

HPPH_Necrosis_Pathway cluster_PDT High-Dose this compound-PDT cluster_Cellular_Damage Widespread Cellular Damage cluster_Cell_Lysis Cell Lysis HPPH_high High [this compound] ROS_overload Massive ROS (¹O₂ Overload) HPPH_high->ROS_overload Light_high High Fluence Light Light_high->ROS_overload Mito_Damage Severe Mitochondrial Damage ROS_overload->Mito_Damage Extensive Oxidative Stress Membrane_Damage Plasma Membrane Damage ROS_overload->Membrane_Damage Lipid Peroxidation ATP_Depletion ATP Depletion Mito_Damage->ATP_Depletion Inhibition of Respiration Membrane_Rupture Membrane Rupture Membrane_Damage->Membrane_Rupture Swelling Cell Swelling ATP_Depletion->Swelling Ion Pump Failure Swelling->Membrane_Rupture Content_Release Release of Cellular Contents Membrane_Rupture->Content_Release Inflammation Inflammation Content_Release->Inflammation

Caption: this compound-PDT Induced Necrotic Signaling Pathway.

Experimental Protocols

Distinguishing between apoptosis and necrosis is paramount for accurately characterizing the cellular response to this compound-PDT. The following are detailed protocols for key assays used in this differentiation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell Death Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) HPPH_Incubation 2. This compound Incubation (Specific Concentration & Time) Cell_Culture->HPPH_Incubation Irradiation 3. Light Irradiation (665 nm, Specific Fluence) HPPH_Incubation->Irradiation AnnexinV_PI 4a. Annexin V/PI Staining (Flow Cytometry) Irradiation->AnnexinV_PI TUNEL 4b. TUNEL Assay (Microscopy/Flow Cytometry) Irradiation->TUNEL Caspase_Assay 4c. Caspase Activity Assay (Spectrophotometry) Irradiation->Caspase_Assay Apoptosis_Quant 5a. Quantify Apoptosis (Early & Late) AnnexinV_PI->Apoptosis_Quant Necrosis_Quant 5b. Quantify Necrosis AnnexinV_PI->Necrosis_Quant TUNEL->Apoptosis_Quant Caspase_Assay->Apoptosis_Quant Pathway_Analysis 6. Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Quant->Pathway_Analysis Necrosis_Quant->Pathway_Analysis

Caption: Experimental Workflow for this compound-PDT Cell Death Analysis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired this compound-PDT protocol. Include untreated and vehicle-treated cells as negative controls.

    • Harvest cells (including both adherent and floating populations) by gentle trypsinization or scraping.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of PI staining solution (typically 50 µg/mL).

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation (for adherent cells):

    • Grow cells on coverslips in a multi-well plate and treat with the this compound-PDT protocol.

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Reaction:

    • (Optional) Incubate the sample with Equilibration Buffer for 10 minutes.

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Detection and Visualization:

    • Stop the reaction by washing the cells twice with PBS.

    • If an indirect detection method is used (e.g., BrdU-labeled dUTPs), incubate with a fluorescently labeled anti-BrdU antibody.

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Controls:

    • Positive Control: Treat a fixed and permeabilized sample with DNase I to induce widespread DNA breaks before the TUNEL reaction.

    • Negative Control: Perform the TUNEL reaction on a sample without adding the TdT enzyme.

Caspase-3 Colorimetric Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This assay is based on the spectrophotometric detection of a chromophore, p-nitroaniline (pNA), after its cleavage from a labeled substrate, DEVD-pNA, by active caspase-3. The amount of pNA released is proportional to the caspase-3 activity.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis using the this compound-PDT protocol.

    • Pellet 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Dilute the cell lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each 50 µL of cell lysate in a 96-well plate.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Analysis:

    • Read the absorbance of the samples at 400-405 nm using a microplate reader.

    • Subtract the background reading from a blank well (containing lysis buffer, reaction buffer, and substrate but no cell lysate).

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to that of the untreated control.

Conclusion

The decision between apoptosis and necrosis is a critical juncture in the cellular response to this compound-PDT. A thorough understanding of the signaling pathways that govern this choice, coupled with the rigorous application of specific experimental protocols, is essential for the rational design of more effective photodynamic therapy strategies. By carefully controlling PDT parameters and potentially combining this compound with agents that modulate these cell death pathways, researchers and clinicians can aim to steer cancer cells towards a more therapeutically advantageous apoptotic demise, thereby minimizing inflammation and enhancing the overall efficacy of the treatment. This guide provides a foundational framework for such investigations, empowering the scientific community to further unravel the complexities of this compound-induced cell death and translate these findings into improved clinical outcomes.

Singlet Oxygen Quantum Yield of HPPH in Diverse Solvent Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth analysis of the singlet oxygen quantum yield (ΦΔ) of the second-generation photosensitizer 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) in various organic solvents. Understanding the influence of the solvent environment on the efficiency of singlet oxygen generation is paramount for optimizing photodynamic therapy (PDT) protocols and for the rational design of novel photosensitizer formulations. This document summarizes key quantitative data, details experimental methodologies for ΦΔ determination, and illustrates the fundamental molecular pathways involved in this compound-mediated PDT.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cellular necrosis and apoptosis. This compound, a derivative of chlorophyll, has emerged as a potent photosensitizer due to its strong absorption in the near-infrared spectrum (around 660-670 nm), which allows for deeper tissue penetration of light. The therapeutic efficacy of this compound is critically dependent on its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon photoactivation. The singlet oxygen quantum yield (ΦΔ), defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer, is a key parameter for evaluating its photochemical efficiency. This guide explores the solvent-dependent variations in the ΦΔ of this compound and its parent compound, pyropheophorbide-a (PPa).

Data Presentation: Singlet Oxygen Quantum Yield of this compound and PPa in Various Solvents

The following table summarizes the reported singlet oxygen quantum yields for this compound and its parent compound, pyropheophorbide-a (PPa), in different organic solvents. The data for PPa is included to provide a comparative baseline, as this compound is a derivative and expected to have similar photophysical properties.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compound MethanolNot explicitly quantified, but used as a control for comparative yields.[1]
Pyropheophorbide-a (PPa)Ethanol~0.62[2]
Pyropheophorbide-a (PPa)Dimethylformamide (DMF)~0.392[3]
Pyropheophorbide-a methyl ester (PPME)Dimethylformamide (DMF)Photobleaching efficiency correlated with singlet oxygen quantum yield.[4]

Experimental Protocols

The determination of singlet oxygen quantum yield is a critical aspect of photosensitizer characterization. A widely accepted and commonly used method involves the chemical trapping of singlet oxygen by a specific scavenger, with 1,3-diphenylisobenzofuran (DPBF) being a prominent choice.[5][6]

Determination of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)

Principle:

This method relies on the reaction of singlet oxygen with DPBF, which results in the bleaching of DPBF's characteristic absorption spectrum. The rate of this bleaching is directly proportional to the rate of singlet oxygen generation. By comparing the rate of DPBF degradation in the presence of the photosensitizer of interest (e.g., this compound) to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal), the ΦΔ of the test compound can be calculated.

Materials:

  • This compound or PPa

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Standard photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Spectroscopic grade solvents (e.g., Methanol, Ethanol, DMSO, Chloroform)

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound (or PPa), the standard photosensitizer, and DPBF in the desired solvent. These solutions should be prepared in the dark to prevent photodegradation.

  • Sample Preparation:

    • In a quartz cuvette, prepare a solution containing the photosensitizer (this compound or standard) and DPBF. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the excitation wavelength. The concentration of DPBF should be sufficient to show a measurable decrease in absorbance over time but not so high as to cause self-quenching.

  • Spectrophotometric Measurement:

    • Measure the initial absorbance spectrum of the solution, paying close attention to the absorbance peak of DPBF (typically around 410-415 nm).

  • Photoirradiation:

    • Irradiate the sample with a light source at the wavelength corresponding to the Q-band absorption of the photosensitizer. The light intensity and irradiation time should be carefully controlled.

  • Monitoring DPBF Degradation:

    • At regular time intervals during irradiation, stop the light exposure and record the full UV-Vis absorption spectrum.

    • Monitor the decrease in the absorbance of DPBF at its maximum wavelength.

  • Data Analysis and Calculation:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

    • Determine the initial rate of DPBF degradation from the slope of this plot.

    • The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

    Where:

    • ΦΔ_std is the known singlet oxygen quantum yield of the standard.

    • k_sample and k_std are the rates of DPBF degradation for the sample and the standard, respectively.

    • I_abs_sample and I_abs_std are the rates of light absorption by the sample and the standard, respectively.

Mandatory Visualizations

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_ps Prepare Photosensitizer (this compound/Standard) Solution mix_solution Mix Photosensitizer and DPBF in Cuvette prep_ps->mix_solution prep_dpbf Prepare DPBF Solution prep_dpbf->mix_solution initial_abs Measure Initial Absorbance (A0) mix_solution->initial_abs irradiate Irradiate with Specific Wavelength initial_abs->irradiate measure_abs_t Measure Absorbance (At) at Time 't' irradiate->measure_abs_t Repeat at intervals plot_data Plot Absorbance vs. Time measure_abs_t->plot_data calc_rate Calculate Degradation Rate (k) plot_data->calc_rate calc_phi Calculate Singlet Oxygen Quantum Yield (ΦΔ) calc_rate->calc_phi pdt_pathway cluster_photochemical Photochemical Events cluster_cellular Cellular Response HPPH_ground This compound (Ground State) HPPH_singlet This compound (Excited Singlet State) HPPH_ground->HPPH_singlet Absorption Light Light (665 nm) HPPH_triplet This compound (Excited Triplet State) HPPH_singlet->HPPH_triplet Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) HPPH_triplet->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) Oxidative_Stress Oxidative Stress O2_singlet->Oxidative_Stress Cellular Damage Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage ER_Stress Endoplasmic Reticulum Stress Oxidative_Stress->ER_Stress Necrosis Necrosis Oxidative_Stress->Necrosis Severe Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Release of Cytochrome c ER_Stress->Apoptosis UPR Activation

References

Spectroscopic Characterization of HPPH and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer derived from chlorophyll-a, has emerged as a promising agent in photodynamic therapy (PDT). Its efficacy is intrinsically linked to its photophysical properties, which dictate its ability to absorb light and generate cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound and its derivatives, offering detailed experimental protocols and insights into the cellular signaling pathways activated upon photoexcitation.

Core Photophysical and Spectroscopic Properties

The therapeutic potential of this compound and its analogs is underpinned by their unique spectroscopic signatures. Key parameters include the molar extinction coefficient (ε), absorption and fluorescence maxima (λmax), and quantum yields of fluorescence (Φf) and singlet oxygen generation (ΦΔ).

UV-Vis Absorption Spectroscopy

This compound and its derivatives exhibit a characteristic absorption spectrum with an intense Soret band in the near-UV region (around 410 nm) and a prominent Q-band in the red region of the visible spectrum (660-670 nm).[1] This strong absorption in the "therapeutic window," where light penetration into tissue is maximal, is a key advantage for PDT applications.[2] The position and intensity of these bands can be influenced by the solvent environment and structural modifications to the this compound molecule.

Fluorescence Spectroscopy

Upon excitation, this compound and its derivatives exhibit fluorescence, typically with emission maxima slightly red-shifted from their Q-band absorption maxima. The fluorescence quantum yield (Φf) provides a measure of the efficiency of this radiative decay pathway. While fluorescence is a useful property for imaging and detection, a lower Φf can sometimes correlate with a higher singlet oxygen quantum yield (ΦΔ), which is desirable for PDT efficacy.

NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the molecular structure, while high-resolution mass spectrometry confirms the molecular weight and elemental composition.

Data Presentation: Spectroscopic Properties of this compound and Derivatives

The following tables summarize the key spectroscopic data for this compound and some of its important derivatives.

CompoundSolventSoret Band λmax (nm)Q-band λmax (nm)Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹)Reference
This compound Dichloromethane~410~665~45,000[2]
Pyropheophorbide-a (PPa) Dichloromethane~410~667~55,100[2]
iso-HPPH Not SpecifiedNot Specified~669Stronger than this compound[3]
Pyropheophorbide-a methyl ester (MPPa) Ethanol~410~667Not Specified[4]
CompoundSolventExcitation λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference
This compound Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~0.55[3]
Pyropheophorbide-a (PPa) Dichloromethane415~670, ~7200.32Not Specified[2]
Pyropheophorbide-a diethylene glycol ester DMSO430~6650.340.62

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound or its derivatives.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., Dichloromethane, DMSO, Ethanol)

  • This compound or derivative sample of known purity

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the photosensitizer and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 300-800 nm).

    • Set the scan speed and slit width according to the instrument's manual for optimal resolution.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction to subtract the solvent's absorbance.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

    • Repeat this step for all the prepared dilutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (Soret and Q-bands).

    • To determine the molar extinction coefficient (ε), plot a graph of absorbance at the Q-band maximum versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where the path length, l, is 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission maxima and the fluorescence quantum yield (Φf) of this compound or its derivatives.

Materials:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., PMT)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Spectroscopic grade solvent

  • This compound or derivative sample

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G, Zinc Tetraphenylporphyrin)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the photosensitizer in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. Prepare a solution of the standard fluorophore with a similar absorbance at the same excitation wavelength.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorption in the Q-band region.

    • Scan the emission monochromator over a range that covers the expected fluorescence emission.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Scan the excitation monochromator over a range that covers the absorption spectrum of the sample.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity of both the sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

    • Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φf_std is the known quantum yield of the standard

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound or its derivatives.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound or derivative sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

    • The solution should be clear and free of any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound or its derivatives.

Materials:

  • High-resolution mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

  • Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)

  • This compound or derivative sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend on the type of mass spectrometer and ionization source used.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mode (positive or negative ion mode).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

    • Compare the measured mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the compound.

    • Analyze the isotopic pattern to further confirm the elemental composition.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation synthesis This compound or Derivative Synthesis purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (1H, 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec lambda_max λmax, ε uv_vis->lambda_max quantum_yield Φf, ΦΔ fluorescence->quantum_yield structure Structural Confirmation nmr->structure mw Molecular Weight mass_spec->mw pdt_signaling cluster_trigger PDT Insult cluster_pathways Cellular Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., 1O2) This compound->ROS Activation Light Light (665 nm) Light->ROS Oxygen 3O2 Oxygen->ROS MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT STAT3 STAT3 Pathway ROS->STAT3 Apoptosis Apoptosis MAPK->Apoptosis Necrosis Necrosis MAPK->Necrosis Survival Cell Survival (Inhibition) PI3K_AKT->Survival STAT3->Survival Promotes

References

Methodological & Application

Application Notes and Protocols for HPPH-Mediated Photodynamic Therapy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies of HPPH-mediated photodynamic therapy (PDT). 2-[1-Hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound) is a potent second-generation photosensitizer that, upon activation with light, generates reactive oxygen species (ROS), leading to localized cellular damage and the induction of apoptosis or necrosis in cancer cells.[1]

Mechanism of Action

Photodynamic therapy with this compound is a two-step process. Initially, the non-toxic photosensitizer, this compound, is administered to cancer cells and is taken up by them.[1] Following an incubation period that allows for cellular uptake and localization, the cells are irradiated with light, typically in the red region of the visible spectrum (around 660-670 nm), which corresponds to the absorption peak of this compound.[1][2]

Upon light absorption, the this compound molecule is excited from its ground state to a singlet state. It then transitions to a longer-lived triplet state. The excited triplet state of this compound can then react with molecular oxygen in the cellular environment through two primary pathways:[1][3]

  • Type I Reaction: The photosensitizer directly reacts with a substrate to produce radical ions, which then react with oxygen to produce ROS such as superoxide, hydroxyl radicals, and hydrogen peroxide.[1][3]

  • Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][3]

These ROS are powerful oxidizing agents that can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress disrupts cellular homeostasis and triggers signaling pathways that can lead to programmed cell death (apoptosis) or, at higher doses, necrotic cell death.[1][4] The efficacy of this compound-PDT is intrinsically linked to its efficient uptake and strategic localization within tumor cells, preferentially accumulating in the membranes of key organelles like mitochondria, lysosomes, and the endoplasmic reticulum.[2][3]

Quantitative Data Summary

The effectiveness of this compound-PDT is dependent on several factors, including the specific cell line, this compound concentration, incubation time, and the delivered light dose.[1] The following tables summarize quantitative data from various in vitro studies. It is important to note that direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.[5]

Table 1: In Vitro Phototoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration for IC50Light Dose (J/cm²)Incubation Time (h)Viability Assay
MAT-LyLuRat Prostate Cancer0.24, 1.2, 3.6, or 12 µMNot specified4Colony Forming Assay
FaDuHuman Pharyngeal Squamous Cell CarcinomaVariable1Not specifiedMTT Assay
Colon26Murine Colon CarcinomaVariable1Not specifiedMTT Assay
PANC-1Human Pancreatic CancerDose-dependent (0.005-0.5 µg/ml)606SYTOX Green Staining
MIA PaCa-2Human Pancreatic CancerDose-dependent (0.005-0.5 µg/ml)606SYTOX Green Staining
BXPC-3Human Pancreatic CancerDose-dependent (0.005-0.5 µg/ml)606SYTOX Green Staining

Note: For the MAT-LyLu cell line, a range of concentrations was tested rather than a specific IC50 value being reported.[5] For the pancreatic cancer cell lines, 100% cell death was observed at 0.5 µg/ml this compound concentration.[6]

Table 2: Parameters for this compound-PDT Induced Apoptosis

Cell LineCancer TypeThis compound ConcentrationLight Dose (J/cm²)Time Post-PDT (hours)AssayKey Findings
Various Cancer Cell LinesVariesVariesVaries24-48Annexin V/PI StainingDose-dependent increase in apoptosis and necrosis.[1]
This compound/EPI/ CPP-pGO treated cells----Colony Formation AssayInhibition of colony formation and induction of apoptosis.[1]

Experimental Protocols

General Cell Culture and this compound Incubation

This protocol provides a general guideline for preparing cells for this compound-PDT.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound photosensitizer (stock solution typically prepared in DMSO)[5]

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays)[1]

  • Incubator (37°C, 5% CO₂)[1]

Procedure:

  • Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.[1][5]

  • This compound Preparation: Prepare the desired concentrations of this compound in complete cell culture medium from a stock solution. It is recommended to perform a concentration-response curve to determine the optimal this compound concentration for your cell line. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

  • This compound Incubation: Remove the old medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.[1]

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 4 to 24 hours) in a humidified incubator at 37°C and 5% CO₂. Protect the plates from light during this incubation to prevent premature activation of the photosensitizer.[1][5]

Light Irradiation Protocol

Materials:

  • Light source with a wavelength corresponding to the absorption peak of this compound (around 660-670 nm)[1][2]

  • Power meter to measure the light intensity (fluence rate) in mW/cm²[1]

  • PBS[1]

Procedure:

  • Pre-irradiation Wash: After the this compound incubation period, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.[1]

  • Add Fresh Medium: Add fresh, complete cell culture medium to the cells.[1]

  • Irradiation: Irradiate the cells with the light source. The total light dose (J/cm²) is determined by the light intensity (mW/cm²) and the exposure time (seconds).[1]

  • Post-irradiation Incubation: After irradiation, return the cells to the incubator for a further incubation period (e.g., 24, 48, or 72 hours) before performing downstream assays.[1]

Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell viability after this compound-PDT using the MTT assay.[1]

Materials:

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO[1]

  • 96-well plate reader[1]

Procedure:

  • Perform this compound-PDT: Treat cells in a 96-well plate with this compound-PDT as described in the protocols above. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with light alone).[1]

  • Add MTT Reagent: At the desired time point post-PDT, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.[1]

  • Solubilize Formazan: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a 96-well plate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assessment (Annexin V/PI Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells by flow cytometry.[1][4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[1][4]

  • Flow cytometer[1][4]

Procedure:

  • Perform this compound-PDT: Treat cells in 6-well plates with the this compound-PDT protocol.[1]

  • Harvest Cells: At the desired time point post-PDT, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.[1][4]

  • Wash Cells: Wash the cells twice with cold PBS.[1][4]

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[1][4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[4]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.[4]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

  • Necrotic cells: Annexin V-negative and PI-positive.[4]

Necrosis Assessment (LDH Release Assay)

This colorimetric assay quantifies necrosis by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[4]

Materials:

  • LDH cytotoxicity assay kit[4]

  • 96-well microplate[4]

  • Microplate reader capable of measuring absorbance at ~490 nm[4]

Procedure:

  • Perform this compound-PDT: Seed cells in a 96-well plate and treat with this compound-PDT. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]

  • Centrifuge Plate: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[4]

  • Collect Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[4]

  • Add Reaction Mixture: Add the reaction mixture from the kit to each well containing the supernatant and incubate at room temperature, protected from light, for up to 30 minutes.[4]

  • Stop Reaction and Measure Absorbance: Add a stop solution if required by the kit and measure the absorbance at 490 nm.[4]

Visualizations

G cluster_setup Experimental Setup cluster_pdt PDT Treatment cluster_analysis Downstream Analysis cell_seeding 1. Cell Seeding (Exponential Growth Phase) hpph_prep 2. This compound Preparation (Varying Concentrations) cell_seeding->hpph_prep wash 4. Wash Cells (Remove unbound this compound) hpph_incubation 3. This compound Incubation (e.g., 4-24h, dark) hpph_prep->hpph_incubation hpph_incubation->wash add_medium 5. Add Fresh Medium wash->add_medium post_incubation 7. Post-Irradiation Incubation (e.g., 24-72h) irradiation 6. Light Irradiation (e.g., 665 nm) add_medium->irradiation irradiation->post_incubation viability Cell Viability Assay (e.g., MTT) post_incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) post_incubation->apoptosis necrosis Necrosis Assay (e.g., LDH) post_incubation->necrosis

Caption: Experimental workflow for in vitro this compound-PDT.[1]

G cluster_trigger PDT Trigger cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death Pathways This compound This compound HPPH_excited Excited this compound* This compound->HPPH_excited Absorption O2 Molecular Oxygen (³O₂) Light Light (660-670 nm) HPPH_excited->O2 ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) O2->ROS Energy Transfer (Type II) Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Membrane Membrane Damage ROS->Membrane Apoptosis Apoptosis Mitochondria->Apoptosis ER->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Simplified signaling pathways in this compound-PDT-induced cell death.[4]

References

Standard Operating Procedure for In Vivo HPPH-PDT Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1] 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer derived from chlorophyll, has shown significant promise in preclinical and clinical studies due to its favorable photophysical properties and tumor-localizing capabilities.[2] this compound exhibits strong absorption in the near-infrared spectrum (around 665 nm), which allows for deeper tissue penetration of the activating light.[1][3] This document provides a detailed standard operating procedure for conducting in vivo this compound-PDT studies, encompassing experimental design, detailed protocols, and data interpretation.

Upon administration, this compound selectively accumulates in tumor tissues. Subsequent irradiation with light at a specific wavelength excites the this compound molecule. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[4][5] These ROS induce oxidative stress, leading to direct tumor cell cytotoxicity, damage to the tumor vasculature, and the induction of an anti-tumor immune response.[1][2] The primary modes of cell death induced by this compound-PDT are apoptosis and necrosis.[1]

Data Presentation: Quantitative Parameters for In Vivo this compound-PDT

The efficacy of this compound-PDT is dependent on several key parameters, including the this compound dose, the light dose (fluence), the rate of light delivery (fluence rate), and the drug-light interval (DLI).[4] The following tables summarize quantitative data from various preclinical and clinical studies to serve as a reference for experimental design.

Table 1: this compound Administration and Photodynamic Therapy Parameters in Murine Models

Mouse StrainTumor ModelThis compound DosageAdministration RouteDrug-Light Interval (hours)Light Wavelength (nm)Light Dose (J/cm²)Reference
BALB/cColo26-HA0.4 µmol/kgIntravenous (tail vein)18-2466548 or 132[2][6]
C3HRadiation-Induced Fibrosarcoma (RIF)0.25 mg/kgIntravenous (tail vein)24665100, 135, or 250[2][5]
NudePatient-Derived Xenograft (Head and Neck Cancer)4 mg/kg (liposomal)Intravenous (tail vein)4660Not specified[7]
Nude RatU87 Glioma0.5 mg/kgIntravenous246653.5, 7.5, or 15[8]
C3HRadiation-Induced Fibrosarcoma (RIF)0.25 mg/kgIntravenous (tail vein)24Not specified100, 135, 250[9]

Table 2: this compound-PDT Parameters in Clinical Studies

IndicationThis compound Dose (mg/m²)Drug-Light Interval (hours)Light Wavelength (nm)Light Dose (J/cm²)Reference
Barrett's Esophagus (Precancerous Lesions)3 - 624 or 48665150, 175, or 200[10][11]
Oral Cavity Cancer (Dysplasia, CiS, Early Stage)4Not specifiedNot specified50 - 140[12]
Pleural Malignancies448665Not specified[13]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound)

  • Vehicle for solubilization (e.g., 1% Tween 80 in 5% dextrose in water (D5W) or Pluronic F-127 in DPBS)[4]

  • Sterile, light-protected tubes (e.g., amber tubes or tubes wrapped in aluminum foil)[2]

  • Vortex mixer

  • Sterile filters (if necessary)

Procedure:

  • On the day of injection, prepare the this compound solution under subdued light conditions.[2]

  • Dissolve the this compound in the chosen vehicle to the desired concentration. For example, a stock solution can be prepared in a small amount of a solubilizing agent like DMSO and then diluted to the final concentration in a vehicle suitable for intravenous injection.[2]

  • Vortex the solution gently to ensure it is homogeneous.[2]

  • Protect the solution from light at all times.[2]

  • Administer the solution within a few hours of preparation.[2]

In Vivo this compound-PDT Efficacy Study

Materials:

  • Tumor-bearing animal models (e.g., mice with subcutaneous tumors)[1]

  • Prepared this compound solution

  • Animal restrainer

  • Appropriate syringes for intravenous injection (e.g., insulin syringes)[2]

  • Anesthetic (e.g., isoflurane)[2]

  • Laser source with a specific wavelength (e.g., 665 nm)[2]

  • Fiber optic cable and microlens for light delivery[2]

  • Light power meter[2]

  • Calipers for tumor measurement[5]

Procedure:

  • Animal Preparation: Acclimate the tumor-bearing mice to the laboratory environment.[2] When tumors reach a palpable size (e.g., 20-50 mm³), the animals are ready for the study.[5]

  • This compound Administration:

    • Restrain the mouse.[2]

    • Administer the prepared this compound solution intravenously via the tail vein at the predetermined dose.[2]

  • Drug-Light Interval (DLI): House the mice in a dimly lit environment for the specified DLI (e.g., 24 hours) to allow for preferential accumulation of this compound in the tumor tissue and to prevent premature activation of the photosensitizer.[1][2]

  • Photodynamic Therapy (PDT):

    • Anesthetize the mouse.[2]

    • Position the mouse to make the tumor accessible for light irradiation.[2]

    • Calibrate the light output of the laser using a power meter.

    • Deliver the specified light dose (e.g., 100-250 J/cm²) to the tumor using the fiber optic cable and microlens.[2][5] The total illumination time will depend on the light dose and the fluence rate (e.g., 50-150 mW/cm²).[4][8]

  • Control Groups: Include appropriate control groups in the study design, such as:

    • No treatment[1]

    • This compound only (no light)[1]

    • Light only (no this compound)[1]

  • Post-Treatment Monitoring:

    • Monitor the mice for any adverse reactions during and after the procedure.[2]

    • Measure tumor volume regularly (e.g., daily or every other day) using calipers. Tumor volume can be calculated using the formula: V = (π/6) × length × width².[5]

    • Observe for signs of systemic toxicity.[2]

    • Treatment efficacy can be assessed by metrics such as tumor growth delay or cure index.[1]

Assessment of Systemic Toxicity

Procedure:

  • Monitor animal body weight throughout the study.

  • Observe the animals for any changes in behavior, such as lethargy or loss of appetite.

  • At the end of the study, major organs (e.g., liver, spleen, kidneys, lungs, heart) can be harvested for histological analysis (e.g., H&E staining) to assess for any signs of toxicity.

Visualizations: Pathways and Workflows

HPPH_PDT_Workflow Experimental Workflow for In Vivo this compound-PDT Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Tumor-bearing Animal Model HPPH_Admin This compound Administration (e.g., IV) Animal_Model->HPPH_Admin HPPH_Prep This compound Solution Preparation HPPH_Prep->HPPH_Admin DLI Drug-Light Interval (Dim Light) HPPH_Admin->DLI PDT Photodynamic Therapy (Laser Irradiation) DLI->PDT Tumor_Monitoring Tumor Volume Monitoring PDT->Tumor_Monitoring Toxicity_Assessment Systemic Toxicity Assessment PDT->Toxicity_Assessment Data_Analysis Data Analysis and Interpretation Tumor_Monitoring->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Experimental workflow for this compound administration and PDT in mice.

HPPH_PDT_Signaling Signaling Pathways Activated by this compound-PDT cluster_trigger Initiation cluster_cellular_damage Cellular Damage cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome This compound This compound ROS Reactive Oxygen Species (¹O₂) Light Light (665 nm) Oxygen Molecular Oxygen (³O₂) Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Membrane Plasma Membrane Damage ROS->Membrane NFkB NF-κB Activation ROS->NFkB Immune_Response Immune Response ROS->Immune_Response Caspases Caspase Activation Mitochondria->Caspases ER->Caspases Lysosomes->Caspases MAPK MAPK Activation (JNK, p38) Membrane->MAPK Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspases->Apoptosis MAPK->Apoptosis

Caption: Signaling pathways initiated by this compound-mediated PDT.

References

Application Notes and Protocols: HPPH as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), commercially known as Photochlor, is a second-generation photosensitizer derived from chlorophyll-a.[1] Beyond its well-established role in photodynamic therapy (PDT), this compound's intrinsic fluorescence makes it a valuable probe for cellular imaging.[2] Its favorable photophysical properties, including strong absorption in the near-infrared (NIR) region, allow for deeper tissue penetration of light, a crucial attribute for both imaging and therapeutic applications.[3] This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe for cellular imaging in research and drug development settings.

Principle and Mechanism of Fluorescence

This compound is a lipophilic molecule that readily permeates cell membranes and accumulates within various cytoplasmic organelles.[2][4] Its fluorescence is a key feature for visualizing its subcellular distribution. The process begins with the absorption of light at a specific wavelength, which excites the this compound molecule from its ground state to a short-lived singlet excited state.[5] The molecule then returns to its ground state, emitting the absorbed energy as fluorescence, which can be detected using standard fluorescence microscopy techniques.[1] This intrinsic fluorescence allows for the direct visualization of this compound within cells without the need for secondary labeling.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound relevant to its use as a fluorescent probe.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent/Conditions
Absorption Maximum (λ_max_) ~665 nm-
Molar Extinction Coefficient (ε) ~45,000 M⁻¹cm⁻¹-
Fluorescence Emission Maximum ~670 nm-
Fluorescence Quantum Yield (Φ_F_) 0.32 (for Pyropheophorbide-a)Dichloromethane

Table 2: Typical Experimental Parameters for Cellular Imaging with this compound

ParameterValueCell Line Examples
This compound Concentration 1-10 µMA549, HeLa, 4T1
Incubation Time 4 to 24 hoursA549, HeLa, 4T1
Excitation Wavelength ~405 nm or ~410 nmVarious
Emission Wavelength ~665 nm or ~670 nmVarious

Experimental Protocols

Protocol 1: In Vitro Cellular Imaging of this compound

This protocol details the steps for staining and imaging live cells with this compound to determine its subcellular localization.

Materials:

  • This compound (Photochlor)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or coverslips

  • Confocal Laser Scanning Microscope (CLSM)

  • Organelle-specific fluorescent probes (e.g., MitoTracker™ Green FM, ER-Tracker™ Blue-White DPX, LysoTracker™ Red DND-99) (Optional)

Procedure:

  • Cell Culture: Plate cells (e.g., A549, HeLa) on glass-bottom dishes or coverslips and culture in complete medium until they reach 60-70% confluency.[1]

  • This compound Incubation: Prepare a working solution of this compound in culture medium at a final concentration of 1-10 µM. Remove the old medium from the cells and add the this compound-containing medium. Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator.[1]

  • Organelle Co-staining (Optional): In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe to the culture medium according to the manufacturer's instructions.[1]

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unbound this compound and other probes.[1]

  • Imaging: Immediately image the live cells using a CLSM. Use appropriate laser lines and emission filters for this compound (e.g., excitation at ~405 nm, emission at ~665 nm) and any co-localized probes.[1] Acquire separate images for the this compound channel, the organelle probe channel, and a brightfield/DIC channel.

  • Image Analysis: Merge the images from the different channels to determine the colocalization of this compound with specific organelles.

G cluster_workflow Experimental Workflow for this compound Cellular Imaging plate_cells Plate cells on glass-bottom dishes incubate_this compound Incubate with this compound (1-10 µM, 4-24h) plate_cells->incubate_this compound optional_stain Optional: Add organelle-specific probe incubate_this compound->optional_stain wash_cells Wash cells with PBS (3x) optional_stain->wash_cells image_cells Image with Confocal Microscope wash_cells->image_cells analyze_images Analyze colocalization image_cells->analyze_images

Caption: Workflow for this compound cellular imaging.

Cellular Uptake and Subcellular Localization

This compound's hydrophobic nature facilitates its passage across the plasma membrane.[5] High-magnification fluorescence microscopy has revealed that this compound primarily localizes within the membranes of cytoplasmic organelles rather than the plasma membrane or the nucleus.[1] The primary accumulation sites for this compound are the mitochondria, endoplasmic reticulum (ER), and lysosomes.[1]

  • Mitochondria and Endoplasmic Reticulum (ER): These are considered primary accumulation sites for this compound.[1] Localization in these organelles is significant as they are central to cellular metabolism and apoptosis.[1]

  • Lysosomes: Lysosomes are also a key target for this compound.[1]

The specific localization can be confirmed through colocalization studies with organelle-specific fluorescent probes.

Signaling Pathways Activated by this compound Photoactivation

While the primary focus of this document is on this compound as an imaging agent, it is crucial to understand that light exposure will activate its photosensitizing properties, leading to the generation of reactive oxygen species (ROS).[5] This ROS production triggers a cascade of cellular signaling events that can culminate in cell death, primarily through apoptosis or necrosis.[3][5]

Key signaling pathways activated by this compound-PDT include:

  • Apoptosis Induction: ROS-induced damage to mitochondria can lead to the release of cytochrome c, initiating the caspase cascade and programmed cell death.[1]

  • MAPK Pathways: Photodynamic therapy is known to cause strong activation of stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, which can contribute to the apoptotic response.[1]

G cluster_pathway This compound Photoactivation Signaling Pathway light Light (e.g., 665 nm) This compound This compound in Organelles (Mitochondria, ER, Lysosomes) light->this compound Excitation ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) This compound->ros Energy Transfer to O₂ damage Oxidative Damage (Lipids, Proteins) ros->damage cytochrome_c Cytochrome c Release damage->cytochrome_c mapk MAPK Activation (JNK, p38) damage->mapk caspase Caspase Activation cytochrome_c->caspase apoptosis Apoptosis caspase->apoptosis mapk->apoptosis

Caption: this compound-induced signaling pathway.

Applications in Research and Drug Development

The use of this compound as a fluorescent probe has several applications:

  • Drug Delivery Studies: this compound can be encapsulated in various nanocarriers to improve its delivery to target cells.[2] Fluorescence imaging can be used to track the uptake and intracellular distribution of these nanocarriers.

  • Mechanism of Action Studies: By visualizing the subcellular localization of this compound, researchers can gain insights into the primary sites of photodamage and the subsequent mechanisms of cell death.[1]

  • Screening of Photosensitizers: The protocols and principles described here can be adapted for the evaluation of other novel photosensitizing agents.

  • In Vivo Imaging: this compound's fluorescence in the NIR window makes it suitable for in vivo imaging in animal models to study drug distribution and tumor targeting.[2][6]

Conclusion

This compound is a versatile molecule that serves as both a potent photosensitizer and a valuable fluorescent probe for cellular imaging. Its favorable photophysical properties and ability to accumulate in key cellular organelles make it an excellent tool for a wide range of research and drug development applications. The protocols and data provided in this document offer a comprehensive guide for the effective utilization of this compound in cellular imaging studies.

References

Formulation of HPPH for Intravenous Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a potent photosensitizer for photodynamic therapy (PDT), for intravenous administration in murine models. Due to its hydrophobic nature, this compound requires specific formulation strategies to ensure its solubility and stability in aqueous solutions for in vivo applications.[1] This guide covers liposomal, co-solvent, and nanocrystal formulations, offering step-by-step protocols and comparative data to aid researchers in selecting and preparing the optimal delivery system for their studies.

Data Presentation: Comparative Analysis of this compound Formulations

The successful delivery of this compound to the target tumor site is critical for maximizing its therapeutic effect while minimizing off-target toxicity.[2] The following tables summarize the key physicochemical and pharmacokinetic parameters of different this compound formulations.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound-Liposomes107.1 - ~1600.13>90%Not Reported[2][3]
This compound-Solid Lipid Nanoparticles (SLNs)157.80.09>90%Not Reported[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelReference
Half-lifeLong (specific value not provided)Mice[4]
Plasma ClearanceLowMice[4]
Peak Tumor Concentration (for this compound-liposomes)4 hoursNude mice with PDX tumors[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this compound delivery systems.[2] The following protocols are based on established methods for preparing this compound formulations for intravenous injection in mice.

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This method is widely used for its reproducibility and control over liposome size.[5]

Materials:

  • 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound)[5]

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)[5]

  • Cholesterol[5]

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)[5]

  • Chloroform and Methanol (e.g., 2:1 v/v)[5]

  • HEPES Buffered Saline (HBS), pH 7.4[3]

  • Dimethyl sulfoxide (DMSO)[3]

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol solvent mixture. A common molar ratio is DPPC:Cholesterol:DSPE-PEG2000 at 55:40:5.[5]

    • Add this compound (e.g., 2 mg from a 100 mg/mL stock solution in DMSO) to the lipid mixture.[3][6]

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 50-55 °C for DPPC) to evaporate the organic solvents and form a thin lipid film.[2][5]

  • Hydration:

    • Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask.[3][5] The volume of buffer will determine the final lipid concentration.

    • Vortex the mixture and heat at 50-52°C for 20 minutes.[3][6]

  • Vesicle Formation and Sizing:

    • To ensure thorough dispersion, subject the lipid mixture to several freeze-thaw cycles.[3]

    • For vesicle formation, probe sonication can be used. Sonicate the lipid dispersion for 1 minute followed by 1 minute of rest, repeating this cycle 5-10 times while cooling the dispersion at 4°C.[3]

    • Alternatively, for size extrusion, heat an extruder to a temperature above the lipid phase transition temperature.[5]

    • Load the multilamellar vesicle (MLV) suspension into a syringe and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) into a second syringe. Repeat this extrusion process 10-20 times to produce large unilamellar vesicles (LUVs) with a uniform size distribution.[5]

  • Storage:

    • Store the resulting this compound-loaded liposomal suspension at 4°C and protected from light.[5]

Protocol 2: Preparation of a Clear this compound Solution using a Co-Solvent System

This protocol is based on a commonly used co-solvent formulation to improve the solubility of the hydrophobic this compound.[1]

Materials:

  • This compound powder[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Polyethylene glycol 300 (PEG300)[1]

  • Tween-80 (Polysorbate 80)[1]

  • Sterile Saline (0.9% NaCl)[1]

Procedure:

  • Initial Dissolution:

    • Weigh the desired amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 25 mg/mL).[1]

  • Formulation Assembly (for a 5% Tween-80, 40% PEG300, 10% DMSO final formulation):

    • In a sterile tube, add the required volume of PEG300 (400 µL for a 1 mL final volume).[1]

    • Add the appropriate volume of the this compound/DMSO stock solution to the PEG300 (100 µL for a 1 mL final volume with a 25 mg/mL stock to achieve a final concentration of 2.5 mg/mL). Mix thoroughly.[1]

    • Add the required volume of Tween-80 (50 µL for a 1 mL final volume) and mix again until the solution is clear.[1]

    • Add sterile saline to reach the final desired volume and mix.

Protocol 3: Preparation of this compound Nanocrystals

This method involves the precipitation of this compound into nanosized crystals to form a stable aqueous dispersion without the need for surfactants.[1]

Materials:

  • This compound powder[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Sterile water[1]

Procedure:

  • Initial Dissolution:

    • Dissolve this compound in DMSO to create a concentrated stock solution.[1]

  • Reprecipitation:

    • Rapidly inject the this compound/DMSO stock solution into vigorously stirring sterile water. The sudden change in solvent polarity will cause the hydrophobic this compound to precipitate out as nanosized crystals.[1]

  • Characterization (Recommended):

    • Characterize the resulting nanocrystals for size distribution and stability using dynamic light scattering (DLS) and zeta potential measurement.[1]

In Vivo Administration Protocol

This protocol outlines the general procedure for administering the formulated this compound to mice for photodynamic therapy studies.

Materials:

  • Tumor-bearing mice[4]

  • Prepared this compound formulation[4]

  • Mouse restrainer[4]

  • Appropriate syringes and needles for intravenous injection (e.g., insulin syringes)[4]

  • Anesthetic (e.g., isoflurane)[4]

  • Laser source (e.g., 660-665 nm) with fiber optic cable and microlens[3][4]

  • Light power meter[4]

Procedure:

  • Animal Preparation:

    • Allow mice to acclimate to the laboratory environment.[4]

  • This compound Administration:

    • Gently warm the this compound formulation to room temperature if stored at 4°C.[4]

    • Load the appropriate volume of the this compound solution into a syringe. The dosage will depend on the specific study, with examples ranging from 0.25 mg/kg to 0.4 µmol/kg.[4]

    • Place the mouse in a restrainer and administer the this compound formulation via intravenous injection into the lateral tail vein.[3][4]

  • Drug-Light Interval:

    • House the mice in a dimly lit environment for a specific duration (drug-light interval) to allow for tumor accumulation of the photosensitizer and clearance from normal tissues. A common interval for this compound-liposomes is 4 hours.[3][4]

  • Photodynamic Therapy (PDT):

    • Anesthetize the mouse.[4]

    • Position the mouse so that the tumor is accessible for light irradiation.[4]

    • Deliver the specified light dose (e.g., 90 mW/cm² for 5 minutes) to the tumor using the laser and fiber optic setup.[3][4]

  • Post-Treatment Monitoring:

    • Monitor the mice for any adverse reactions.[4]

    • Measure tumor volume regularly to assess treatment efficacy.[4]

Mandatory Visualizations

HPPH_Liposome_Preparation_Workflow Workflow for Preparing this compound-Loaded Liposomes cluster_0 Lipid Film Formation cluster_1 Hydration & Vesicle Formation Dissolve Lipids & this compound Dissolve Lipids & this compound Solvent Evaporation Solvent Evaporation Dissolve Lipids & this compound->Solvent Evaporation Thin Lipid Film Thin Lipid Film Solvent Evaporation->Thin Lipid Film Hydration with Buffer Hydration with Buffer Thin Lipid Film->Hydration with Buffer Sonication / Extrusion Sonication / Extrusion Hydration with Buffer->Sonication / Extrusion This compound-Loaded Liposomes This compound-Loaded Liposomes Sonication / Extrusion->this compound-Loaded Liposomes

Caption: Workflow for preparing this compound-loaded liposomes.[5]

HPPH_PDT_Signaling_Pathway Mechanism of this compound-Mediated Photodynamic Therapy Light Activation (660 nm) Light Activation (660 nm) This compound (Ground State) This compound (Ground State) Light Activation (660 nm)->this compound (Ground State) This compound (Excited Triplet State) This compound (Excited Triplet State) This compound (Ground State)->this compound (Excited Triplet State) Molecular Oxygen (O2) Molecular Oxygen (O2) This compound (Excited Triplet State)->Molecular Oxygen (O2) Energy Transfer Singlet Oxygen (1O2) Singlet Oxygen (1O2) Molecular Oxygen (O2)->Singlet Oxygen (1O2) Cellular Damage Cellular Damage Singlet Oxygen (1O2)->Cellular Damage Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) Cellular Damage->Cell Death (Apoptosis/Necrosis)

Caption: Mechanism of this compound-mediated photodynamic therapy.[5]

Experimental_Workflow_In_Vivo Experimental Workflow for In Vivo this compound-PDT This compound Formulation This compound Formulation IV Injection (Tail Vein) IV Injection (Tail Vein) This compound Formulation->IV Injection (Tail Vein) Drug-Light Interval Drug-Light Interval IV Injection (Tail Vein)->Drug-Light Interval Light Irradiation of Tumor Light Irradiation of Tumor Drug-Light Interval->Light Irradiation of Tumor Tumor Response Assessment Tumor Response Assessment Light Irradiation of Tumor->Tumor Response Assessment

References

Application Notes and Protocols for HPPH-Mediated Photodynamic Therapy (PDT): Light Dosimetry and Treatment Planning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing light dosimetry and treatment planning for Photodynamic Therapy (PDT) utilizing the second-generation photosensitizer, 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH). Accurate dosimetry is critical for the successful application of this compound-PDT, ensuring effective tumor destruction while minimizing damage to surrounding healthy tissues.[1]

Core Concepts in this compound-PDT Dosimetry

The efficacy of this compound-PDT is determined by the "PDT dose," which is a function of the local concentration of this compound, the delivered light fluence, and the oxygen concentration in the tissue.[1][2] Dosimetry in PDT can be approached through two main strategies:

  • Explicit Dosimetry: This involves the direct and independent measurement of the three key components: photosensitizer concentration, light fluence, and tissue oxygenation.[1][3] This approach allows for a more precise calculation of the delivered PDT dose and is considered a more accurate predictor of treatment outcome.[2][3]

  • Implicit Dosimetry: This method relies on monitoring a biological or physical response to the treatment as a surrogate for the PDT dose. An example includes measuring the photobleaching of the photosensitizer during light delivery.

The primary goal of dosimetry in this compound-PDT is to deliver a sufficient amount of light energy to activate the this compound that has accumulated in the target tissue, leading to the generation of cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[1][4]

Quantitative Data for this compound-PDT Parameters

The following tables summarize key quantitative parameters from preclinical and clinical studies of this compound-PDT. These values can serve as a starting point for treatment planning, but optimization is crucial for specific experimental models and clinical applications.

Table 1: Preclinical this compound-PDT Parameters (In Vitro & In Vivo)

ParameterIn Vitro RangeIn Vivo RangeReference
This compound Concentration Varies (e.g., nM to µM range)0.5 mg/kg[5]
Light Fluence 1 - 10 J/cm²12 - 250 J/cm²[1][2][3]
Light Fluence Rate 10 - 50 mW/cm²12 - 150 mW/cm[1][2][3]
Incubation/Drug-Light Interval 24 hours24 - 48 hours[1][6]
Wavelength ~660-670 nm661 - 665 nm[2][4][6]

Table 2: Clinical this compound-PDT Parameters

ParameterDose RangeReference
This compound Dose 3 - 6 mg/m²; 4 mg/kg[6][7][8]
Light Fluence 15 - 200 J/cm²[6][7][8]
Drug-Light Interval 22 - 48 hours[6][7][8][9]
Wavelength 661 - 665 nm[6][7]

Experimental Protocols

In Vitro this compound-PDT Protocol

This protocol outlines a general procedure for evaluating the efficacy of this compound-PDT in a monolayer cell culture.

Materials:

  • This compound (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a)

  • Cell culture medium (phenol red-free for irradiation)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Light source with a specific wavelength (e.g., 665 nm)

  • Power meter for light source calibration

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.[1]

  • This compound Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the cell culture medium.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake of the photosensitizer.[1]

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.[1]

  • Light Irradiation:

    • Add fresh, phenol red-free medium to the cells.

    • Calibrate the light source using a power meter to deliver the desired fluence rate (e.g., 10-50 mW/cm²).[1]

    • Irradiate the cells with the specified light fluence (e.g., 1-10 J/cm²).[1]

    • Keep a set of control plates that are not irradiated.

  • Post-PDT Incubation: After irradiation, return the plates to the incubator for a further 24-48 hours.[1]

  • Cell Viability Assessment: Assess cell viability using a standard assay such as MTT or MTS. Calculate the IC50 value (the concentration of this compound required to inhibit cell growth by 50%).[4]

In Vivo this compound-PDT Protocol (Tumor Model)

This protocol provides a general framework for an in vivo this compound-PDT experiment in a tumor-bearing animal model.

Materials:

  • This compound

  • Suitable vehicle for this compound administration (e.g., 1% Tween 80 in D5W)[10]

  • Animal model with established tumors (e.g., radiation-induced fibrosarcoma in mice)[3]

  • Light source with appropriate wavelength and fiber optic delivery system

  • Isotropic detectors for in vivo light dosimetry[6]

  • Calipers for tumor measurement

Procedure:

  • This compound Administration:

    • Prepare the this compound solution in a suitable vehicle.

    • Administer this compound to the tumor-bearing animals, typically via intravenous injection, at the desired dose (e.g., 4 mg/kg).[6]

  • Drug-Light Interval: Allow for a drug-light interval of 24-48 hours for the this compound to accumulate in the tumor tissue.[6]

  • Light Dosimetry and Treatment:

    • Position the light delivery fiber(s) and isotropic detectors at the treatment site.

    • Monitor the fluence rate (e.g., 50, 75, 150 mW/cm²) and cumulative fluence (e.g., 15-60 J/cm²) at multiple sites during light delivery.[3][6]

  • Tumor Response Monitoring:

    • Measure tumor dimensions with calipers at regular intervals following treatment.

    • Calculate tumor volume to assess treatment response.[3]

    • A control group of animals should receive this compound but no light treatment.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro this compound-PDT

InVitro_PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding in 96-well plate overnight_incubation Overnight Incubation cell_seeding->overnight_incubation hpph_incubation This compound Incubation (24h) overnight_incubation->hpph_incubation washing Wash with PBS (2x) hpph_incubation->washing light_irradiation Light Irradiation (665 nm) washing->light_irradiation post_pdt_incubation Post-PDT Incubation (24-48h) light_irradiation->post_pdt_incubation viability_assay Cell Viability Assay (MTT/MTS) post_pdt_incubation->viability_assay data_analysis Data Analysis (IC50) viability_assay->data_analysis

Caption: A typical experimental workflow for in vitro this compound-PDT evaluation.

This compound-PDT Mechanism of Action and Signaling Pathways

HPPH_PDT_Mechanism cluster_initiation Initiation cluster_ros ROS Generation cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways This compound This compound Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Light Absorption Light Light (665 nm) Light->Excited_this compound Oxygen Molecular Oxygen (³O₂) Excited_this compound->Oxygen Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_this compound->Singlet_Oxygen Type II Reaction ROS Other ROS Excited_this compound->ROS Type I Reaction Oxygen->Singlet_Oxygen Oxygen->ROS Mitochondria Mitochondria Singlet_Oxygen->Mitochondria ER Endoplasmic Reticulum Singlet_Oxygen->ER Lysosomes Lysosomes Singlet_Oxygen->Lysosomes JNK_p38 JNK/p38 MAPK Activation Singlet_Oxygen->JNK_p38 Apoptosis Apoptosis Mitochondria->Apoptosis ER->Apoptosis Necrosis Necrosis Lysosomes->Necrosis JNK_p38->Apoptosis

Caption: Mechanism of this compound-PDT leading to cell death via ROS generation.

Methods for Quantifying this compound and Light

Accurate dosimetry requires reliable methods for quantifying the key components of the PDT dose.

Quantification of this compound in Tissue

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard methods for the sensitive and specific quantification of this compound in tissue samples.[11]

General Workflow for this compound Quantification:

  • Tissue Homogenization: Homogenize excised tissue samples on ice.

  • This compound Extraction: Extract this compound from the tissue homogenate using an organic solvent.

  • Analysis:

    • HPLC: Prepare a standard curve with known this compound concentrations. Inject extracted samples and quantify this compound based on the peak area relative to the standard curve.[11]

    • LC-MS/MS: Provides higher sensitivity and specificity, particularly for low concentrations.[11]

  • Normalization: Express this compound concentration as µg of this compound per gram of tissue (µg/g) or per milligram of total protein.[11]

In Vivo Light Dosimetry

Isotropic detectors are used for in vivo light dosimetry to measure the light fluence rate and cumulative fluence at various locations within the treatment volume.[6] These detectors are designed to have a response that is independent of the angle of light incidence.

Procedure for In Vivo Light Measurement:

  • Detector Placement: Strategically place isotropic detectors within or on the surface of the target tissue.

  • Data Acquisition: Connect the detectors to a system that can monitor and record the light intensity in real-time throughout the light delivery period.

  • Fluence Calculation: The system calculates the fluence rate (in mW/cm²) and integrates it over time to determine the total fluence (in J/cm²) delivered to each detector location.

Concluding Remarks

The protocols and data presented in these application notes provide a foundational framework for conducting this compound-PDT research. It is imperative for researchers to meticulously plan and optimize their treatment parameters, including this compound dose, light dose, and drug-light interval, for each specific application to achieve reproducible and effective therapeutic outcomes. The use of explicit dosimetry methods is strongly encouraged to enhance the accuracy and predictability of this compound-PDT.

References

Application Notes and Protocols for HPPH-Based Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biological systems. At low to moderate concentrations, they function as critical second messengers in various cellular signaling pathways. However, their overproduction can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA. This imbalance is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate detection and quantification of ROS are paramount for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the use of 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPPH), a fluorescent probe, for the detection of highly reactive oxygen species (hROS), particularly the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). This compound is a valuable tool for researchers due to its high sensitivity and specificity for these specific ROS.[1]

Principle of Detection

The this compound assay is based on the principle of fluorescence detection. This compound itself is a non-fluorescent molecule. In the presence of highly reactive oxygen species like hydroxyl radicals and peroxynitrite, this compound is oxidized to a highly fluorescent product.[2] The intensity of the fluorescence emitted is directly proportional to the amount of hROS present in the sample. This allows for the quantification of these specific ROS in various biological systems, including cell cultures and tissue samples.[1]

Data Presentation

Probe Specifications
PropertyValueReference
Excitation Wavelength~488 nm[2]
Emission Wavelength~515 nm-
Detected SpeciesHydroxyl Radical (•OH), Peroxynitrite (ONOO⁻)[2]
Comparative Analysis of Common ROS Probes
ProbeDetected ROSAdvantagesLimitations
This compound •OH, ONOO⁻High sensitivity and specificity for hROS.[1]Does not detect superoxide or hydrogen peroxide.
Dihydroethidium (DHE) Superoxide (O₂•⁻)Specific product (2-hydroxyethidium) allows for accurate detection.[3][4]Requires HPLC for specific quantification to distinguish from non-specific oxidation products.[3][4]
MitoSOX Red Mitochondrial Superoxide (O₂•⁻)Specifically targets mitochondria.Subject to similar non-specific oxidation as DHE.
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) General Oxidative Stress (H₂O₂, •OH, ONOO⁻)Widely used and commercially available.[5]Prone to auto-oxidation and lacks specificity for any single ROS.[6]
Amplex Red Hydrogen Peroxide (H₂O₂)High sensitivity and specificity in the presence of horseradish peroxidase (HRP).[7]Requires an external enzyme (HRP).

Signaling Pathways and Experimental Workflows

ROS Generation and Detection Signaling Pathway

The following diagram illustrates a generalized signaling pathway where an external stimulus leads to the intracellular production of ROS, which can then be detected by this compound.

ros_pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus External Stimulus (e.g., Drug, Toxin, Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Enzyme Enzyme Activation (e.g., NADPH Oxidase) Receptor->Enzyme ROS ROS Production (O₂•⁻, H₂O₂) Enzyme->ROS Mitochondria Mitochondria Mitochondria->ROS hROS hROS Generation (•OH, ONOO⁻) ROS->hROS Fenton Reaction / NO• HPPH_ox Oxidized this compound (Fluorescent) hROS->HPPH_ox Detection Fluorescence Detection HPPH_ox->Detection This compound This compound Probe (Non-fluorescent) This compound->HPPH_ox workflow A 1. Cell Seeding Seed cells in a suitable plate (e.g., 96-well black plate) B 2. Cell Treatment Treat cells with experimental compounds A->B C 3. This compound Loading Incubate cells with this compound solution B->C D 4. Washing Wash cells to remove excess probe C->D E 5. Fluorescence Measurement Measure fluorescence using a plate reader or microscope D->E F 6. Data Analysis Quantify and normalize fluorescence intensity E->F

References

Application Notes and Protocols for HPPH Conjugation to Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-devinyl-2-(1-hexyloxyethyl) pyropheophorbide-a (HPPH) is a potent second-generation photosensitizer used in photodynamic therapy (PDT) for cancer treatment.[1][2] Its hydrophobic nature, however, presents challenges for systemic administration, often requiring sophisticated delivery systems to enhance its solubility, stability, and tumor-specific targeting.[2] Nanoparticles have emerged as a promising platform to overcome these limitations, offering improved pharmacokinetics and enabling targeted delivery to tumor tissues, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3][4][5][6] This document provides detailed application notes and protocols for the conjugation of this compound to various nanoparticles, their characterization, and subsequent in vitro and in vivo evaluation.

The conjugation of this compound to nanoparticles can be achieved through several methods, including encapsulation, covalent conjugation, and post-loading.[7] The choice of nanoparticle and conjugation strategy depends on the desired physicochemical properties and the specific therapeutic application.[8] Commonly used nanoparticles for this compound delivery include liposomes, polymeric nanoparticles (e.g., PLGA), and solid lipid nanoparticles.[3][5]

Data Presentation: Physicochemical and Performance Characteristics of this compound-Nanoparticle Formulations

The following tables summarize quantitative data from various studies to provide a comparative overview of different this compound-nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound-Liposomes107.10.13>90Not Reported[3]
This compound-Solid Lipid Nanoparticles (SLNs)157.80.09>90Not Reported[3]
This compound-Amine Functionalized Polyacrylamide (AFPAA) Nanoparticles29 ± 3Not ReportedNot ApplicableNot Reported[7]
This compound Nanocrystals~100MonodispersedNot ApplicableNot Applicable[2]

Table 2: Characterization Techniques for this compound-Nanoparticle Conjugates

Investigated ParameterAnalytical Method(s)PurposeExpected Outcome
Particle Size, Size Distribution, and Zeta PotentialDynamic Light Scattering (DLS)To determine the average particle size, polydispersity, and surface charge.Homogeneous nanoparticle population with desired size and charge for stability and cellular uptake.
MorphologyTransmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface of the nanoparticles.Confirmation of spherical and monodisperse nanoparticles.[8]
Conjugation EfficiencyUV-Vis Spectroscopy, Fluorescence Spectroscopy, or Bicinchoninic Acid (BCA) AssayTo quantify the amount of this compound conjugated to the nanoparticles.High conjugation efficiency indicating a successful reaction.[8]
In Vitro Drug ReleaseDialysis MethodTo study the release profile of this compound from the nanoparticles under physiological and tumor microenvironment conditions.Sustained and controlled release of the therapeutic agent.
Singlet Oxygen ProductionSpectroscopic Probes (e.g., Singlet Oxygen Sensor Green)To measure the efficiency of singlet oxygen generation upon light irradiation.High singlet oxygen production, indicating retained photodynamic activity.[7]

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and evaluation of this compound-conjugated nanoparticles.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes the encapsulation of this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3]

Materials:

  • PLGA (50:50)

  • This compound (Photochlor®)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

  • Round-bottom flask

  • Sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Polymer and Drug Dissolution: Dissolve 22.5 mg of PLGA and a desired amount of this compound in 1 mL of DCM in a glass vial.[9]

  • Emulsification: Pour the organic phase into a 10 mL ice-cold solution of 2% (w/v) PVA.[9]

  • Sonication: Immediately sonicate the mixture for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at room temperature for 2-4 hours to allow for nanoparticle formation.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and un-encapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for long-term storage.

Protocol 2: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles using Carbodiimide Chemistry

This protocol details the covalent attachment of this compound to nanoparticles with surface amine groups via an amide bond formation.[9]

Materials:

  • Amine-functionalized nanoparticles (e.g., AFPAA nanoparticles)

  • This compound with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

Procedure:

  • Activation of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO) and then dilute in MES buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution. Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxylic acid group of this compound.

  • Conjugation Reaction: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). Add the activated this compound solution to the nanoparticle suspension. The final concentration of reactants should be optimized for efficient conjugation.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the this compound-conjugated nanoparticles by dialysis against PBS (pH 7.4) for 24-48 hours with frequent buffer changes to remove unreacted this compound, EDC, and NHS.

  • Characterization: Characterize the purified nanoparticles for size, zeta potential, and this compound loading as described in Table 2.

Protocol 3: In Vitro Photodynamic Therapy (PDT) Efficacy Assay

This protocol assesses the phototoxicity of this compound-conjugated nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., human colon carcinoma cells)

  • Cell culture medium and supplements

  • This compound-conjugated nanoparticles

  • Free this compound (as a control)

  • 96-well plates

  • Light source with appropriate wavelength for this compound excitation (~665 nm)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound-conjugated nanoparticles and free this compound diluted in cell culture medium. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for nanoparticle uptake.

  • Irradiation: Wash the cells with PBS to remove non-internalized nanoparticles. Add fresh culture medium and expose the cells to light at a specific wavelength and dose. Keep a set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

  • Cell Viability Assessment: Determine cell viability using a standard cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment group.

Protocol 4: In Vivo Tumor Localization and PDT Efficacy Study

This protocol evaluates the tumor-targeting ability and therapeutic efficacy of this compound-conjugated nanoparticles in a mouse tumor model.[7]

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous colon carcinoma xenografts)

  • This compound-conjugated nanoparticles

  • Free this compound (as a control)

  • Saline solution

  • In vivo imaging system (IVIS)

  • Light source for PDT with a fiber optic probe

  • Calipers for tumor measurement

Procedure:

  • Animal Model: Establish subcutaneous tumors in mice by injecting cancer cells. Wait for the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Systemic Administration: Intravenously inject the mice with this compound-conjugated nanoparticles or free this compound at an equivalent this compound dose.

  • Fluorescence Imaging: At various time points post-injection (e.g., 4, 8, 24, 48 hours), perform whole-body fluorescence imaging using an IVIS to monitor the biodistribution and tumor accumulation of the formulations.[7]

  • Photodynamic Therapy: At the time of peak tumor accumulation determined from the imaging study, irradiate the tumor area with light of the appropriate wavelength and dose.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for a specified period.

  • Data Analysis: Plot the tumor growth curves for each treatment group. At the end of the study, euthanize the mice and excise the tumors and major organs for ex vivo imaging and histological analysis.

Visualizations

G Experimental Workflow for this compound-Nanoparticle Development cluster_0 Nanoparticle Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation np_synthesis Nanoparticle Synthesis (e.g., PLGA, Liposomes) conjugation This compound Conjugation/ Encapsulation np_synthesis->conjugation hpph_prep This compound Preparation hpph_prep->conjugation purification Purification (e.g., Dialysis, Centrifugation) conjugation->purification dls Size & Zeta Potential (DLS) purification->dls tem_sem Morphology (TEM/SEM) purification->tem_sem drug_loading This compound Loading Quantification purification->drug_loading release_kinetics In Vitro Release Study purification->release_kinetics cell_uptake Cellular Uptake Studies release_kinetics->cell_uptake phototoxicity Phototoxicity Assay (PDT) cell_uptake->phototoxicity dark_toxicity Dark Toxicity Assay cell_uptake->dark_toxicity biodistribution Biodistribution & Tumor Localization (Imaging) phototoxicity->biodistribution pdt_efficacy PDT Efficacy in Tumor-Bearing Mice biodistribution->pdt_efficacy toxicity_assessment Systemic Toxicity Assessment pdt_efficacy->toxicity_assessment

Caption: Experimental workflow from nanoparticle synthesis to in vivo evaluation.

G This compound-Mediated Photodynamic Therapy (PDT) Signaling Pathway cluster_0 PDT Induction cluster_1 Cellular Damage cluster_2 Apoptotic Pathways cluster_3 Other Cellular Responses hpph_np This compound-Nanoparticle light Light Activation (~665 nm) ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) light->ros cellular_damage Oxidative Stress & Damage to Cellular Components (Lipids, Proteins, DNA) ros->cellular_damage mitochondria Mitochondrial Damage cellular_damage->mitochondria inflammation Inflammatory Response cellular_damage->inflammation necrosis Necrosis cellular_damage->necrosis caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis Tumor Cell Death Tumor Cell Death apoptosis->Tumor Cell Death necrosis->Tumor Cell Death

Caption: Signaling cascade initiated by this compound-PDT leading to cell death.

References

Application Notes and Protocols for Measuring HPPH Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) is a second-generation photosensitizer derived from chlorophyll-a that is utilized in photodynamic therapy (PDT). Its efficacy as a photosensitizer is critically dependent on its photophysical properties, including its fluorescence lifetime. The fluorescence lifetime of this compound, the average time it spends in the excited state before returning to the ground state, is sensitive to its microenvironment. Therefore, measuring the fluorescence lifetime of this compound can provide valuable insights into its intracellular localization, aggregation state, and interaction with biological macromolecules. These factors are crucial for understanding its photodynamic activity and for the development of more effective cancer therapies.

This document provides a detailed experimental setup and protocols for measuring the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC), a robust and widely used technique for this purpose.

Quantitative Data Summary

The fluorescence lifetime of this compound can vary depending on its local environment. Below is a summary of reported fluorescence lifetime values for this compound and related compounds in different media.

CompoundMediumFluorescence Lifetime (τ) [ns]Reference
This compound In vivo (tumor tissue)6.39 ± 0.11
Similar PhotosensitizerNot specified~ 4
Protochlorophyll1,4-dioxane5.5 ± 0.1
ProtochlorophyllMethanol3.3 ± 0.1

Experimental Protocols

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[1] The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The time difference between the excitation pulse and the arrival of the first fluorescence photon at a single-photon sensitive detector is measured for a large number of excitation cycles. A histogram of these time differences is constructed, which represents the fluorescence decay profile. The fluorescence lifetime is then extracted by fitting this decay curve to an exponential function.

Experimental Workflow

G cluster_prep Sample Preparation cluster_setup Instrumentation Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution prep_sample Prepare Final Sample (Solvent, Liposomes, or Cell Culture) prep_solution->prep_sample sample_holder Sample Holder prep_sample->sample_holder laser Pulsed Laser Source (e.g., 405 nm) optics Focusing & Collection Optics laser->optics optics->sample_holder filter Emission Filter (e.g., >650 nm) sample_holder->filter detector Single-Photon Detector (e.g., PMT, SPAD) filter->detector tcspc_electronics TCSPC Electronics detector->tcspc_electronics irf Measure Instrument Response Function (IRF) tcspc_electronics->irf measure_decay Measure this compound Fluorescence Decay irf->measure_decay deconvolution Deconvolution with IRF measure_decay->deconvolution fitting Exponential Fitting deconvolution->fitting lifetime Determine Fluorescence Lifetime (τ) fitting->lifetime

Caption: Experimental workflow for this compound fluorescence lifetime measurement.

Materials and Equipment
  • This compound: High purity grade.

  • Solvents: Spectroscopic grade (e.g., methanol, ethanol, phosphate-buffered saline (PBS)).

  • Liposomes or cell lines: As required for the specific experiment.

  • TCSPC System:

    • Pulsed laser source (e.g., picosecond diode laser) with an excitation wavelength near the absorption maximum of this compound (e.g., 405 nm or 410 nm).

    • Focusing and collection optics.

    • Sample holder (cuvette holder for solutions, microscope stage for cells).

    • Emission filter to isolate this compound fluorescence (e.g., a long-pass filter with a cut-on wavelength of 650 nm).

    • Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

    • TCSPC electronics (time-to-amplitude converter (TAC) and multichannel analyzer (MCA) or a dedicated TCSPC board).

  • Data analysis software: Software capable of deconvolution and exponential decay fitting.

Detailed Experimental Protocols

1. Sample Preparation

  • This compound in Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. Protect the solution from light.

    • Dilute the stock solution in the desired spectroscopic grade solvent (e.g., methanol, ethanol, PBS) to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • This compound in Liposomes:

    • Prepare liposomes using a standard protocol (e.g., thin-film hydration followed by extrusion).

    • Incorporate this compound into the liposomal membrane during the preparation process by adding it to the lipid mixture.

    • Separate the liposomes from free this compound by size exclusion chromatography.

  • This compound in Cells:

    • Culture the desired cell line (e.g., HeLa, MDA-MB-231) on a glass-bottom dish suitable for microscopy.

    • Incubate the cells with a medium containing this compound at a final concentration typically in the range of 1-10 µM for a specified period (e.g., 4-24 hours) to allow for cellular uptake.

    • Wash the cells with fresh medium or PBS to remove extracellular this compound before measurement.

2. Instrumentation Setup

  • Power on the laser, detector, and TCSPC electronics and allow them to stabilize.

  • Set the laser excitation wavelength to approximately 405 nm.

  • Adjust the laser power to a level that results in a photon counting rate that is less than 5% of the laser repetition rate to avoid pulse pile-up.

  • Place the appropriate emission filter in the light path before the detector to collect only the fluorescence signal from this compound (e.g., >650 nm).

  • Optimize the collection optics to maximize the fluorescence signal.

3. Data Acquisition

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox in water) that does not fluoresce.

    • Acquire the IRF under the same experimental conditions (excitation wavelength, emission filter) as the sample measurement. The IRF represents the time response of the instrument itself.

  • This compound Fluorescence Decay Measurement:

    • Place the this compound sample in the sample holder.

    • Acquire the fluorescence decay data until a sufficient number of photons (typically 10,000 in the peak channel) have been collected to ensure good statistical accuracy.

4. Data Analysis

  • Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use the data analysis software to perform a deconvolution of the measured decay using the acquired IRF.

  • Exponential Fitting: Fit the deconvoluted fluorescence decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically evaluated by the chi-squared (χ²) value, which should be close to 1.0.

Signaling Pathway and Logical Relationships

The following diagram illustrates the photophysical processes involved after this compound is excited by light, leading to fluorescence emission, which is the basis of the lifetime measurement.

G S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 k_f S1->S0 k_nr T1 Triplet State (T₁) S1->T1 k_isc Fluorescence Fluorescence ISC Intersystem Crossing (ISC) NonRad Non-Radiative Decay PDT Photodynamic Therapy (PDT) (ROS Generation) T1->PDT

Caption: Jablonski diagram illustrating this compound photophysics.

The fluorescence lifetime (τ) is determined by the rates of all de-excitation pathways from the S1 state:

τ = 1 / (k_f + k_nr + k_isc)

where:

  • k_f is the rate of fluorescence.

  • k_nr is the rate of non-radiative decay.

  • k_isc is the rate of intersystem crossing to the triplet state.

Changes in the local environment of this compound can affect k_nr and k_isc, thus altering the measured fluorescence lifetime. This sensitivity is what makes fluorescence lifetime a powerful probe of the photosensitizer's environment.

References

Application Notes and Protocols: HPPH in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic application of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)-mediated photodynamic therapy (PDT) in combination with other cancer therapies. Detailed protocols for key experiments and a summary of quantitative data from preclinical studies are presented to guide further research and development in this promising area of oncology.

Introduction

This compound is a potent second-generation photosensitizer that, upon activation by light at approximately 665 nm, generates reactive oxygen species (ROS), leading to localized tumor destruction.[1] The anti-cancer effects of this compound-PDT are multifaceted, involving direct cytotoxicity to cancer cells, damage to the tumor vasculature, and the induction of an anti-tumor immune response.[1] These mechanisms provide a strong rationale for combining this compound-PDT with other treatment modalities like chemotherapy, immunotherapy, and targeted therapy to enhance therapeutic efficacy and overcome treatment resistance.[2]

I. This compound-PDT in Combination with Chemotherapy

The co-administration of this compound-PDT with chemotherapeutic agents has demonstrated significant synergistic anti-tumor effects by leveraging different mechanisms of cell death and enhancing drug delivery.[2]

Synergistic Mechanisms
  • Enhanced Drug Permeability: this compound-PDT can increase the permeability of tumor vasculature, thereby improving the delivery and accumulation of chemotherapeutic agents at the tumor site.[1]

  • Complementary Cell-Killing Mechanisms: this compound-PDT primarily induces cell death through oxidative stress, which can complement the DNA-damaging or microtubule-disrupting effects of various chemotherapies, leading to additive or synergistic cytotoxicity.[1][2]

  • Overcoming Hypoxia-Induced Resistance: Combining this compound-PDT with hypoxia-activated prodrugs allows for the targeting of both oxygenated and hypoxic tumor regions, respectively.[2]

Quantitative Data Summary
CombinationCancer ModelKey FindingsReference
This compound-PDT + Epirubicin Osteosarcoma (MG-63 cells, Xenograft)Significantly increased cell viability inhibition and most conspicuous tumor growth suppression compared to monotherapies.[2][3]
This compound-PDT + Gemcitabine Pancreatic Cancer (PANC-1, MIA PaCa-2, BxPC-3 cells)Synergistic cytotoxic effect with 20-50% more cell death across all cell lines compared to single agents.[4][5][4][5]
This compound-PDT + Camptothecin (CPT) In vitro/In vivo modelsROS-mediated cleavage of a thioketal linker releases CPT, enhancing its targeted efficacy and reducing systemic toxicity.[2][3]
This compound-PDT + Paclitaxel (PTX) In vitro/In vivo modelsNanoparticles with disulfide bonds cleaved by high glutathione levels in tumors release PTX, showing enhanced cytotoxicity with this compound-PDT.[2]
This compound-PDT + TH302 (Hypoxia-activated prodrug) In vitro/In vivo modelsComplementary action where PDT targets oxygenated regions and TH302 targets hypoxic regions of the tumor.[2][6]
Experimental Protocols
  • Cell Culture: Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3) in appropriate media and conditions.

  • This compound Incubation: Seed cells in 96-well plates. After 24 hours, incubate the cells with varying concentrations of this compound (e.g., 0.005 to 0.5 µg/mL) for 6 hours.[4][5]

  • Photodynamic Therapy: Following incubation, replace the medium with fresh culture medium. Irradiate the cells with a 665 nm light source at a light dose of 60 J/cm².[4][5]

  • Chemotherapy Addition: Immediately after PDT, add gemcitabine at various concentrations (e.g., 0, 1, 10, and 100 µM) to the wells.[4][5]

  • Incubation: Incubate the plates for an additional 96 hours.[4][5]

  • Cell Viability Assessment: Determine cell death using a SYTOX Green staining assay or a standard MTT/MTS assay.[4][5]

  • Data Analysis: Calculate the percentage of cell death for each treatment group and analyze for synergistic effects using appropriate software (e.g., CompuSyn).

  • Animal Model and Tumor Induction: Establish subcutaneous xenograft tumors by implanting human osteosarcoma MG-63 cells into the flank of nude mice.[2]

  • Treatment Groups: Randomize mice into treatment groups: (1) Control (vehicle), (2) this compound-PDT alone, (3) Epirubicin alone, and (4) this compound-PDT + Epirubicin.

  • Drug Administration: For the combination group, administer a nanoplatform co-delivering this compound and Epirubicin (e.g., this compound-EPI/CPP-pGO) intravenously.[2][3]

  • Photodynamic Therapy: At a predetermined time point post-injection (e.g., 24 hours), irradiate the tumors with a 665 nm laser at a specified light dose.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.[1] Tumor volume can be calculated using the formula: (length x width²)/2.[1]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, Ki-67 staining) to assess tumor necrosis and proliferation.[7]

Visualizations

cluster_PDT This compound-PDT cluster_Chemo Chemotherapy This compound This compound Light 665 nm Light ROS Reactive Oxygen Species (ROS) This compound->ROS Activation Light->ROS Activation TumorVasculature Tumor Vasculature Permeabilization ROS->TumorVasculature CellDeath Synergistic Tumor Cell Death ROS->CellDeath ChemoAgent Chemotherapeutic Agent (e.g., Epirubicin) ChemoAgent->CellDeath DrugDelivery Enhanced Chemotherapy Delivery TumorVasculature->DrugDelivery

Caption: Synergistic mechanism of this compound-PDT and chemotherapy.

II. This compound-PDT in Combination with Immunotherapy

This compound-PDT can induce immunogenic cell death (ICD), transforming an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to immunotherapy, particularly immune checkpoint inhibitors (ICIs).[1]

Synergistic Mechanisms
  • Induction of Immunogenic Cell Death (ICD): this compound-PDT promotes the release of damage-associated molecular patterns (DAMPs), which facilitate the maturation of dendritic cells (DCs) and the subsequent activation of tumor-specific T cells.[1]

  • Enhanced T-cell Infiltration: By remodeling the tumor microenvironment, this compound-PDT can increase the infiltration of cytotoxic T lymphocytes into the tumor.

  • Overcoming Immune Suppression: Combining this compound-PDT with ICIs (e.g., anti-PD-1 or anti-CTLA-4 antibodies) can overcome immune checkpoints that would otherwise suppress the anti-tumor T-cell response.[1][8]

Quantitative Data Summary
CombinationCancer ModelKey FindingsReference
This compound-PDT + Anti-PD-1/Anti-CTLA-4 Murine colon carcinoma (CT26), Breast cancer (4T1)Enhanced tumor growth delay, increased survival, and induction of a durable anti-tumor immune memory.[1]
This compound-PDT + Indoximod (IDO inhibitor) Murine melanomaInhibition of primary tumor growth and stimulation of CD8+ T cells to destroy distant tumors.[8]
Experimental Protocols
  • Animal Model: Use immunocompetent mice (e.g., BALB/c) and establish subcutaneous tumors with syngeneic cancer cells (e.g., 1 x 10⁶ CT26 or 4T1 cells).[1] Allow tumors to reach a palpable size (e.g., 50-100 mm³).[1]

  • Treatment Groups: Establish multiple treatment arms: (1) Isotype control, (2) this compound-PDT + Isotype control, (3) Anti-PD-1 antibody alone, (4) this compound-PDT + Anti-PD-1 antibody.

  • This compound-PDT Administration: Administer this compound intravenously at an optimized dose. After a specific drug-light interval, irradiate the tumor with a 665 nm laser.

  • Immune Checkpoint Inhibitor Administration: Administer the anti-PD-1 antibody (or other ICI) via intraperitoneal injection at a specified dose and schedule (e.g., on days 3, 6, and 9 post-PDT).

  • Tumor Growth Monitoring: Monitor primary tumor growth as previously described. In a bilateral tumor model, monitor the growth of the untreated, distant tumor to assess systemic anti-tumor immunity.

  • Immunological Analysis: At the study endpoint, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Visualizations

HPPH_PDT This compound-PDT ICD Immunogenic Cell Death (ICD) HPPH_PDT->ICD DAMPs Release of DAMPs ICD->DAMPs DC_maturation Dendritic Cell (DC) Maturation DAMPs->DC_maturation T_cell_activation Tumor-Specific T Cell Activation & Priming DC_maturation->T_cell_activation T_cell_infiltration T Cell Infiltration into Tumor T_cell_activation->T_cell_infiltration Tumor_cell_killing Tumor Cell Killing T_cell_infiltration->Tumor_cell_killing ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PD1_PDL1 PD-1/PD-L1 Inhibition ICI->PD1_PDL1 PD1_PDL1->T_cell_infiltration Enhances

Caption: this compound-PDT and immunotherapy signaling pathway.

III. This compound-PDT in Combination with Targeted Therapy & Other Modalities

The versatility of this compound-PDT allows for its combination with other advanced therapeutic strategies, such as targeted therapies and chemodynamic therapy (CDT).

Synergistic Mechanisms
  • Targeted Delivery Systems: Novel drug delivery systems, such as liposomes and nanoparticles, can be engineered to co-deliver this compound and other therapeutic agents, enhancing tumor-specific accumulation and synergistic effects.[6][7][9] For instance, photoactivated this compound-liposomes can be triggered by light to release their payload within the tumor.[7]

  • Amplified Oxidative Stress: Combining this compound-PDT with chemodynamic therapy (CDT), which utilizes Fenton-like reactions to generate hydroxyl radicals from endogenous H₂O₂, can lead to overwhelming oxidative stress and robust cancer cell death.[2]

Experimental Protocols
  • Liposome Formulation: Prepare liposomes encapsulating this compound and a targeted drug using a method like thin-film hydration followed by extrusion. Include a near-infrared lipid probe for in vivo tracking if desired.[10]

  • Characterization: Characterize the liposomes for size, polydispersity index, and encapsulation efficiency.[9]

  • In Vitro Release Study: Conduct an in vitro drug release study with and without light irradiation to confirm photo-triggered release.

  • Biodistribution Study: Inject the this compound-liposomes intravenously into tumor-bearing mice and assess their biodistribution in the tumor and major organs at various time points using in vivo fluorescence imaging.[10]

  • Efficacy Study: Treat tumor-bearing mice with the formulated liposomes followed by laser irradiation at the tumor site and monitor tumor growth as described in previous protocols.[7]

Visualizations

cluster_workflow Experimental Workflow: this compound Combination Therapy start Start tumor_induction Tumor Induction (In Vivo Model) start->tumor_induction group_randomization Group Randomization tumor_induction->group_randomization treatment Administer Combination Therapy group_randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Flow Cytometry) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

Disclaimer: The information provided in these application notes is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Protocols should be optimized for specific experimental models and conditions.

References

Troubleshooting & Optimization

Technical Support Center: HPPH In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the improvement of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) solubility for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing this compound for in vivo studies?

A1: The main challenge is the poor aqueous solubility of this compound. As a lipophilic photosensitizer, it is practically insoluble in water or saline alone, which necessitates the use of specific formulation strategies to enable systemic administration and prevent precipitation in the bloodstream.

Q2: What is the most common and established formulation for solubilizing this compound for in vivo use?

A2: The most widely used and effective formulation for this compound is a solvent-based system typically composed of Cremophor EL, ethanol, and an aqueous solution like saline or water for injection. This mixture forms a stable emulsion that can be safely administered intravenously.

Q3: Are there alternative formulations to the standard Cremophor EL-based vehicle?

A3: Yes, researchers have explored other delivery systems to improve this compound solubility and delivery. These include liposomal formulations, polymeric nanoparticles, and albumin-bound nanoparticles. These advanced delivery systems can offer benefits such as improved tumor targeting and reduced side effects associated with Cremophor EL.

Q4: What are the typical concentrations of this compound used in preclinical in vivo studies?

A4: The concentration of this compound in the final injectable formulation typically ranges from 0.2 to 1.0 mg/mL. The dose administered to animals is usually between 0.5 and 5 mg/kg body weight, depending on the tumor model and the specific research question.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during or after preparation.

  • Cause A: Incorrect solvent ratio. The ratio of Cremophor EL, ethanol, and the aqueous phase is critical for maintaining a stable microemulsion. An insufficient amount of the co-solvents (Cremophor EL and ethanol) will not be able to keep the lipophilic this compound in solution when the aqueous phase is added.

  • Solution A: Strictly adhere to a validated protocol. A common starting point is a 1:1 (v/v) ratio of Cremophor EL to ethanol to initially dissolve the this compound, followed by a slow, dropwise dilution with the aqueous phase while vortexing. The final concentration of Cremophor EL and ethanol in the injected solution should generally not exceed 5% each.

  • Cause B: Dilution is performed too quickly. Rapidly adding the aqueous phase to the this compound/Cremophor EL/ethanol mixture can cause the drug to crash out of solution.

  • Solution B: Add the saline or water for injection drop by drop to the this compound concentrate under constant, vigorous vortexing. This allows for the gradual formation of stable micelles that encapsulate the this compound.

  • Cause C: Low temperature of the diluent. Using a cold aqueous diluent can decrease the solubility of this compound and promote precipitation.

  • Solution C: Ensure all components, including the saline or water for injection, are at room temperature before starting the formulation process.

Issue 2: The final this compound formulation appears cloudy or has visible particulates.

  • Cause: This indicates incomplete solubilization or precipitation. The formulation should be a clear, slightly viscous solution.

  • Solution: Do not inject the solution. Discard the preparation and remake it, paying close attention to the solvent ratios, the slow dilution technique, and the temperature of the components. If the issue persists, consider filtering the final solution through a 0.22 µm syringe filter, but be aware that this may remove some of the drug if it has precipitated.

Issue 3: Adverse reactions are observed in animals post-injection (e.g., hypersensitivity).

  • Cause: Cremophor EL is known to cause hypersensitivity reactions in some animal models and in humans.

  • Solution: Consider pretreating animals with antihistamines if this is a recurring issue. Alternatively, explore the development of alternative, Cremophor-free formulations such as liposomes or nanoparticles for your this compound delivery.

Quantitative Data Summary

For researchers considering different solvent systems, the following table summarizes the solubility of this compound in various solvents.

Solvent/VehicleSolubilityNotes
Water< 0.1 µg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS)< 0.1 µg/mLPractically insoluble.
Ethanol> 10 mg/mLGood solubility, but not suitable for direct injection. Used as a co-solvent.
Dimethyl Sulfoxide (DMSO)> 10 mg/mLGood solubility, but potential for in vivo toxicity. Used as a co-solvent.
Cremophor EL:Ethanol:Saline (e.g., 1:1:18 v/v)Typically up to 1.0 mg/mL (stable)Forms a clear microemulsion suitable for intravenous injection.
Polysorbate 80 (Tween 80) based formulationsCan achieve > 0.5 mg/mLAn alternative surfactant to Cremophor EL.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using Cremophor EL and Ethanol

This protocol describes the preparation of a 1 mg/mL this compound stock solution, which is then diluted to a final injection concentration.

Materials:

  • This compound powder

  • Cremophor EL

  • Dehydrated ethanol (200 proof)

  • Sterile saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile, light-protected vials

  • Vortex mixer

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation (e.g., 5 mg/mL):

    • In a sterile, light-protected vial, weigh the required amount of this compound powder.

    • Add a 1:1 (v/v) mixture of Cremophor EL and ethanol. For example, to prepare 1 mL of a 5 mg/mL stock, add 5 mg of this compound to 0.5 mL of Cremophor EL and 0.5 mL of ethanol.

    • Vortex vigorously until the this compound is completely dissolved. The solution should be clear.

  • Final Dilution for Injection (e.g., to 0.5 mg/mL):

    • Calculate the volume of the stock solution needed. For example, to make 1 mL of a 0.5 mg/mL final solution, you will need 0.1 mL of the 5 mg/mL stock.

    • Place the required volume of the stock solution into a new sterile vial.

    • While vortexing the stock solution, slowly add the required volume of sterile saline or WFI drop by drop. In this example, you would add 0.9 mL of saline.

    • Continue vortexing for another 1-2 minutes to ensure the formation of a stable, clear microemulsion.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If desired, the final solution can be sterile-filtered using a 0.22 µm syringe filter.

    • Administer the freshly prepared formulation to the animal within 1-2 hours of preparation.

Visualizations

experimental_workflow prep This compound Formulation Preparation admin Intravenous Administration prep->admin Injectable Solution dist Systemic Distribution & Tumor Accumulation admin->dist This compound in Circulation light Tumor Irradiation (Laser Light) dist->light Drug Localization (e.g., 24h post-injection) pdt Photodynamic Therapy (PDT) Effect light->pdt Photosensitizer Activation eval Therapeutic Evaluation (Tumor Measurement) pdt->eval Tumor Response pdt_pathway This compound This compound (Photosensitizer) HPPH_activated Excited State this compound* This compound->HPPH_activated Absorption Light Light (e.g., 665 nm) Light->HPPH_activated ROS Reactive Oxygen Species (e.g., ¹O₂) HPPH_activated->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Damage Cellular Damage (Lipids, Proteins) ROS->Damage Oxidation Apoptosis Apoptosis & Necrosis Damage->Apoptosis Response Tumor Destruction Apoptosis->Response

Technical Support Center: Overcoming HPPH Photobleaching in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing HPPH in fluorescence imaging and photodynamic therapy (PDT). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound photobleaching and acquire high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence imaging?

A1: this compound (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) is a second-generation photosensitizer derived from chlorophyll. It is widely used in photodynamic therapy (PDT) and fluorescence imaging due to its strong absorption in the near-infrared spectrum (around 660-670 nm), which allows for deeper tissue penetration of light.[1] Its lipophilic nature leads to selective accumulation in tumor cells, making it a valuable tool for cancer research and drug development.[2][3][4] this compound's favorable photophysical properties also make it a suitable fluorophore for optical fluorescence imaging.[1]

Q2: What is photobleaching and why is it a problem for this compound imaging?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] This process is primarily caused by the interaction of the excited photosensitizer with molecular oxygen, leading to the generation of reactive oxygen species (ROS), particularly singlet oxygen.[1] While this ROS generation is the therapeutic basis of PDT, it also leads to the degradation of the this compound molecule, resulting in a loss of fluorescence signal.[1][5] This signal decay can compromise the quantitative accuracy of your imaging data and limit the duration of your experiments.[6]

Q3: How does this compound photobleaching impact experimental results?

A3: this compound photobleaching can significantly affect both therapeutic and imaging outcomes. A decrease in this compound concentration due to photobleaching can lead to a reduced photodynamic effect, potentially impacting the efficacy of the treatment being studied.[5] In the context of fluorescence imaging, photobleaching leads to a diminished signal-to-noise ratio, making it difficult to detect and quantify the targeted molecules or structures accurately. For time-lapse imaging, photobleaching can create the false impression of a biological change, such as the clearance of the photosensitizer, when it is merely a result of photodestruction.

Troubleshooting Guide: Minimizing this compound Photobleaching

This guide provides a systematic approach to troubleshooting and minimizing this compound photobleaching during your fluorescence imaging experiments.

Problem: Rapid loss of this compound fluorescence signal during image acquisition.

Possible Cause 1: Excessive Excitation Light Intensity

  • Solution: Reduce the power of your laser or the intensity of your lamp to the lowest level that still provides an adequate signal-to-noise ratio.[7] Using neutral density filters can also help to attenuate the excitation light without altering its spectral properties.[6][8]

Possible Cause 2: Prolonged Exposure Time

  • Solution: Minimize the duration of light exposure for each image.[7] If the signal is too weak with shorter exposure times, consider increasing the camera gain or using a more sensitive detector (e.g., an EMCCD or sCMOS camera). For time-lapse experiments, only capture images at essential time points.[8]

Possible Cause 3: High Concentration of Molecular Oxygen

  • Solution: While oxygen is necessary for the photodynamic action of this compound, excessive oxygen can accelerate photobleaching. In in vitro experiments, you can try using an oxygen-scavenging system in your imaging buffer, such as glucose oxidase or catalase, to reduce the local oxygen concentration.[8] Be mindful that this will also impact the photodynamic effect.

Possible Cause 4: Absence of Antifade Reagents

  • Solution: Incorporate a commercial antifade reagent into your mounting medium for fixed samples or your imaging medium for live cells.[6][7] These reagents work by scavenging free radicals that contribute to photobleaching. For live-cell imaging, ensure the antifade reagent is non-toxic and suitable for your cell type.

Experimental Workflow for Optimizing Imaging Parameters

The following workflow can help you systematically determine the optimal imaging parameters to minimize this compound photobleaching while maintaining image quality.

G Experimental Workflow: Optimizing Imaging Parameters cluster_prep Sample Preparation cluster_initial Initial Imaging Setup cluster_timelapse Photobleaching Assessment cluster_optimization Parameter Optimization cluster_final Final Imaging prep Prepare this compound-labeled sample (cells or tissue) initial_settings Set initial imaging parameters: - Low laser power (e.g., 10%) - Moderate exposure time (e.g., 100-200 ms) prep->initial_settings find_roi Locate Region of Interest (ROI) using minimal illumination initial_settings->find_roi timelapse Acquire a time-lapse series of the ROI until signal fades find_roi->timelapse analyze Analyze fluorescence intensity decay over time to create a photobleaching curve timelapse->analyze adjust_power Adjust laser power and/or exposure time analyze->adjust_power repeat_timelapse Repeat time-lapse acquisition and analysis adjust_power->repeat_timelapse decision Is photobleaching minimized with acceptable signal? repeat_timelapse->decision decision->adjust_power No final_imaging Acquire experimental data using optimized parameters decision->final_imaging Yes

Caption: A stepwise workflow for optimizing imaging parameters to minimize this compound photobleaching.

Quantitative Data

The following tables summarize key photophysical properties of this compound and provide a comparative overview of common antifade reagents.

Table 1: Photophysical Properties of this compound and its Parent Compound

PropertyValueNotes
Absorption Maximum (λmax) ~665 nmAllows for deep tissue penetration.[9]
Molar Extinction Coefficient (ε) ~45,000 M-1cm-1A measure of how strongly this compound absorbs light at its λmax.[9]
Fluorescence Quantum Yield (ΦF) 0.32 (for Pyropheophorbide-a)Represents the efficiency of fluorescence emission. The value for the parent compound, pyropheophorbide-a, provides a strong approximation for this compound.[9]
Singlet Oxygen Quantum Yield (ΦΔ) ~55% (for an iso-HPPH derivative)Indicates the efficiency of singlet oxygen generation. This value is for a closely related isomer and is slightly higher than that of this compound.[1]

Table 2: Comparison of Common Antifade Reagents

Antifade ReagentPrimary MechanismAdvantagesDisadvantages
p-Phenylenediamine (PPD) Singlet oxygen scavengerHighly effective.[10]Can reduce the initial fluorescence intensity; may cause autofluorescence.[10]
n-Propyl gallate (NPG) Free radical scavengerLess toxic than PPD; suitable for some live-cell applications.[10]Can be difficult to dissolve; may have anti-apoptotic effects.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Singlet oxygen quencherLess toxic than PPD.[10]Less effective than PPD.[11]
Trolox Antioxidant (Vitamin E analog)Cell-permeable; suitable for live-cell imaging.Efficacy can be cell-type dependent.
Ascorbic Acid (Vitamin C) Reducing agent and free radical scavengerReadily available and biocompatible.Can be unstable in solution.

Experimental Protocols

Protocol 1: Measuring the Photobleaching Rate of this compound

This protocol allows for the quantitative assessment of this compound photobleaching under specific imaging conditions.

  • Sample Preparation:

    • For in vitro studies, culture cells on glass-bottom dishes and incubate with a known concentration of this compound for the desired duration.

    • For tissue samples, prepare thin sections and mount them on microscope slides.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for this compound (Excitation: ~660 nm, Emission: >670 nm).

    • Set the initial imaging parameters (laser power, exposure time, camera gain) that you intend to use for your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing this compound-labeled cells or tissue.

    • Acquire a time-lapse series of images of the same ROI. The time interval between images should be as short as possible to accurately capture the decay kinetics.

    • Continue acquiring images until the fluorescence intensity has decreased to a background level.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any this compound signal.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant or half-life.

Protocol 2: Live-Cell Imaging with this compound and an Antifade Reagent

This protocol provides a general guideline for performing live-cell fluorescence imaging of this compound while minimizing photobleaching.

  • Cell Culture and Labeling:

    • Plate cells on a glass-bottom imaging dish and allow them to adhere.

    • Incubate the cells with the desired concentration of this compound in a complete culture medium for the appropriate time. .

  • Preparation of Imaging Medium:

    • Prepare a fresh imaging medium (e.g., phenol red-free DMEM/F12) supplemented with a live-cell compatible antifade reagent (e.g., Trolox) at its recommended working concentration.

    • Warm the imaging medium to 37°C.

  • Imaging Procedure:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound this compound.

    • Replace the PBS with the prepared imaging medium containing the antifade reagent.

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Use the optimized imaging parameters (determined using Protocol 1) to acquire images.

    • Minimize the exposure of the cells to the excitation light by using the shutter to block the light path when not actively acquiring an image.

Signaling Pathways

This compound-mediated PDT induces a complex network of signaling pathways that ultimately lead to cell death. The specific pathway activated can depend on the subcellular localization of this compound and the PDT dose. This compound primarily localizes in the endoplasmic reticulum (ER), which can trigger a specific form of regulated cell death called paraptosis, in addition to the more commonly studied apoptosis and necrosis.[12][13] A key molecular event in this compound-PDT is the cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which serves as a marker for the oxidative photoreaction.[14]

G This compound-PDT Induced Cell Death Pathways cluster_stimulus Stimulus cluster_ros Photochemical Reaction cluster_damage Cellular Damage cluster_pathways Signaling Pathways cluster_outcome Outcome This compound This compound ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, ¹O₂) This compound->ROS Light Light (665 nm) Light->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Mito_Damage Mitochondrial Damage ROS->Mito_Damage STAT3_Crosslink STAT3 Cross-linking ROS->STAT3_Crosslink Survival Survival Pathways (EGFR, STAT3 activation) ROS->Survival can also activate Paraptosis Paraptosis ER_Stress->Paraptosis Necrosis Necrosis ER_Stress->Necrosis Apoptosis Apoptosis (Caspase-dependent) Mito_Damage->Apoptosis Mito_Damage->Necrosis Cell_Death Cell Death Paraptosis->Cell_Death Apoptosis->Cell_Death Necrosis->Cell_Death Survival->Cell_Death inhibition enhances

Caption: Signaling pathways activated by this compound-mediated photodynamic therapy leading to cell death.

References

troubleshooting low singlet oxygen generation in HPPH-PDT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH) Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound in PDT?

A1: this compound is a photosensitizer that, upon administration, preferentially accumulates in tumor tissues.[1] When activated by light of a specific wavelength (around 665-670 nm), this compound transitions from its ground state to an excited triplet state.[1] This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a cytotoxic species that induces localized cell death through apoptosis and necrosis.[1][2] This process is predominantly a Type II photochemical reaction.[1][3] The cytotoxic effects are confined to a small radius from the site of singlet oxygen generation, ensuring localized tumor destruction.[1]

Q2: What are the critical parameters influencing the efficacy of this compound-PDT?

A2: The success of this compound-PDT is primarily dependent on three key components: the concentration of this compound in the target tissue, the light dose (both total fluence and fluence rate), and the availability of molecular oxygen.[4] The interplay between these factors, along with the drug-light interval (DLI), dictates the overall therapeutic outcome.[5]

Q3: Why is the drug-light interval (DLI) important?

A3: The DLI is the time between the administration of this compound and the application of light. This interval is critical to allow for optimal accumulation of the photosensitizer in the target tumor tissue while it clears from the surrounding healthy tissues and circulation. A commonly optimal DLI for this compound is 24 hours.[5]

Troubleshooting Guide: Low Singlet Oxygen Generation

This guide addresses the common issue of observing low singlet oxygen generation, leading to reduced therapeutic efficacy in this compound-PDT experiments.

Problem: My this compound-PDT experiment is showing a minimal therapeutic effect, suggesting low singlet oxygen generation. What are the potential causes and how can I troubleshoot this?

Below is a step-by-step guide to diagnose and resolve this issue.

Step 1: Verify this compound Formulation and Administration

Question: Could issues with the this compound formulation or its delivery be the cause of low efficacy?

Answer: Yes, improper formulation or administration can significantly impact the bioavailability of this compound at the tumor site.

  • Potential Causes:

    • Aggregation: this compound is hydrophobic and can aggregate in aqueous solutions, which significantly reduces its singlet oxygen quantum yield.[3][6]

    • Improper Vehicle: The choice of delivery vehicle is crucial for solubility and effective delivery.[5]

    • Incorrect Administration: The route and technique of administration affect the biodistribution and concentration of this compound in the tumor.

  • Solutions & Recommendations:

    • Formulation: Ensure this compound is fully dissolved. Common vehicles include 1% Tween 80 in D5W or Pluronic F-127 in DPBS.[5]

    • Administration: Intravenous injection is a standard and effective route for systemic delivery.[5]

    • Quality Control: Use a fresh, properly stored batch of this compound.

Step 2: Optimize Light Delivery Parameters

Question: How do light fluence and fluence rate affect singlet oxygen production?

Answer: Both the total amount of light (fluence) and the rate at which it is delivered (fluence rate) are critical.

  • Potential Causes:

    • Inadequate Fluence: Insufficient light energy will not excite enough this compound molecules to produce a therapeutic level of singlet oxygen.

    • High Fluence Rate: Very high fluence rates can lead to rapid oxygen depletion in the tumor tissue (hypoxia), which is a limiting factor for singlet oxygen generation.[2][5]

    • Non-uniform Illumination: Uneven light delivery across the treatment area will result in inconsistent therapeutic outcomes.[4]

  • Solutions & Recommendations:

    • Light Dose-Response: Perform a light-dose escalation study to determine the optimal fluence for your specific model.[2][7]

    • Modulate Fluence Rate: Consider using a lower fluence rate to mitigate rapid oxygen consumption and allow for tissue reoxygenation.[5]

    • Fractionated Light Delivery: Delivering the total light dose in fractions with dark intervals can also help in tissue reoxygenation.[5]

    • Calibrate Light Source: Regularly calibrate your light source to ensure accurate and uniform power output.[4]

Step 3: Assess and Mitigate Hypoxia

Question: Can tumor hypoxia limit the effectiveness of this compound-PDT?

Answer: Absolutely. Since singlet oxygen generation is an oxygen-dependent process, pre-existing or PDT-induced hypoxia is a major cause of treatment failure.[4][5]

  • Potential Causes:

    • Inherent Tumor Hypoxia: Many solid tumors have hypoxic regions.[5]

    • PDT-Induced Oxygen Consumption: The photochemical process of PDT itself consumes oxygen, exacerbating hypoxia.[5]

  • Solutions & Recommendations:

    • Lower Fluence Rate: As mentioned, a lower fluence rate reduces the rate of oxygen consumption.[5]

    • Fractionated Treatment: This allows time for the tumor vasculature to reoxygenate the tissue between light exposures.[5]

    • Hyperoxygenation: In preclinical models, having the subject breathe carbogen (95% O₂ + 5% CO₂) during light treatment can increase oxygen availability.

Step 4: Evaluate and Manage Photobleaching

Question: What is photobleaching, and how can it impact my experiment?

Answer: Photobleaching is the light-induced destruction of the photosensitizer (this compound).[8] While it indicates that a photochemical reaction has occurred, excessive photobleaching can reduce the effective concentration of this compound during treatment, limiting the total amount of singlet oxygen that can be generated.[5]

  • Potential Causes:

    • High Fluence Rate: This can accelerate the rate of photobleaching.[5][9]

    • High Initial this compound Concentration: While seemingly counterintuitive, very high local concentrations can sometimes be more susceptible to rapid photobleaching.

  • Solutions & Recommendations:

    • Lower Fluence Rate: This can create a more sustained photochemical reaction.[5]

    • Real-time Monitoring: If available, use fluorescence spectroscopy to monitor this compound photobleaching in real-time. This can provide insights into the delivered PDT dose.[5][8]

    • Optimize this compound Dose: Ensure you are using an optimized dose of this compound, as determined by dose-escalation studies.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-PDT.

Table 1: Photophysical Properties of this compound

PropertyValue/RangeReference
Absorption Maximum (λ_max_)660-670 nm[1]
Molar Extinction Coefficient (ε)~45,000 M⁻¹cm⁻¹[10]
Singlet Oxygen Quantum Yield (Φ_Δ_)~55% (for iso-HPPH)[1]

Table 2: Preclinical and Clinical this compound-PDT Parameters

ParameterValue/RangeModel/ConditionReference
In Vitro Concentration0.005-1 µg/mlEca109 cells[1]
In Vivo Dose0.15 - 0.6 mg/kgMice with Eca109 tumors[1]
In Vivo Dose (Clinical)3 - 4 mg/m²Barrett's Esophagus[2][7]
In Vivo this compound Concentration~0.15–0.51 µMRIF tumors in mice[11]
Light Fluence (Clinical)150 - 175 J/cmBarrett's Esophagus[2][7]
Drug-Light Interval (DLI)24 - 48 hoursPreclinical & Clinical[2][5]
Singlet Oxygen Threshold for Necrosis0.41 – 0.56 mMRIF tumors in mice[1]

Experimental Protocols

Protocol 1: In Vitro this compound-PDT Cytotoxicity Assay

  • Cell Seeding: Plate tumor cells in a multi-well plate and allow them to adhere overnight.

  • This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a serum-free or low-serum cell culture medium to minimize serum interference.[4] Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 24 hours) in the dark.[4]

  • Wash: Aspirate the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).[4]

  • Light Treatment: Add fresh, serum-containing medium. Irradiate the cells with a calibrated light source at the appropriate wavelength (~665 nm) and fluence. Include a dark control (cells with this compound, no light) and a light-only control (cells with no this compound, with light).[4]

  • Post-PDT Incubation: Return the plate to the incubator for a specified period (e.g., 24-48 hours) to allow for cell death to occur.[4]

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.

Protocol 2: Measurement of Singlet Oxygen Quantum Yield (Φ_Δ_)

This protocol uses an indirect method involving a chemical probe that reacts with singlet oxygen.

  • Reagent Preparation:

    • Prepare solutions of this compound and a reference photosensitizer with a known Φ_Δ_ (e.g., methylene blue) in a suitable solvent (e.g., ethanol).[10]

    • Prepare a solution of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).[10]

  • Spectrophotometric Measurement:

    • Mix the photosensitizer solution with the DPBF solution in a cuvette. The concentration of DPBF should be such that its absorbance at the monitoring wavelength (~415 nm) is significant.[10]

  • Photobleaching Experiment:

    • Expose the solution to a monochromatic light source that excites the photosensitizer but not DPBF.

    • Monitor the decrease in DPBF absorbance at regular intervals.[10]

  • Data Analysis:

    • The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.[10]

    • Plot the natural logarithm of the initial absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time. The slope of this line gives the rate constant (k) for DPBF photobleaching.[10]

    • The singlet oxygen quantum yield of this compound (Φ_Δ,sample_) can be calculated relative to the reference photosensitizer (Φ_Δ,ref_) using the following equation: Φ_Δ,sample_ = Φ_Δ,ref_ × (k_sample_ / k_ref_) × (P_ref_ / P_sample_) where P is the rate of photon absorption by the photosensitizer.[10]

Visualizations

HPPH_PDT_Pathway This compound-PDT Signaling Pathway This compound This compound Administration HPPH_Ground This compound (Ground State S₀) This compound->HPPH_Ground Tumor Accumulation Light Light Activation (665 nm) Light->HPPH_Ground HPPH_Singlet This compound (Excited Singlet S₁) HPPH_Ground->HPPH_Singlet Photon Absorption HPPH_Triplet This compound (Excited Triplet T₁) HPPH_Singlet->HPPH_Triplet Intersystem Crossing HPPH_Triplet->HPPH_Ground Phosphorescence Singlet_Oxygen Singlet Oxygen (¹O₂) HPPH_Triplet->Singlet_Oxygen Energy Transfer Oxygen_Ground Molecular Oxygen (³O₂) Oxygen_Ground->HPPH_Triplet Cellular_Damage Oxidative Cellular Damage (Lipids, Proteins) Singlet_Oxygen->Cellular_Damage Cell_Death Cell Death (Apoptosis, Necrosis) Cellular_Damage->Cell_Death Troubleshooting_Workflow Troubleshooting Low ¹O₂ Generation Start Low Therapeutic Efficacy Check_Formulation Verify this compound Formulation & Administration Start->Check_Formulation Check_Light Optimize Light Parameters Check_Formulation->Check_Light Formulation OK? Solution_Formulation Use proper vehicle (e.g., Tween 80). Ensure complete dissolution. Check_Formulation->Solution_Formulation Issue Found Check_Oxygen Assess & Mitigate Hypoxia Check_Light->Check_Oxygen Light Params OK? Solution_Light Lower fluence rate. Fractionate light dose. Calibrate source. Check_Light->Solution_Light Issue Found Check_Bleaching Evaluate Photobleaching Check_Oxygen->Check_Bleaching Oxygen Levels OK? Solution_Oxygen Lower fluence rate. Fractionate treatment. Consider hyperoxygenation. Check_Oxygen->Solution_Oxygen Issue Found Solution_Bleaching Lower fluence rate. Monitor fluorescence in real-time. Check_Bleaching->Solution_Bleaching Issue Found End Improved Efficacy Check_Bleaching->End Bleaching Managed? Solution_Formulation->Check_Formulation Solution_Light->Check_Light Solution_Oxygen->Check_Oxygen Solution_Bleaching->Check_Bleaching Experimental_Workflow In Vitro this compound-PDT Experimental Workflow Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_this compound 2. Incubate with this compound (e.g., 24h, dark) Seed_Cells->Incubate_this compound Wash_Cells 3. Wash Cells with PBS (2x) Incubate_this compound->Wash_Cells Light_Treatment 4. Irradiate with Light (~665 nm) Wash_Cells->Light_Treatment Controls Include Dark & Light-Only Controls Light_Treatment->Controls Incubate_Post 5. Post-PDT Incubation (e.g., 24-48h) Light_Treatment->Incubate_Post Controls->Light_Treatment Assess_Viability 6. Assess Cell Viability (e.g., MTT Assay) Incubate_Post->Assess_Viability End End Assess_Viability->End

References

Technical Support Center: Minimizing Skin Photosensitivity Following Systemic HPPH Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing skin photosensitivity associated with the systemic administration of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced skin photosensitivity and what is its underlying mechanism?

A1: this compound-induced skin photosensitivity is a temporary cutaneous reaction to light following the systemic administration of this compound. It manifests as erythema (redness) and, in more severe cases, edema (swelling) on skin exposed to light.[1][2] The underlying mechanism is phototoxicity.[3] After administration, this compound distributes throughout the body, including the skin. When skin containing this compound is exposed to light of a specific wavelength (around 665 nm), the this compound molecule absorbs photons and becomes electronically excited.[4] This excited state can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and free radicals.[3][4] These ROS can damage cellular components in the skin, leading to an inflammatory response that presents as a phototoxic reaction.[3]

Q2: How does the severity of skin photosensitivity from this compound compare to other photosensitizers?

A2: this compound is considered to have a more favorable safety profile regarding skin photosensitivity compared to first-generation photosensitizers like Photofrin®.[2][4] Clinical studies have shown that this compound causes only mild skin photosensitivity, which declines rapidly over a few days.[1][2] In contrast, Photofrin® can cause prolonged and sometimes severe cutaneous phototoxicity.[1]

Q3: What are the key factors that influence the severity of this compound-induced skin photosensitivity?

A3: The severity of the skin reaction is influenced by several factors:

  • This compound Dose: Higher doses of this compound can lead to a greater likelihood of a positive solar simulator test.[5]

  • Light Dose: The intensity and duration of light exposure are critical. More severe reactions are typically only elicited by exposure to high light doses.[1][2]

  • Drug-Light Interval: The time between this compound administration and light exposure is a crucial determinant of photosensitivity. Peak skin response is generally observed when the interval is one day.[1][2] The sensitivity decreases as the interval increases, with significantly less severe reactions observed at 2 and 3-day intervals.[1][2]

Q4: What is the typical onset and duration of skin photosensitivity after this compound administration?

A4: The peak skin response is typically observed when light exposure occurs 24 hours after this compound administration.[1][2] The photosensitivity declines rapidly over a few days.[1][2] For most patients, a 2-day drug-light interval results in less severe reactions, and at 3 days, the reactions are even milder.[1][2] It is generally recommended to avoid sun exposure for 7-10 days after administration.[2]

Q5: What are the recommended precautions for subjects (human or animal) after receiving systemic this compound?

A5: Given the risk of photosensitivity, strict sun avoidance is the primary precaution. Subjects should be advised to:

  • Avoid direct sunlight and bright indoor lights.[6][7]

  • Wear protective clothing and wide-brimmed hats to cover exposed skin.[7][8]

  • Use broad-spectrum sunscreens with high SPF; however, it's important to note that sunscreens may not be fully protective against the visible light wavelengths that can activate this compound.[9][10]

Q6: Are there any strategies to mitigate this compound-induced skin photosensitivity?

A6: Besides sun avoidance, research into formulation strategies shows promise. For example, liposomal formulations of this compound have been developed.[4] These formulations can alter the biodistribution of this compound, potentially leading to lower accumulation in the skin and thus reduced photosensitivity.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpectedly severe skin reaction at a standard this compound and light dose. 1. Incorrect Dosimetry: Inaccurate calculation of this compound or light dose. 2. Subject Variability: Individual differences in skin type and drug metabolism. 3. Concomitant Medications: Use of other photosensitizing drugs.[8][11]1. Verify Dosimetry: Double-check all calculations and equipment calibration. 2. Assess Subject: Review subject's medical history and skin type. 3. Medication Review: Check for any concomitant medications with known photosensitizing potential.
High variability in skin photosensitivity reactions across a study cohort. 1. Inconsistent Administration: Variations in this compound administration technique or light delivery. 2. Biological Variability: Inherent differences in subject physiology. 3. Environmental Factors: Uncontrolled light exposure post-administration.1. Standardize Protocols: Ensure all procedures for this compound administration and light exposure are strictly standardized. 2. Monitor Subjects: Closely monitor subjects for any unintended light exposure.
Difficulty in establishing a minimal erythema dose (MED). 1. Inappropriate Light Source: The spectral output of the light source may not be appropriate for activating this compound. 2. Incorrect Timing: The timing of light exposure relative to this compound administration may not be optimal.1. Calibrate Light Source: Ensure the light source emits at the correct wavelength (around 665 nm) and that its output is accurately measured. 2. Optimize Drug-Light Interval: Conduct preliminary studies to determine the optimal drug-light interval for your specific model.

Experimental Protocols

Protocol for Assessing Skin Photosensitivity in Human Subjects

This protocol is based on methodologies described in clinical trials of this compound.[1][2]

  • Subject Enrollment:

    • Obtain informed consent.

    • Assess skin type (e.g., using the Fitzpatrick scale).

    • Exclude subjects with a history of photosensitivity disorders or those taking photosensitizing medications.

  • This compound Administration:

    • Administer this compound intravenously at the desired dose (e.g., 2.5, 3, 4, 5, or 6 mg/m²).[1][2]

  • Light Exposure:

    • Use a calibrated artificial solar-spectrum light (SSL) source.

    • At predetermined intervals post-HPPH infusion (e.g., 24, 48, 72 hours), expose small, defined areas of the subject's skin (e.g., on the back) to graded doses of SSL (e.g., 44.4, 66.6, 88.8, or 133.2 J/cm²).[1][2]

  • Evaluation of Skin Reaction:

    • Visually assess the exposed skin areas at regular intervals (e.g., 24, 48, 72 hours) after light exposure.

    • Grade the skin reaction based on a standardized scale for erythema and edema.

Grade Erythema Edema
0No reactionNo reaction
1Faint erythemaSlight, barely perceptible swelling
2Definite erythemaModerate swelling
3Severe erythemaMarked swelling
Protocol for Assessing Skin Photosensitivity in Animal Models (Rat Model)

This protocol is a general guideline and should be adapted based on specific experimental needs.

  • Animal Model:

    • Use albino rats (e.g., Sprague-Dawley) as they are more sensitive to phototoxic injury.[12]

  • This compound Administration:

    • Administer this compound intravenously via the tail vein at the desired dose.

  • Skin Preparation:

    • 24 hours prior to light exposure, anesthetize the animals and depilate a section of their back.

  • Light Exposure:

    • At the desired drug-light interval, anesthetize the animals.

    • Expose defined areas of the depilated skin to light from a suitable source (e.g., a 665 nm laser).

    • Deliver a range of light doses to determine the minimal dose required to elicit a reaction.

  • Evaluation of Skin Reaction:

    • Visually assess the exposed skin at regular intervals for signs of erythema and edema, using a grading scale as described for human subjects.

    • For more detailed analysis, skin biopsies can be taken for histological examination to assess for cellular damage and inflammation.

Data Summary

Table 1: this compound Dose and Light Dose vs. Skin Reaction in Human Subjects
This compound Dose (mg/m²)Light Dose (J/cm²)Number of Subjects with ErythemaNumber of Subjects with No Reaction
2.5 - 644.4Data not specifiedData not specified
2.5 - 666.6Data not specifiedData not specified
2.5 - 688.8Data not specifiedData not specified
2.5 - 6133.268

Data adapted from a study with 48 patients. The most severe reaction (erythema without edema) was only seen at the highest light dose.[1][2]

Table 2: Effect of Drug-Light Interval on Skin Photosensitivity
Drug-Light IntervalPercentage of Subjects with Less Severe Reaction Compared to 1-Day Interval
2 days79%
3 days90% (compared to 1 or 2-day interval)

Data adapted from a study with 48 patients.[1][2]

Visualizations

Caption: Mechanism of this compound-induced phototoxicity.

G Experimental Workflow for Assessing Skin Photosensitivity Start Start SubjectSelection Subject Selection (Human or Animal) Start->SubjectSelection HPPHAdmin Systemic this compound Administration SubjectSelection->HPPHAdmin DrugLightInterval Drug-Light Interval (e.g., 24h, 48h, 72h) HPPHAdmin->DrugLightInterval LightExposure Graded Light Dose Exposure DrugLightInterval->LightExposure SkinAssessment Skin Reaction Assessment (Erythema, Edema) LightExposure->SkinAssessment DataAnalysis Data Analysis SkinAssessment->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing skin photosensitivity.

G Troubleshooting Unexpected Skin Reactions Start Unexpected Skin Reaction Observed CheckDosimetry Verify this compound and Light Dosimetry Start->CheckDosimetry CorrectDosimetry Correct Dosimetry and Repeat CheckDosimetry->CorrectDosimetry Incorrect ReviewSubject Review Subject's History (Medication, Skin Type) CheckDosimetry->ReviewSubject Correct End Continue with Caution CorrectDosimetry->End AdjustProtocol Adjust Protocol for Subject (e.g., lower dose) ReviewSubject->AdjustProtocol Identified Issue StandardizeProcedures Review and Standardize All Procedures ReviewSubject->StandardizeProcedures No Issue Found AdjustProtocol->End ReTrain Re-train Personnel StandardizeProcedures->ReTrain Inconsistent StandardizeProcedures->End Consistent ReTrain->End

Caption: Troubleshooting unexpected skin reactions.

References

HPPH Aggregation in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with HPPH (2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a) aggregation in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound solution cloudy or forming visible precipitates after I add it to a buffer like PBS?

A1: This is a classic sign of aggregation and precipitation. This compound is a highly hydrophobic molecule, meaning it has very poor solubility in water-based solutions.[1] When an this compound stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer, the this compound molecules tend to clump together (aggregate) to minimize their contact with water, often leading to visible precipitation.[1]

Q2: My this compound solution looks clear, but I'm getting inconsistent results in my cellular assays. Could aggregation still be the issue?

A2: Yes. Aggregates can exist at a nanoscale (nanoparticles or nanoaggregates) and may not be visible to the naked eye. These aggregates can still significantly impact your experiments by:

  • Reducing Bioavailability: Only monomeric this compound is thought to be efficiently taken up by cells. Aggregates may be too large for cellular uptake, reducing the effective concentration of the photosensitizer.

  • Altering Photophysical Properties: Aggregation changes the electronic environment of the this compound molecules, which can decrease the quantum yield of singlet oxygen production, the key cytotoxic agent in Photodynamic Therapy (PDT).[2]

  • Causing Inconsistent Dosing: A suspension of nanoaggregates is not a true solution, which can lead to variability in the amount of this compound delivered in different experimental wells or animals.

Q3: How can I detect this compound aggregation if it's not visible?

A3: The two most common laboratory methods for detecting aggregation are UV-Vis Spectroscopy and Dynamic Light Scattering (DLS).

  • UV-Vis Spectroscopy: Aggregation of porphyrin-like molecules causes characteristic shifts in the absorption spectrum. Compared to the sharp, well-defined peaks of monomeric this compound in an organic solvent (like ethanol or DMSO), aggregated this compound in an aqueous solution will show a broadening and shifting of the main absorption bands (the Soret band around 410 nm and the Q-band around 665 nm).[2][3][4] A blue-shift (hypsochromic shift) typically indicates H-aggregation (face-to-face stacking), while a red-shift (bathochromic shift) suggests J-aggregation (head-to-tail stacking).[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a suspension.[6][7] Monomeric this compound is very small (~2 nm), while aggregates will be significantly larger, often in the range of 100-300 nm or more.[8] A high Polydispersity Index (PDI) value (>0.3) from a DLS measurement indicates a wide range of particle sizes, which is also a sign of uncontrolled aggregation.

Q4: What are the primary strategies to prevent this compound aggregation?

A4: The goal is to create a stable formulation that keeps this compound in a monomeric or well-defined, stable nano-particulate state. Common strategies include:

  • Co-Solvent Systems: A small amount of a water-miscible organic solvent, like DMSO, is kept in the final formulation. However, the concentration must be carefully optimized, as too much aqueous buffer will still cause aggregation.[9]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL can be used.[1] These molecules form micelles that encapsulate the hydrophobic this compound, preventing it from aggregating in the aqueous environment.

  • Cyclodextrin Formulations: Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HPCD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound molecules, increasing their solubility and stability in water.

  • Liposomal Formulations: Encapsulating this compound within lipid bilayers to form liposomes is a highly effective method for in vivo delivery, preventing aggregation and improving pharmacokinetics.[10]

Q5: I am using PBS and it's precipitating on its own when I prepare it as a 10x stock. Why?

A5: This is a common issue with concentrated phosphate buffers. Phosphate salts, especially if calcium or magnesium ions are present, have limited solubility and can precipitate out of solution, particularly when stored at low temperatures like 4°C.[4] To avoid this, prepare a 1x PBS solution from a 10x stock and ensure it fully dissolves at room temperature before use. If making PBS from individual salts, ensure you use high-purity water (e.g., double-distilled) and consider the order of addition, often dissolving CaCl₂ and MgCl₂ first in a portion of the water before adding the other salts.[4]

Data Presentation: Characterizing this compound Aggregation

The following tables summarize typical quantitative data researchers might encounter when working with this compound or closely related photosensitizers.

Table 1: UV-Vis Absorption Maxima of Monomeric vs. Aggregated Photosensitizers (Data is representative for pyropheophorbide-a derivatives)

State / SolventSoret Band (λ_max)Qy Band (λ_max)Spectral Appearance
Monomer (in Ethanol/DMSO)~410 nm~668 nmSharp, well-defined peaks[1]
Aggregate (in PBS)Broadened, shifted bandBroadened, shifted bandDecreased peak intensity, band broadening[2][6]

Table 2: Dynamic Light Scattering (DLS) Analysis of this compound Formulations (Illustrative data based on typical behavior of hydrophobic molecules in aqueous media)

FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Interpretation
This compound in PBS (from DMSO stock)250 - 500 nm[8]> 0.5Large, uncontrolled aggregates with a very broad size distribution.
This compound in PBS with Tween® 8050 - 150 nm< 0.3Smaller, more uniform particles, indicating stabilization by the surfactant.[11]
This compound-loaded Liposomes80 - 120 nm< 0.2Uniform population of liposomes, suitable for in vivo use.

Experimental Protocols

Protocol 1: Characterization of this compound Aggregation using UV-Vis Spectroscopy
  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in 100% spectrophotometric grade DMSO.

  • Prepare Monomer Sample: Dilute the stock solution in 100% ethanol to a final concentration of 5 µM.

  • Prepare Aggregate Sample: Vigorously vortexing, inject a small volume of the DMSO stock solution into 1x PBS (pH 7.4) to achieve the same final concentration of 5 µM. Ensure the final DMSO concentration is low (e.g., <1%).

  • Acquire Spectra: Record the absorption spectra of both the monomer and aggregate samples from 350 nm to 750 nm using a UV-Vis spectrophotometer. Use 100% ethanol and 1x PBS with the corresponding DMSO concentration as your respective blanks.

  • Analyze Data: Compare the spectra. Look for peak broadening, a decrease in molar absorptivity, and shifts in the λ_max of the Soret and Q-bands in the PBS sample relative to the ethanol sample.[5]

Protocol 2: Characterization of Aggregate Size using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare your this compound formulation as you would for your experiment (e.g., diluted in PBS with or without a surfactant). The final concentration should be suitable for the DLS instrument, which may require some dilution with filtered buffer.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize at the desired temperature (e.g., 25°C).

  • Measurement:

    • Filter your sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large dust particles.

    • Place the cuvette in the instrument.

    • Set the instrument parameters, including solvent viscosity and refractive index.

    • Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the intensity-weighted average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[7] A monomodal peak with a low PDI (<0.3) indicates a uniform particle population.

Visualized Workflows and Logic

G start Start: Preparing this compound in Aqueous Buffer observe Observe Solution: Cloudy or Precipitate? start->observe agg_confirm Visible Aggregation/ Precipitation Confirmed observe->agg_confirm Yes clear_solution Solution Appears Clear observe->clear_solution No formulate Action: Reformulate Solution agg_confirm->formulate check_uv Characterize with UV-Vis & DLS clear_solution->check_uv no_shift No Spectral Shift Small Size by DLS (<10nm) check_uv->no_shift No shift Spectral Shift and/or Large Size by DLS (>50nm) check_uv->shift Yes monomer Success: Solution is Monomeric/ Well-dispersed no_shift->monomer nano_agg Nano-Aggregation Confirmed shift->nano_agg nano_agg->formulate options Formulation Options: 1. Add Surfactant (Tween 80) 2. Use Co-solvents (PEG300) 3. Use Cyclodextrin (SBE-β-CD) 4. Prepare Liposomes formulate->options

Caption: Troubleshooting workflow for identifying and addressing this compound aggregation.

G This compound This compound Molecule aggregation Aggregation This compound->aggregation prop Core Property hydrophobic Hydrophobic Nature hydrophobic->this compound env Environment aqueous Aqueous Solution (e.g., PBS) aqueous->aggregation result Result conseq Consequences precip Precipitation aggregation->precip uv_shift UV-Vis Spectral Shift aggregation->uv_shift low_bio Reduced Bioavailability aggregation->low_bio sol Solutions surfactant Surfactants (e.g., Tween 80) cosolvent Co-solvents (e.g., DMSO, PEG300) liposome Encapsulation (e.g., Liposomes) surfactant->aggregation inhibit cosolvent->aggregation inhibit liposome->aggregation prevent

References

Technical Support Center: Enhancing HPPH Uptake in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the uptake of the photosensitizer 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) in resistant cancer cell lines. Detailed experimental protocols and quantitative data are provided to facilitate experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Intracellular this compound Accumulation in Cancer Cells

Question: We are observing low fluorescence intensity in our cancer cell line after incubation with this compound, suggesting poor uptake. What are the possible reasons and how can we troubleshoot this?

Answer: Low intracellular this compound concentration is a common challenge, particularly in resistant cell lines. The primary reasons often involve physiological barriers of the cell.

Potential Causes and Solutions:

  • Active Efflux by ABC Transporters: ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein), are a major cause of resistance to various drugs, including photosensitizers like this compound.[1] These transporters act as efflux pumps, actively removing this compound from the cell and reducing its intracellular concentration below the therapeutic threshold.

    • Troubleshooting Steps:

      • Confirm ABCG2 Expression: Verify the expression level of ABCG2 in your cancer cell line using techniques like Western blot or qPCR.

      • Use ABCG2 Inhibitors: Co-incubate the cells with this compound and a known ABCG2 inhibitor. A significant increase in this compound fluorescence would indicate that efflux is a major contributor to low accumulation.

  • Suboptimal Incubation Time: The uptake of this compound is time-dependent.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment by incubating the cells with this compound for varying durations (e.g., 2, 4, 8, 12, and 24 hours) to determine the optimal incubation time for maximum uptake in your specific cell line.

  • Poor this compound Solubility and Aggregation: this compound is a hydrophobic molecule and can precipitate or form aggregates in aqueous cell culture media, reducing its bioavailability for cellular uptake.

    • Troubleshooting Steps:

      • Proper Dissolution: Ensure this compound is properly dissolved in a suitable solvent like DMSO before diluting it in the final culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

      • Formulation with Delivery Vehicles: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can significantly improve its solubility and uptake.[2]

Issue 2: High Cell Viability After this compound-Mediated Photodynamic Therapy (PDT)

Question: Our resistant cancer cells show high survival rates even after treatment with this compound and light. What factors could be contributing to this lack of phototoxicity?

Answer: Ineffective this compound-PDT can stem from several factors, ranging from suboptimal treatment parameters to cellular resistance mechanisms that extend beyond drug efflux.

Potential Causes and Solutions:

  • Insufficient Light Dose: The efficacy of PDT is critically dependent on delivering an adequate amount of light energy to activate the photosensitizer.

    • Troubleshooting Steps:

      • Calibrate Your Light Source: Ensure your light source is properly calibrated and delivering the intended wavelength and power density.

      • Optimize Light Dose: Perform a light-dose-response experiment to determine the optimal light fluence (J/cm²) for your specific cell line and this compound concentration.

  • Inappropriate Drug-Light Interval (DLI): The time interval between this compound administration and light exposure is crucial to allow for maximum accumulation of the photosensitizer in the target cells.

    • Troubleshooting Steps:

      • Optimize DLI: Based on your this compound uptake kinetics experiment, choose a DLI that corresponds to the peak intracellular this compound concentration. For in vivo studies, a DLI of 24 hours is often optimal for tumor uptake.[1]

  • Tumor Microenvironment Factors (Hypoxia): PDT is an oxygen-dependent process. The hypoxic microenvironment often found in solid tumors can limit the production of cytotoxic reactive oxygen species (ROS), thereby reducing PDT efficacy.[3]

    • Troubleshooting Steps:

      • Fractionated Light Delivery: Delivering the total light dose in fractions with dark intervals can allow for tissue reoxygenation.[1]

      • Lower Fluence Rate: Using a lower light intensity (fluence rate) can reduce the rate of oxygen consumption, mitigating treatment-induced hypoxia.[1]

  • Cellular Resistance to Apoptosis: Cancer cells can develop resistance to programmed cell death (apoptosis).

    • Troubleshooting Steps:

      • Assess Cell Death Mechanism: Use assays like Annexin V/PI staining to determine if the cells are undergoing apoptosis or necrosis.

      • Combination Therapies: Consider combining this compound-PDT with agents that modulate apoptosis signaling pathways to enhance cell killing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium or a suitable vehicle for in vivo studies. It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, generally below 0.5%.

Q2: How can I enhance the delivery of this compound to resistant cancer cells?

A2: Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, is a highly effective strategy.[2] These nanoparticles can protect this compound from degradation, improve its solubility, and facilitate its uptake into cancer cells through endocytosis, potentially bypassing efflux pumps.

Q3: What are some commonly used ABCG2 inhibitors and at what concentrations should they be used?

A3: Ko143 is a potent and specific ABCG2 inhibitor. For in vitro studies, concentrations in the range of 0.5 µM to 1 µM are typically effective at inhibiting ABCG2-mediated efflux.[4] Another commonly used inhibitor is Fumitremorgin C (FTC), often used at concentrations around 10 µM.

Q4: What is the optimal wavelength of light for activating this compound?

A4: this compound has a strong absorption peak in the red region of the spectrum, typically around 660-670 nm.[5] Light at this wavelength has better tissue penetration compared to shorter wavelengths, making it suitable for treating solid tumors.

Q5: How can I determine if my cells are undergoing apoptosis or necrosis after this compound-PDT?

A5: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Quantitative Data Tables

Table 1: Comparative this compound-PDT IC50 Values in Cancer Cell Lines

Cell LineCancer TypeResistance ProfileThis compound IC50 (µM)Light Dose (J/cm²)Incubation Time (h)Reference
FaDuHuman Pharyngeal Squamous Cell CarcinomaSensitiveVariable1Not specified[2]
Colon26Murine Colon CarcinomaSensitiveVariable1Not specified[2]
MAT-LyLuRat Prostate CancerSensitive0.24 - 12 (tested range)Not specified4[2]
MDA-MB-231Human Breast AdenocarcinomaSensitive (NRF2 proficient)~2.5124[6]
MDA-MB-231Human Breast AdenocarcinomaSensitized (NRF2 knockdown)~1.0124[6]
HT29Human Colon AdenocarcinomaSensitive (NRF2 proficient)~3.0124[6]
HT29Human Colon AdenocarcinomaSensitized (NRF2 knockdown)~1.5124[6]

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and treatment protocol.

Table 2: Strategies to Enhance this compound Uptake and Efficacy

StrategyMechanismFold Increase in Uptake/EfficacyCell Line/ModelReference
ABCG2 Inhibition (Imatinib Mesylate) Blocks ABCG2-mediated efflux of this compound.Qualitative increase in this compound retention.A549 (Human Lung Carcinoma)[7]
Nanoparticle Delivery (Graphene Oxide-PEG) Enhanced cellular uptake compared to free this compound.Stronger fluorescence signal observed.4T1 (Murine Mammary Carcinoma)[8]
NRF2 Silencing Downregulation of ABCG2 expression.Enhanced cytotoxicity and ROS generation.MDA-MB-231, HT29[6]
Liposomal Formulation Improved solubility and tumor-specific uptake.Selective tumor penetration with peak concentration at 4 hours.Patient-Derived Xenograft (Head and Neck Cancer)[2]

Experimental Protocols

Protocol 1: Quantification of this compound Cellular Uptake by Flow Cytometry

Objective: To quantitatively measure the intracellular accumulation of this compound.

Materials:

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer with appropriate lasers and filters for this compound detection (e.g., excitation at ~405 nm or 488 nm, emission at ~670 nm)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Incubation:

    • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 0.5, 1, 2.5, 5 µM).

    • Remove the medium from the cells and add the this compound-containing medium.

    • Incubate for the desired period (e.g., 4 hours) at 37°C in a CO2 incubator. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Harvesting:

    • After incubation, remove the this compound-containing medium and wash the cells twice with ice-cold PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry Analysis:

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel for this compound.

    • Record the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Subtract the MFI of the vehicle control from the MFI of the this compound-treated samples.

    • Plot the MFI as a function of this compound concentration or incubation time.

Protocol 2: Assessment of this compound-PDT Cytotoxicity using MTT Assay

Objective: To determine the cell viability after this compound-PDT and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Light source with the appropriate wavelength for this compound activation (~665 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the this compound-containing medium.

    • Incubate for the predetermined optimal time (e.g., 4 hours). Include control wells with medium only and vehicle control.

  • Washing: Remove the this compound-containing medium and wash the cells once with PBS.

  • Light Irradiation:

    • Add fresh complete medium to each well.

    • Expose the plate to the light source, delivering the desired light dose.

    • Keep a duplicate plate in the dark as a "dark toxicity" control.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_mtt_assay Experimental Workflow for this compound Phototoxicity Assessment (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_this compound Add this compound-containing medium overnight_incubation->add_this compound incubate_this compound Incubate for optimal uptake add_this compound->incubate_this compound wash_cells Wash with PBS incubate_this compound->wash_cells add_fresh_medium Add fresh medium wash_cells->add_fresh_medium light_irradiation Irradiate with light (~665 nm) add_fresh_medium->light_irradiation dark_control Keep dark control plate add_fresh_medium->dark_control post_incubation Incubate for 24-48h light_irradiation->post_incubation dark_control->post_incubation add_mtt Add MTT solution post_incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing this compound phototoxicity using the MTT assay.

hpph_pdt_apoptosis_pathway This compound-PDT Induced Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_ros ROS Generation cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase hpph_pdt This compound + Light (~665 nm) ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) hpph_pdt->ros mitochondria Mitochondrial Damage ros->mitochondria death_receptors Death Receptors (e.g., Fas) ros->death_receptors cytochrome_c Cytochrome c release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptors->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling events in this compound-PDT-induced apoptosis.

abcg2_mediated_resistance Mechanism of ABCG2-Mediated this compound Resistance cluster_cell Resistant Cancer Cell cluster_membrane Cell Membrane abcg2 ABCG2 Transporter extracellular_this compound Extracellular this compound abcg2->extracellular_this compound Active Efflux intracellular_this compound Intracellular this compound intracellular_this compound->abcg2 Binding low_pdt_efficacy Low PDT Efficacy intracellular_this compound->low_pdt_efficacy Insufficient concentration extracellular_this compound->intracellular_this compound Passive Diffusion inhibitor ABCG2 Inhibitor (e.g., Ko143) inhibitor->abcg2 Inhibition

Caption: ABCG2 transporter-mediated efflux of this compound leading to resistance.

References

Technical Support Center: Mitigating Off-Target Toxicity of HPPH-Based Photodynamic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPPH-based Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and minimizing off-target toxicity in their preclinical experiments involving the photosensitizer 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (this compound).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target toxicity in this compound-based PDT?

A1: Off-target toxicity in this compound-based PDT primarily stems from the uptake of this compound by healthy, non-cancerous tissues and the subsequent generation of cytotoxic reactive oxygen species (ROS) in these tissues upon light activation.[1][2] While this compound exhibits some preferential accumulation in tumors, its hydrophobic nature can lead to non-specific distribution into various tissues, particularly the skin, leading to photosensitivity.[1][3]

Q2: How does this compound accumulate in tumor tissues?

A2: this compound's accumulation in tumors is attributed to the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of macromolecules and nanoparticles. Additionally, this compound's hydrophobicity facilitates its association with lipoproteins, which can be taken up by cancer cells through overexpressed low-density lipoprotein (LDL) receptors.

Q3: What is skin photosensitivity and how can it be minimized?

A3: Skin photosensitivity is a common side effect of PDT where the skin becomes highly sensitive to light, leading to erythema (redness) and edema (swelling) upon exposure.[3] This is caused by the retention of the photosensitizer in the skin. For this compound, this photosensitivity is generally mild and of shorter duration compared to first-generation photosensitizers.[1][3] To minimize this, it is crucial to protect the subject from direct sunlight and strong indoor light for a recommended period after this compound administration.[1] Optimizing the drug-light interval (DLI) is also critical; longer DLIs can allow for clearance of this compound from the skin while it is retained in the tumor.[3]

Q4: Can this compound-PDT damage healthy blood vessels?

A4: Yes, this compound-PDT can induce vascular damage. The extent of this damage is dependent on the drug-light interval (DLI). Shorter DLIs (when this compound is still largely within the vasculature) can lead to more significant vascular destruction.[4] While this can be a therapeutic advantage within the tumor, it can cause unwanted damage to healthy blood vessels in off-target areas. Careful light delivery focused on the tumor is essential to mitigate this.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound-based PDT experiments and provides potential solutions to reduce off-target toxicity.

Problem Potential Cause(s) Troubleshooting/Solution(s)
High degree of skin photosensitivity observed in preclinical models. 1. This compound dose is too high.2. Drug-light interval (DLI) is too short, leading to high this compound concentration in the skin at the time of light exposure.3. Inadequate shielding of non-target areas from the light source.1. Perform a dose-response study to determine the optimal this compound dose that provides therapeutic efficacy with minimal skin toxicity.2. Increase the DLI to allow for clearance of this compound from the skin. A DLI of 24 to 72 hours is often optimal.[3]3. Ensure precise light delivery to the tumor area using appropriate shielding for the surrounding healthy tissue.
Significant damage to healthy tissue adjacent to the tumor. 1. Inaccurate light delivery, leading to irradiation of non-target tissue.2. High light fluence rate causing excessive ROS generation that diffuses into surrounding tissue.3. Suboptimal this compound formulation leading to poor tumor-to-normal tissue ratio.1. Utilize imaging techniques to accurately delineate the tumor margins for precise light delivery.2. Reduce the light fluence rate (mW/cm²) and increase the exposure time to deliver the same total light dose (J/cm²). This can help localize the phototoxic effect.3. Explore different this compound formulations, such as liposomal or nanoparticle-based carriers, to improve tumor-specific delivery.
Inconsistent off-target toxicity between experimental animals. 1. Variability in this compound administration (e.g., intravenous injection technique).2. Inconsistent light delivery due to animal movement or improper positioning.3. Biological variability between animals.1. Standardize the administration protocol and ensure consistent dosing.2. Use appropriate animal restraints and a well-collimated light source to ensure consistent and targeted light delivery.3. Increase the number of animals per group to account for biological variability and ensure statistical significance.
Unexpected toxicity in non-target organs (e.g., liver, spleen). 1. High systemic this compound dose.2. The formulation of this compound may lead to significant uptake by the reticuloendothelial system (RES).1. Reduce the systemic dose of this compound if possible, while maintaining therapeutic efficacy.2. Characterize the biodistribution of your specific this compound formulation to understand its accumulation in different organs. Modify the formulation if necessary to reduce RES uptake.

Data Presentation

Table 1: Comparative in vitro Phototoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines
Cell LineCell TypeCancer TypeThis compound IC₅₀ (µM)Light Dose (J/cm²)Incubation Time (h)Viability Assay
FaDu [5]Human Pharyngeal Squamous CarcinomaHead and NeckVariable1Not SpecifiedMTT
Colon26 [5]Murine Colon CarcinomaColonVariable1Not SpecifiedMTT
MAT-LyLu [5]Rat Prostate CancerProstate0.24, 1.2, 3.6, or 12 (tested concentrations)Not Specified4Colony Forming Assay
PANC-1 [6]Human Pancreatic CancerPancreas~0.1 µg/mL (~0.17 µM)606SYTOX Green
MIA PaCa-2 [6]Human Pancreatic CancerPancreas~0.05 µg/mL (~0.08 µM)606SYTOX Green
BXPC-3 [6]Human Pancreatic CancerPancreas~0.025 µg/mL (~0.04 µM)606SYTOX Green
Fibroblasts (general) [5]Normal Connective TissueN/AHigher than cancer cells (this compound is not well retained)N/AN/AN/A

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Preclinical and Clinical this compound-PDT Parameters and Observed Off-Target Effects
Study TypeModel/Patient PopulationThis compound DoseLight Dose (J/cm²)Drug-Light Interval (DLI)Observed Off-Target Effects/ToxicityReference
Preclinical Mice with basal cell carcinomaNot specifiedNot specifiedNot specifiedVascular area reduced by 90% and blood vessel diameter reduced by 63% at 10 min post-PDT in the treated area.[4]
Clinical Patients with precancerous lesions in Barrett's esophagus3-6 mg/m²150-20024 or 48 hoursMild to moderate chest pain. Three cases of esophageal strictures. Minimal skin photosensitivity.[2]
Clinical Patients with oral cavity cancer4 mg/m²50-14022-26 hoursPain and treatment site edema. Minimal general phototoxicity (erythema).[5]
Clinical Cancer Patients (general)2.5-6 mg/m²44.4-133.21-3 daysMild skin erythema in a small number of patients at the highest light dose. Sensitivity decreased with longer DLI.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-PDT Cytotoxicity in Normal vs. Cancer Cell Lines

Objective: To determine and compare the phototoxic effects of this compound on cancerous and non-cancerous cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., FaDu, PANC-1)

  • Normal (non-cancerous) cell line (e.g., primary human dermal fibroblasts)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Light source with a wavelength of ~665 nm

  • Plate reader

Procedure:

  • Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • This compound Incubation: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound-containing medium. Include control wells with medium only (no this compound). Incubate for a predetermined time (e.g., 4 or 24 hours).[7]

  • Washing: After incubation, remove the this compound-containing medium and gently wash the cells twice with PBS.[7]

  • Light Irradiation: Add fresh, complete medium to each well. Expose the plate to a calibrated light source at ~665 nm to deliver a specific light dose (e.g., 1 J/cm²). Create a "dark control" plate that is treated with this compound but not exposed to light.[7]

  • Post-Irradiation Incubation: Return both the light-exposed and dark control plates to the incubator for 24-48 hours.[7]

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against this compound concentration to determine the IC₅₀ for both cell lines.

Protocol 2: Assessment of Off-Target Tissue Damage in a Preclinical Murine Model

Objective: To histologically evaluate the damage to healthy tissue surrounding a tumor following this compound-PDT.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound formulation

  • Light source (~665 nm) with a fiber optic and collimating lens

  • Animal anesthesia and monitoring equipment

  • Surgical tools for tissue harvesting

  • 10% neutral buffered formalin

  • Paraffin embedding materials

  • Microtome

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • This compound Administration: Administer this compound to tumor-bearing mice via intravenous injection at a predetermined dose.

  • Drug-Light Interval (DLI): Allow for the appropriate DLI (e.g., 24 hours) for this compound to accumulate in the tumor.

  • Anesthesia and Light Treatment: Anesthetize the mouse. Precisely deliver the light dose to the tumor area, using a shield to protect the surrounding skin and tissue.

  • Post-PDT Monitoring: Monitor the animal for any signs of distress.

  • Tissue Harvesting: At a predetermined time point post-PDT (e.g., 24 or 48 hours), euthanize the mouse. Carefully excise the treated tumor along with a significant margin of the surrounding healthy tissue (skin, muscle).

  • Fixation and Processing: Immediately fix the tissue samples in 10% neutral buffered formalin for at least 24 hours. Process the tissues through graded alcohols and xylene, and embed them in paraffin.

  • Sectioning and Staining: Cut thin sections (4-5 µm) from the paraffin blocks. Mount the sections on slides and perform H&E staining.

  • Histological Analysis: Examine the stained slides under a microscope. Evaluate the tumor for signs of necrosis and apoptosis. Critically, examine the adjacent healthy tissue for evidence of cellular damage, inflammation, vascular injury, and necrosis. Compare the findings to control animals (e.g., tumor-bearing mice with no treatment, this compound only, or light only).

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4"]; Light [label="Light (665 nm)", fillcolor="#FBBC05"]; Oxygen [label="Oxygen (O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\n(e.g., ¹O₂)", fillcolor="#EA4335"]; Mitochondria [label="Mitochondrial Damage", fillcolor="#34A853"]; CytochromeC [label="Cytochrome c Release", fillcolor="#34A853"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"]; ER [label="ER Stress", fillcolor="#FBBC05"]; Necrosis [label="Necrosis", shape=ellipse, fillcolor="#EA4335"]; VascularDamage [label="Vascular Damage", fillcolor="#4285F4"]; TumorRegression [label="Tumor Regression", shape=ellipse, fillcolor="#34A853"];

// Edges this compound -> ROS [label="Photoactivation", arrowhead=normal]; Light -> ROS [arrowhead=none]; Oxygen -> ROS [arrowhead=none]; ROS -> Mitochondria [label="Oxidative Stress"]; Mitochondria -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; ROS -> ER; ER -> Apoptosis; ROS -> Necrosis [label="High Dose"]; ROS -> VascularDamage; Apoptosis -> TumorRegression; Necrosis -> TumorRegression; VascularDamage -> TumorRegression; }

Caption: Signaling pathways leading to tumor regression in this compound-PDT.

// Nodes HPPH_normal [label="this compound in Normal Tissue\n(e.g., Skin, Vasculature)", fillcolor="#4285F4"]; Light_scatter [label="Scattered/Direct Light", fillcolor="#FBBC05"]; Oxygen_normal [label="Oxygen (O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_normal [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335"]; CellDamage [label="Sublethal/Lethal\nCellular Damage", fillcolor="#34A853"]; Inflammation [label="Inflammatory Response", fillcolor="#FBBC05"]; Apoptosis_normal [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"]; Necrosis_normal [label="Necrosis", shape=ellipse, fillcolor="#EA4335"]; TissueDamage [label="Tissue Damage\n(e.g., Erythema, Edema)", shape=ellipse, fillcolor="#EA4335"]; VascularLeakage [label="Vascular Leakage", fillcolor="#4285F4"];

// Edges HPPH_normal -> ROS_normal [label="Photoactivation", arrowhead=normal]; Light_scatter -> ROS_normal [arrowhead=none]; Oxygen_normal -> ROS_normal [arrowhead=none]; ROS_normal -> CellDamage [label="Oxidative Stress"]; CellDamage -> Inflammation; CellDamage -> Apoptosis_normal [label="Low Dose"]; CellDamage -> Necrosis_normal [label="High Dose"]; Inflammation -> TissueDamage; Apoptosis_normal -> TissueDamage; Necrosis_normal -> TissueDamage; ROS_normal -> VascularLeakage; VascularLeakage -> TissueDamage; }

Caption: Signaling pathways contributing to off-target toxicity.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Optimization CellCulture Culture Cancer and Normal Cell Lines HpphIncubation_invitro This compound Incubation (Dose-Response) CellCulture->HpphIncubation_invitro Irradiation_invitro Light Irradiation (~665 nm) HpphIncubation_invitro->Irradiation_invitro ViabilityAssay Assess Cytotoxicity (e.g., MTT, LDH) Irradiation_invitro->ViabilityAssay ApoptosisNecrosis_invitro Quantify Cell Death (e.g., Annexin V/PI) ViabilityAssay->ApoptosisNecrosis_invitro CompareToxicity Compare IC₅₀ and Histological Damage (Tumor vs. Normal) ApoptosisNecrosis_invitro->CompareToxicity TumorModel Establish Tumor Model (e.g., Subcutaneous Xenograft) HpphAdmin This compound Administration (e.g., IV) TumorModel->HpphAdmin DLI Drug-Light Interval (e.g., 24-72h) HpphAdmin->DLI Irradiation_invivo Targeted Light Delivery DLI->Irradiation_invivo Monitoring Monitor for Skin Photosensitivity and Systemic Toxicity Irradiation_invivo->Monitoring TissueHarvest Harvest Tumor and Adjacent Normal Tissue Irradiation_invivo->TissueHarvest Histology Histological Analysis (H&E) TissueHarvest->Histology Histology->CompareToxicity OptimizeParams Optimize this compound Dose, Light Dose, and DLI CompareToxicity->OptimizeParams RefineFormulation Refine this compound Formulation for Improved Selectivity OptimizeParams->RefineFormulation

Caption: Experimental workflow for reducing off-target toxicity.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in HPPH Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the signal-to-noise ratio (SNR) in HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a) fluorescence microscopy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in this compound fluorescence microscopy?

A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired fluorescence signal from this compound to the level of background noise. A high SNR is crucial for obtaining high-quality, quantifiable data, as it ensures that the true fluorescent signal can be clearly distinguished from random fluctuations and background interference. In this compound fluorescence microscopy, a high SNR allows for accurate localization and quantification of the photosensitizer within cells and tissues.

Q2: What are the primary sources of noise in this compound fluorescence microscopy?

A2: The main sources of noise include:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) or the surrounding tissue matrix.

  • Detector Noise: Electronic noise generated by the microscope's detector (e.g., CCD or sCMOS camera), including read noise and dark current.

  • Stray Light: Ambient light from the room or light scattering within the microscope optics.

  • Photobleaching: The irreversible photochemical destruction of this compound molecules, leading to a weaker signal over time.

  • Non-specific Staining: this compound molecules binding to off-target structures, contributing to background fluorescence.

Q3: How does this compound aggregation affect its fluorescence signal?

A3: this compound, being a hydrophobic molecule, has a tendency to form aggregates in aqueous environments. This aggregation can lead to fluorescence quenching, a process where the fluorescence intensity is significantly reduced. This occurs due to intermolecular interactions that provide non-radiative pathways for the excited state to decay, thus diminishing the fluorescence signal and lowering the SNR.[1][2][3][4][5]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to identifying and resolving common issues that compromise the signal-to-noise ratio in this compound fluorescence microscopy.

Issue 1: Weak or No this compound Fluorescence Signal

Question: I am not detecting a strong enough fluorescence signal from my this compound-stained samples. What could be the cause and how can I improve it?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low this compound Concentration Increase the concentration of the this compound staining solution. Perform a concentration titration to find the optimal concentration that maximizes signal without causing significant background.
Insufficient Incubation Time Increase the incubation time to allow for adequate uptake of this compound by the cells or tissue. Optimal incubation times can vary depending on the cell type and experimental conditions.
Photobleaching - Reduce the excitation light intensity to the lowest level that provides a detectable signal.- Decrease the exposure time.- Use an antifade mounting medium.- Image a fresh field of view for each acquisition.[6][7][8]
Incorrect Microscope Settings - Ensure the correct excitation and emission filters for this compound are being used (Excitation max ~410 nm, 665 nm; Emission max ~670 nm).- Use a high numerical aperture (NA) objective to maximize light collection.- Optimize detector gain and binning settings.
This compound Aggregation - Prepare this compound solutions in a solvent that minimizes aggregation, such as DMSO, before diluting in aqueous media.[9] - Consider using a carrier system, like liposomes, to improve solubility and reduce aggregation.[10]
Issue 2: High Background Fluorescence

Question: My images have a high background, which is obscuring the specific this compound signal. How can I reduce the background?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Autofluorescence - Image an unstained control sample to assess the level of autofluorescence.- Use spectral unmixing if your microscope software supports it.- Choose emission filters that minimize the collection of autofluorescence signals.[11]- Consider pre-treating the sample with an autofluorescence quenching agent.
Non-specific Staining - Reduce the concentration of the this compound staining solution.- Optimize the washing steps after staining to remove unbound this compound.- Include a blocking step if non-specific binding to cellular components is suspected.
Contaminated Reagents or Glassware - Use high-purity solvents and fresh reagents.- Ensure all glassware, slides, and coverslips are thoroughly cleaned.
Stray Light - Perform imaging in a darkened room.- Ensure all microscope light shields are in place.
Issue 3: Image Artifacts

Question: I am observing strange patterns or artifacts in my images that are not related to the biological sample. What are these and how can I get rid of them?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Uneven Illumination - Check the alignment of the microscope's light source (e.g., Köhler illumination).- Ensure the objective is clean and properly seated.
Dust or Debris on Optics - Clean the objective, filters, and camera sensor according to the manufacturer's instructions.
Refractive Index Mismatch - Use an immersion oil and mounting medium with refractive indices that are closely matched to that of the objective lens.
Vibrations - Place the microscope on an anti-vibration table.- Avoid touching the microscope or the table during image acquisition.

Quantitative Data

Understanding the photophysical properties of this compound is essential for optimizing imaging experiments. While specific values can vary with the experimental environment, the following table provides key quantitative data for a closely related pyropheophorbide-a derivative, which can serve as a useful reference.[6][9]

ParameterValueSolvent
Fluorescence Quantum Yield (Φf) 0.34 (34%)DMSO
Fluorescence Lifetime (τ) 7.4 nsDMSO
Singlet Oxygen Quantum Yield (ΦΔ) 0.62 (62%)DMSO
Molar Extinction Coefficient (ε) at ~665 nm ~47,000 M⁻¹cm⁻¹Not specified

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound for Fluorescence Microscopy
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the final desired working concentration (typically in the range of 1-10 µM). Vortex thoroughly to ensure proper mixing and minimize aggregation.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells and incubate for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for this compound (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).[12][13]

Protocol 2: Calculation of Signal-to-Noise Ratio (SNR)

This protocol provides a basic method for calculating the SNR from a fluorescence image using ImageJ/Fiji software.[14][15][16]

  • Image Acquisition: Acquire a fluorescence image of your this compound-stained sample. It is also recommended to acquire an image of an unstained control sample using the same imaging parameters.

  • Open Image in Fiji: Open the acquired image in Fiji.

  • Select Signal Region of Interest (ROI):

    • Use the freehand or rectangular selection tool to draw an ROI over an area that clearly represents the specific this compound fluorescence signal.

    • Go to Analyze > Set Measurements... and ensure that "Mean gray value" and "Standard deviation" are checked.

    • Go to Analyze > Measure (or press Ctrl+M) to obtain the mean intensity of the signal (Mean_Signal).

  • Select Background Region of Interest (ROI):

    • Draw another ROI in a background area of the same image that is devoid of specific signal.

    • Measure the mean intensity (Mean_Background) and the standard deviation (StdDev_Background) of this background region.

  • Calculate SNR: Use the following formula to calculate the SNR:

    SNR = (Mean_Signal - Mean_Background) / StdDev_Background

    A higher value indicates a better signal-to-noise ratio.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to this compound fluorescence microscopy.

cluster_0 Factors Affecting Signal-to-Noise Ratio cluster_1 Components of Background Noise Signal This compound Fluorescence Signal SNR Signal-to-Noise Ratio (SNR) Signal->SNR Increases Noise Background Noise Noise->SNR Decreases Autofluorescence Autofluorescence Noise->Autofluorescence DetectorNoise Detector Noise Noise->DetectorNoise StrayLight Stray Light Noise->StrayLight NonSpecific Non-specific Staining Noise->NonSpecific

Figure 1: Logical relationship of factors influencing the Signal-to-Noise Ratio.

cluster_workflow Experimental Workflow for SNR Optimization A Sample Preparation (this compound Staining) B Image Acquisition A->B C Image Analysis (SNR Calculation) B->C D Troubleshooting C->D D->A Adjust Staining D->B Adjust Settings E Optimized Protocol D->E Finalize

Figure 2: An iterative workflow for optimizing the signal-to-noise ratio.

cluster_pdt This compound-PDT Induced Apoptosis Signaling Pathway This compound This compound + Light ROS Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Simplified intrinsic pathway of apoptosis induced by this compound-PDT.[12]

References

Technical Support Center: Overcoming Hypoxia-Induced Resistance in HPPH-PDT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming hypoxia-induced resistance to 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) mediated photodynamic therapy (PDT).

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound-PDT experiments in the context of tumor hypoxia, offering potential causes and solutions in a question-and-answer format.

Issue 1: Reduced Therapeutic Efficacy in Hypoxic Tumor Models

Question: We are observing minimal tumor regression in our in vivo hypoxic tumor models after this compound-PDT, despite seeing good efficacy in normoxic conditions. What are the likely causes and how can we improve our results?

Answer: Reduced efficacy of this compound-PDT in hypoxic tumors is a common challenge. The primary reason is the oxygen-dependent nature of photodynamic therapy.[1] Here are the key factors and potential solutions:

  • Insufficient Singlet Oxygen Production: The cytotoxic effect of this compound-PDT is primarily mediated by singlet oxygen (¹O₂), which is generated when the light-activated this compound transfers energy to molecular oxygen (O₂).[2] In a hypoxic environment, the lack of sufficient O₂ severely limits ¹O₂ production, thereby diminishing the therapeutic effect.[3]

  • HIF-1α Mediated Survival Pathways: Hypoxia stabilizes the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[4] HIF-1α activation promotes the expression of genes involved in cell survival, angiogenesis, and proliferation, which can counteract the cytotoxic effects of PDT and contribute to treatment resistance.[5][6]

  • Increased Drug Efflux: Hypoxia has been shown to up-regulate the expression of ATP-binding cassette (ABC) transporters like ABCG2, which can actively pump photosensitizers out of the cancer cells, reducing the intracellular concentration of this compound.[7]

Solutions to Enhance Efficacy:

  • Modulate Treatment Parameters:

    • Lower Fluence Rate: Using a lower light fluence rate can reduce the rate of oxygen consumption, allowing for more sustained ¹O₂ generation throughout the treatment.[8]

    • Fractionated Light Delivery: Instead of a single continuous light exposure, delivering the total light dose in fractions with dark intervals can permit tissue reoxygenation, improving the overall therapeutic outcome.[8][9]

  • Increase Tumor Oxygenation:

    • Hyperbaric Oxygen (HBO): Administering hyperbaric oxygen before and during PDT can increase the amount of dissolved oxygen in the tumor tissue, thereby enhancing the photodynamic effect.[10][11]

    • Oxygen-Carrying Nanoparticles: Co-administration of this compound with nanoparticles designed to carry and release oxygen, such as those based on perfluorocarbons or hemoglobin, can provide an in situ oxygen source.[3][12]

    • Catalytic Nanoparticles: Utilize nanoparticles with catalase-like activity to decompose endogenous hydrogen peroxide (H₂O₂) within the tumor microenvironment into oxygen.[13]

  • Combination Therapies:

    • HIF-1α Inhibitors: Combine this compound-PDT with inhibitors of the HIF-1α pathway to block the pro-survival signaling induced by hypoxia.[4][5]

    • Hypoxia-Activated Prodrugs (HAPs): Synergize this compound-PDT with HAPs, such as tirapazamine (TPZ). The initial PDT consumes oxygen, exacerbating hypoxia, which in turn activates the HAP to kill the remaining hypoxic cancer cells.[1][14]

    • Chemotherapy and Radiotherapy: Combining PDT with traditional cancer therapies can target different cell populations within the tumor and overcome resistance mechanisms.[15]

Issue 2: Inconsistent Results with Combination Therapies

Question: We are trying a combination of this compound-PDT and a HIF-1α inhibitor, but our results are highly variable. How can we optimize this combination therapy?

Answer: Variability in combination therapy outcomes can stem from several factors related to scheduling, dosage, and the specific experimental model.

  • Timing of Administration: The temporal sequence of administering the HIF-1α inhibitor and performing this compound-PDT is critical. The inhibitor should be given prior to PDT to effectively suppress the HIF-1α response that is triggered by both pre-existing and PDT-induced hypoxia.

  • Drug Penetration and Bioavailability: Ensure that both the this compound and the HIF-1α inhibitor can effectively penetrate the tumor tissue and reach their respective targets. This may require optimization of the drug delivery vehicle or the route of administration.

  • Dosage Optimization: The doses of both the photosensitizer and the inhibitor need to be carefully optimized. A suboptimal dose of the inhibitor may not sufficiently block the HIF-1α pathway, while an excessive dose could lead to off-target toxicity.

Optimization Strategies:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Conduct preliminary studies to determine the optimal timing and dosage for both agents in your specific tumor model.

  • In Vitro Validation: Before moving to complex in vivo models, validate the efficacy of the combination therapy in 3D tumor spheroids, which can mimic the hypoxic gradients found in solid tumors.[11]

  • Monitor Treatment Response: Utilize molecular probes and imaging techniques to monitor tumor hypoxia and HIF-1α activity in real-time to better understand the effects of your combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hypoxia-induced resistance to this compound-PDT?

A1: The primary mechanism is the reduction in the availability of molecular oxygen, which is essential for the generation of cytotoxic singlet oxygen upon photoactivation of this compound.[1] This is compounded by the activation of pro-survival pathways, most notably mediated by the transcription factor HIF-1α, which helps cancer cells adapt to and survive the hypoxic and oxidative stress induced by PDT.[4][6]

Q2: How can I measure the oxygen levels in my tumor model during this compound-PDT?

A2: Several techniques can be used to measure tumor oxygenation:

  • Oxygen-Sensing Electrodes: Provide direct and quantitative measurements of pO₂ levels.

  • Electron Paramagnetic Resonance (EPR) Oximetry: A non-invasive method for repeated measurements of absolute oxygen concentration.

  • Hypoxia-Specific Immunohistochemical Markers: Staining for markers like pimonidazole or HIF-1α can provide a qualitative assessment of hypoxic regions within the tumor.

  • Optical Imaging Probes: Utilize fluorescent or phosphorescent probes that are sensitive to oxygen levels.

Q3: Are there any oxygen-independent strategies to overcome resistance?

A3: Yes, some strategies aim to bypass the oxygen requirement:

  • Type I Photochemistry: While this compound-PDT is predominantly a Type II (oxygen-dependent) process, some photosensitizers can induce cell death through Type I mechanisms, which involve the generation of other radical species and are less dependent on oxygen.[9][10]

  • Photothermal Therapy (PTT): PTT can be combined with PDT. PTT agents convert light energy into heat to induce hyperthermia-mediated cell death, which is an oxygen-independent process.[10]

Q4: What are the key parameters to optimize for an in vivo this compound-PDT experiment targeting hypoxic tumors?

A4: The key parameters to optimize are:

  • This compound Dose: The concentration of the photosensitizer.[8]

  • Light Fluence: The total light energy delivered per unit area (J/cm²).[8]

  • Light Fluence Rate: The rate at which the light is delivered (mW/cm²).[8]

  • Drug-Light Interval (DLI): The time between this compound administration and light irradiation.[8] When dealing with hypoxic tumors, it is especially crucial to consider lower fluence rates and fractionated light delivery to manage oxygen consumption.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-PDT, providing a basis for experimental design.

Table 1: Preclinical Dosing and Light Parameters for this compound-PDT

ParameterValue/RangeModel SystemReference
In Vitro this compound Concentration0.005 - 1 µg/mLEca109 (esophageal cancer cells)[16]
In Vivo this compound Dose0.15 - 0.6 mg/kgMice with Eca109 tumors[16]
In Vivo this compound Concentration~0.15 - 0.51 µMRIF tumors in mice[16]
Light Fluence135 - 350 J/cm²Various preclinical models[2]
Light Fluence Rate50 - 150 mW/cm²Various preclinical models[2]

Table 2: Efficacy of Strategies to Overcome Hypoxia-Induced Resistance

StrategyKey FindingModel SystemReference
Fractionated Light Delivery Improved therapeutic outcome compared to continuous illumination.Preclinical models[8][9]
Hyperbaric Oxygen (HBO) Significantly improved tumor response and survival rates.Preclinical models[1][10]
Catalytic Nanoparticles (with Catalase) Enhanced intracellular ROS generation by 1.7-fold under hypoxic conditions compared to this compound alone.A375 cells[13]
Combination with HIF-1α Inhibition Sensitized cholangiocarcinoma cells to PDT under hypoxic conditions.SK-ChA-1 cells[5]
Combination with Hypoxia-Activated Prodrug (TPZ) Synergistic therapy resulted in complete tumor eradication.U87MG tumor-bearing mice[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-PDT Efficacy under Hypoxic Conditions

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-PDT on cancer cells under normoxic and hypoxic conditions.

Methodology:

  • Cell Culture: Seed tumor cells (e.g., HeLa, U87) in 96-well plates and allow them to adhere overnight.

  • Hypoxia Induction (for the hypoxic group): Place the plates in a hypoxic chamber (1% O₂) for 24 hours prior to treatment.

  • This compound Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a predetermined duration (e.g., 4-24 hours) under either normoxic or hypoxic conditions.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Light Irradiation: Irradiate the cells with a 665 nm laser at a specific fluence rate (e.g., 5-10 mW/cm²) and total fluence (e.g., 2-10 J/cm²). A control group should be kept in the dark.

  • Post-Irradiation Incubation: Return the plates to their respective normoxic or hypoxic incubators for 24-48 hours.

  • Cell Viability Assay: Assess cell viability using a standard method like the MTT or MTS assay.

  • Data Analysis: Calculate the IC50 values for both normoxic and hypoxic conditions to quantify the extent of hypoxia-induced resistance.

Protocol 2: In Vivo Evaluation of Combination Therapy (this compound-PDT + HIF-1α Inhibitor)

Objective: To assess the efficacy of combining this compound-PDT with a HIF-1α inhibitor in a xenograft tumor model.

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomly assign mice to four groups: (1) Control (no treatment), (2) HIF-1α inhibitor alone, (3) this compound-PDT alone, and (4) Combination therapy.

  • Inhibitor Administration: Administer the HIF-1α inhibitor (e.g., Acriflavine) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before PDT.

  • This compound Administration: Inject this compound intravenously at the optimized dose (e.g., 0.3 mg/kg).[8]

  • Light Delivery: After the drug-light interval (e.g., 24 hours), irradiate the tumor with a 665 nm laser at a specified fluence and fluence rate.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days for the duration of the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological and immunohistochemical analysis (e.g., H&E staining, HIF-1α, and CD31 for angiogenesis).

Visualizations

Hypoxia_Induced_Resistance_Pathway cluster_PDT This compound-PDT cluster_Cellular_Response Cellular Response cluster_Hypoxia Hypoxic Environment This compound This compound Activated_this compound Activated this compound* This compound->Activated_this compound Absorption Light Light (665 nm) Light->Activated_this compound ROS Singlet Oxygen (¹O₂) Activated_this compound->ROS Energy Transfer O2 Oxygen (O2) O2->ROS Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Hypoxia Hypoxia (Low O2) ROS->Hypoxia O2 Consumption Exacerbates Resistance Therapeutic Resistance Cell_Death->Resistance Counteracted by Hypoxia->O2 HIF1a HIF-1α Stabilization Hypoxia->HIF1a Survival_Genes Pro-Survival Genes (e.g., VEGF, GLUT1) HIF1a->Survival_Genes Transcription Survival_Genes->Resistance

Caption: Signaling pathway of hypoxia-induced resistance to this compound-PDT.

Experimental_Workflow_Combination_Therapy start Start: Tumor-Bearing Mice grouping Randomize into 4 Groups: 1. Control 2. Inhibitor Alone 3. PDT Alone 4. Combination start->grouping inhibitor Administer HIF-1α Inhibitor (Groups 2 & 4) grouping->inhibitor This compound Administer this compound (Groups 3 & 4) inhibitor->this compound dli Drug-Light Interval (e.g., 24h) This compound->dli pdt Irradiate Tumor with 665 nm Light (Groups 3 & 4) dli->pdt monitoring Monitor Tumor Growth (e.g., 2-3 weeks) pdt->monitoring analysis Endpoint Analysis: - Tumor Volume - Histology (H&E) - IHC (HIF-1α, CD31) monitoring->analysis

References

Validation & Comparative

A Comparative Guide to Mitochondrial Imaging Probes: Validating HPPH as a Specific Option

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize mitochondrial dynamics, the choice of a fluorescent probe is critical. This guide provides an objective comparison of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) and other commonly used mitochondrial probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.

This document evaluates this compound, a photosensitizer with fluorescent properties, as a specific probe for mitochondrial imaging and contrasts its performance with established mitochondrial stains: MitoTracker Red CMXRos, Tetramethylrhodamine Methyl Ester (TMRM), and JC-1.

Performance Comparison of Mitochondrial Probes

The following tables summarize the key characteristics of this compound and its alternatives for mitochondrial imaging, providing a clear comparison of their optical properties, mechanisms of action, and suitability for various applications.

Table 1: Photophysical and Spectral Properties

PropertyThis compoundMitoTracker Red CMXRosTMRMJC-1 (Monomer/Aggregate)
Excitation Max (nm) ~665579548~514 / ~585
Emission Max (nm) ~720599574~529 / ~590
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~45,000Not specifiedNot specifiedNot specified
Fluorescence Quantum Yield (ΦF) 0.15-0.45[1]Not specifiedNot specifiedNot specified
Photostability ModerateHighModerateLow[2]

Table 2: Mechanism of Action and Specificity

FeatureThis compoundMitoTracker Red CMXRosTMRMJC-1
Mitochondrial Accumulation Primarily localizes to mitochondria, ER, and lysosomesAccumulates in active mitochondriaAccumulates in active mitochondriaAccumulates in active mitochondria
Dependence on Mitochondrial Membrane Potential (ΔΨm) Not explicitly stated to be dependentDependentDependentDependent
Mechanism Passive diffusion and entrapmentCovalent binding to thiol groups after accumulationNernstian distribution based on ΔΨmForms J-aggregates with red shift in high ΔΨm
Specificity for Mitochondria ModerateHighHighHigh (ratiometric)
Suitability for Live-Cell Imaging YesYesYesYes
Fixability Not specifiedYesNoNo
Dark Cytotoxicity LowLowLowLow

Experimental Validation of this compound Mitochondrial Localization

While this compound is predominantly known as a photosensitizer for photodynamic therapy (PDT), its intrinsic fluorescence allows for its use in cellular imaging. Studies have shown that this compound accumulates in several organelles, including mitochondria, the endoplasmic reticulum, and lysosomes. To validate its use as a mitochondrial probe, co-localization studies with established mitochondrial markers are essential.

Experimental Protocols

Detailed methodologies for utilizing this compound and alternative probes for mitochondrial imaging are provided to ensure reproducible results.

Protocol 1: this compound Staining for Mitochondrial Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Staining: Dilute the this compound stock solution in a serum-free culture medium to a final working concentration (typically in the low micromolar range). Incubate the cells with the this compound solution for 1-4 hours at 37°C.

  • Washing: Gently wash the cells twice with a warm phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~665 nm, Emission: ~720 nm).

Protocol 2: Co-localization of this compound with MitoTracker Green FM
  • This compound Staining: Follow steps 1-3 of Protocol 1.

  • Co-staining: During the last 15-30 minutes of this compound incubation, add MitoTracker Green FM to the culture medium at its recommended concentration.

  • Washing: Wash the cells as described in Protocol 1.

  • Imaging: Acquire images in both the red (this compound) and green (MitoTracker Green FM) channels.

  • Analysis: Use image analysis software to calculate the Pearson's Correlation Coefficient between the two channels to quantify the degree of co-localization.

Protocol 3: MitoTracker Red CMXRos Staining
  • Probe Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO.

  • Staining: Dilute the stock solution in a pre-warmed culture medium to a final concentration of 50-200 nM.[3] Incubate cells for 15-45 minutes at 37°C.[3]

  • Washing: Replace the staining solution with a fresh, pre-warmed medium and incubate for a further 30 minutes to allow the probe to react.

  • Imaging: Image live cells or proceed with fixation for immunocytochemistry.

Protocol 4: TMRM Staining for Mitochondrial Membrane Potential
  • Probe Preparation: Prepare a stock solution of TMRM in DMSO.

  • Staining: Dilute the TMRM stock solution in a culture medium to a final concentration of 20-100 nM. Incubate cells for 20-30 minutes at 37°C.

  • Imaging: Image the cells directly in the TMRM-containing medium. For experiments monitoring changes in membrane potential, acquire a baseline image and then add the experimental compounds.

Protocol 5: JC-1 Staining for Ratiometric Analysis of Mitochondrial Membrane Potential
  • Probe Preparation: Prepare a stock solution of JC-1 in DMSO.

  • Staining: Dilute the JC-1 stock solution in a culture medium to a final concentration of 1-5 µg/mL. Incubate cells for 15-30 minutes at 37°C.[4]

  • Washing: Gently wash the cells with PBS.

  • Imaging: Acquire images in both the green (monomers) and red (J-aggregates) channels. The ratio of red to green fluorescence intensity is used to determine the mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[5] In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.[5]

Signaling Pathways and Experimental Workflows

The accumulation of many mitochondrial probes is linked to the electrochemical gradient across the inner mitochondrial membrane, a key indicator of mitochondrial health.

Mitochondrial_Probe_Accumulation Plasma_Membrane Plasma Membrane Cytosol Cytosol IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix Probe_Extracellular Probe_Cytosol Probe Probe_Extracellular->Probe_Cytosol Passive Diffusion Probe_Matrix Probe Probe_Cytosol->Probe_Matrix ΔΨm- dependent Accumulation

Caption: General mechanism of mitochondrial probe accumulation.

The above diagram illustrates the general mechanism by which potential-dependent probes like TMRM and MitoTracker Red accumulate in the mitochondrial matrix, driven by the negative mitochondrial membrane potential (ΔΨm).

Co_localization_Workflow Cell_Culture Culture cells on glass-bottom dish Stain_this compound Incubate with this compound Cell_Culture->Stain_this compound Stain_MitoTracker Co-incubate with MitoTracker Green Stain_this compound->Stain_MitoTracker Wash Wash with PBS Stain_MitoTracker->Wash Image Acquire images in red and green channels Wash->Image Analyze Calculate Pearson's Correlation Coefficient Image->Analyze Result Quantify Co-localization Analyze->Result

Caption: Experimental workflow for co-localization analysis.

This workflow outlines the key steps for validating the mitochondrial specificity of a probe like this compound using a known mitochondrial marker and quantitative image analysis.

Conclusion

This compound exhibits fluorescence in the near-infrared spectrum and localizes to mitochondria, making it a potential candidate for mitochondrial imaging. However, for it to be considered a specific probe, further validation is required. Specifically, quantitative co-localization studies yielding a high Pearson's Correlation Coefficient with a confirmed mitochondrial marker are needed. Additionally, a thorough investigation into its dependence on mitochondrial membrane potential is crucial for its application in assessing mitochondrial health.

In contrast, MitoTracker Red CMXRos, TMRM, and JC-1 are well-established probes with clearly defined mechanisms of mitochondrial accumulation that are directly linked to the mitochondrial membrane potential. For researchers requiring a probe with high specificity and a direct readout of mitochondrial health, these alternatives currently offer a more validated and characterized solution. TMRM and JC-1 are particularly useful for dynamic studies of membrane potential, while MitoTracker Red CMXRos is advantageous for its ability to be retained after fixation, allowing for multiplexing with immunofluorescence.

The choice of probe will ultimately depend on the specific experimental requirements, including the need for live-cell versus fixed-cell imaging, the importance of quantifying membrane potential, and the desired spectral properties.

References

The Heavy Atom Effect: A Comparative Analysis of HPPH and Its Theoretical Halogenated Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH) has emerged as a promising second-generation photosensitizer, currently in clinical trials for various cancers.[1] A key avenue for enhancing the efficacy of photosensitizers lies in their chemical modification. One such strategy is halogenation, which can significantly influence the photophysical and photochemical properties of a molecule, a phenomenon often referred to as the "heavy atom effect."

Core Concepts: The Heavy Atom Effect in Photodynamic Therapy

The efficacy of a photosensitizer in PDT is intrinsically linked to its ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light. This process is initiated by the absorption of a photon, which excites the photosensitizer to a short-lived singlet state (S₁). For efficient ¹O₂ generation, the photosensitizer must then transition to a longer-lived triplet state (T₁) through a process called intersystem crossing (ISC).

The introduction of heavy atoms, such as halogens (F, Cl, Br, I), into the molecular structure of a photosensitizer can significantly enhance the rate of ISC. This is due to the increased spin-orbit coupling, which facilitates the "forbidden" transition between the singlet and triplet states. A higher triplet state quantum yield (ΦT) generally leads to a higher singlet oxygen quantum yield (ΦΔ), a critical determinant of PDT efficacy.[2][3]

Data Presentation: A Comparative Overview

The following tables summarize the known photophysical properties of this compound and the anticipated properties of its halogenated derivatives based on the heavy atom effect. It is crucial to note that the values for the halogenated derivatives are predictive and require experimental validation.

Table 1: Comparison of Photophysical Properties

PropertyThis compound (Experimental)Fluorinated this compound (Predicted)Chlorinated this compound (Predicted)Brominated this compound (Predicted)Iodinated this compound (Predicted)
Absorption Maximum (λmax, nm) ~665[4]~665-670~665-675~670-680~675-685
Fluorescence Quantum Yield (ΦF) ModerateSlightly DecreasedDecreasedSignificantly DecreasedMarkedly Decreased
Triplet Quantum Yield (ΦT) ModerateSlightly IncreasedIncreasedSignificantly IncreasedMarkedly Increased
Singlet Oxygen Quantum Yield (ΦΔ) ~0.4-0.5Slightly IncreasedIncreasedSignificantly IncreasedMarkedly Increased

Table 2: Comparison of Predicted Biological Efficacy

ParameterThis compoundFluorinated this compoundChlorinated this compoundBrominated this compoundIodinated this compound
In Vitro Phototoxicity (IC50) BaselineLowerLowerSignificantly LowerMarkedly Lower
In Vivo Antitumor Efficacy EffectivePotentially More EffectiveMore EffectiveSignificantly More EffectiveMarkedly More Effective
Cellular Uptake ModerateSimilarSimilarPotentially Increased (Lipophilicity)Potentially Increased (Lipophilicity)

Experimental Protocols

Detailed experimental protocols are essential for the validation and comparison of novel photosensitizers. Below are methodologies for key experiments that would be required to compare this compound and its halogenated derivatives.

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound would likely start from a suitable precursor, such as a halogenated porphyrin, which would then be converted to the corresponding pyropheophorbide. Alternatively, direct halogenation of the this compound macrocycle could be explored, although this may present challenges with selectivity.

Example of a General Synthetic Approach (Hypothetical):

  • Preparation of Halogenated Porphyrin: Start with a commercially available or synthesized halogenated pyrrole.

  • Tetrapyrrole Condensation: Condense the halogenated pyrrole with appropriate aldehydes to form the corresponding halogenated tetraphenylporphyrin (TPP) derivative.

  • Reduction and Cyclization: Perform a series of reactions to reduce one of the pyrrole rings and form the characteristic exocyclic ring of the pheophorbide structure.

  • Functionalization: Introduce the 1-hexyloxyethyl group at the appropriate position to yield the final halogenated this compound derivative.

  • Purification and Characterization: Purify the final compound using column chromatography and characterize it using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

Determination of Photophysical Properties
  • Absorption and Fluorescence Spectroscopy: Absorption and fluorescence spectra are recorded in various solvents (e.g., DMSO, PBS) to determine the maximum absorption wavelength (λmax) and fluorescence emission wavelength. The fluorescence quantum yield (ΦF) is determined relative to a standard fluorophore with a known quantum yield.

  • Singlet Oxygen Quantum Yield (ΦΔ) Determination: The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation. It can be determined using a chemical trapping method with a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF). The rate of DPBF bleaching, monitored by the decrease in its absorbance, is proportional to the rate of singlet oxygen generation. A reference photosensitizer with a known ΦΔ is used for comparison.

In Vitro Studies
  • Cellular Uptake: Cancer cell lines (e.g., human head and neck squamous cell carcinoma, HNSCC) are incubated with this compound or its halogenated derivatives for various time points. The intracellular concentration of the photosensitizer is quantified by extracting it from the cells and measuring its fluorescence.

  • Photocytotoxicity Assay (MTT Assay): Cancer cells are incubated with varying concentrations of the photosensitizers, followed by irradiation with light at the corresponding λmax. Cell viability is assessed using the MTT assay, and the half-maximal inhibitory concentration (IC50) is calculated to determine the phototoxicity.

In Vivo Studies
  • Tumor Model: A suitable animal tumor model, such as BALB/c mice bearing Colon 26 tumors, is used.

  • Biodistribution: The photosensitizer is administered intravenously to the tumor-bearing mice. At various time points, the animals are euthanized, and major organs and the tumor are excised. The concentration of the photosensitizer in each tissue is determined by fluorescence measurements of tissue homogenates.

  • Antitumor Efficacy: Tumor-bearing mice are treated with the photosensitizer followed by light irradiation of the tumor. Tumor growth is monitored over time, and the treatment efficacy is evaluated by comparing the tumor volume in the treated groups to that in control groups.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and its derivatives.

Caption: Simplified Jablonski diagram illustrating the mechanism of photodynamic therapy.

Halogenation_Effect Halogenation Introduction of Halogen (Heavy Atom Effect) SpinOrbit Increased Spin-Orbit Coupling Halogenation->SpinOrbit ISC_Rate Enhanced Intersystem Crossing (ISC) Rate SpinOrbit->ISC_Rate TripletYield Higher Triplet State Quantum Yield (ΦT) ISC_Rate->TripletYield SingletOxygen Increased Singlet Oxygen Quantum Yield (ΦΔ) TripletYield->SingletOxygen PDTEfficacy Improved PDT Efficacy SingletOxygen->PDTEfficacy

Caption: Logical flow of the heavy atom effect on PDT efficacy.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellUptake Cellular Uptake Phototoxicity Phototoxicity (MTT) CellUptake->Phototoxicity Biodistribution Biodistribution Phototoxicity->Biodistribution Efficacy Antitumor Efficacy Biodistribution->Efficacy Synthesis Synthesis & Characterization of Halogenated this compound Photophysics Photophysical Property Measurement Synthesis->Photophysics Photophysics->CellUptake

Caption: A generalized experimental workflow for comparing photosensitizers.

Conclusion

The halogenation of this compound represents a rational and promising strategy for the development of third-generation photosensitizers with enhanced therapeutic efficacy. Based on the well-established heavy atom effect, it is anticipated that the introduction of halogens, particularly bromine and iodine, will lead to a significant increase in singlet oxygen generation, resulting in improved phototoxicity and in vivo antitumor activity. However, it is imperative that these theoretical advantages are confirmed through rigorous experimental investigation. The synthesis and comprehensive evaluation of halogenated this compound derivatives are critical next steps to validate their potential as superior agents for photodynamic therapy. This guide provides a foundational framework for researchers to embark on such investigations, paving the way for more effective cancer treatments.

References

A Comparative Guide: HPPH Fluorescence vs. HPLC Quantification for Photosensitizer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of photosensitizers is a critical aspect of research and development in photodynamic therapy (PDT). 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer, requires precise measurement in various biological matrices to understand its pharmacokinetics, biodistribution, and therapeutic efficacy.[1] This guide provides a detailed comparison of two common analytical techniques for this compound quantification: direct fluorescence measurement and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and discusses the advantages and limitations of each approach. The information herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs.

Method Comparison at a Glance

ParameterDirect this compound Fluorescence AssayHPLC with Fluorescence Detection
Principle Measures total fluorescence emission from a sample at a specific wavelength.Separates sample components before fluorescence detection of the target analyte.
Specificity Lower; susceptible to interference from autofluorescence and other fluorescent compounds.High; chromatographic separation resolves this compound from interfering substances.
Sensitivity Generally high, but can be limited by background fluorescence.Very high; detector is highly sensitive and separation reduces background noise.
Throughput High; suitable for rapid screening of many samples in a microplate format.Lower; sequential sample injection and analysis required.
Equipment Fluorescence microplate reader.HPLC system with a fluorescence detector.
Sample Prep Simpler; often involves cell lysis or tissue homogenization followed by direct measurement.More complex; requires extraction and purification steps to ensure compatibility with the HPLC system.
Cost Lower; less expensive instrumentation and fewer consumables.Higher; requires significant investment in equipment, columns, and solvents.
Data Analysis Straightforward; concentration is determined from a standard curve of fluorescence intensity.More involved; requires peak integration and calibration against standards.

Experimental Protocols

Direct this compound Fluorescence Quantification in a Microplate Reader

This method is suitable for rapid, high-throughput screening of this compound in cell lysates or other relatively clean sample matrices.

a. Sample Preparation (Cell Lysates)

  • Culture cells to the desired confluence in a multi-well plate (e.g., 96-well black, clear-bottom plate).

  • Incubate the cells with the desired concentrations of this compound for the specified duration, protected from light.

  • After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound this compound.[1]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Collect the cell lysate for fluorescence measurement.

b. Preparation of this compound Standard Curve

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the same lysis buffer used for the samples to create a series of standards with concentrations spanning the expected range of the unknown samples.

  • Include a blank control containing only the lysis buffer.

c. Fluorescence Measurement

  • Pipette the cell lysates and this compound standards into the wells of a 96-well black, clear-bottom microplate.

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for this compound (e.g., Excitation: ~410 nm, Emission: ~670 nm).[1]

  • The gain of the detector should be optimized to ensure the signal from the highest standard is within the linear range of the instrument.

d. Data Analysis

  • Subtract the average fluorescence intensity of the blank wells from the readings of all standards and samples.

  • Plot the background-subtracted fluorescence intensity of the standards against their known concentrations to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their fluorescence intensity values on the standard curve.

  • Normalize the this compound concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).

HPLC Quantification of this compound

This method provides high specificity and is the gold standard for accurate quantification of this compound in complex biological matrices like plasma and tissue homogenates.

a. Sample Preparation (Tissue Homogenates)

  • Excise and weigh the tissue sample.

  • Homogenize the tissue in ice-cold PBS (e.g., 1:4 w/v ratio).[1]

  • To a known volume of the homogenate, add a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.[1]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the extracted this compound.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

b. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). A typical isocratic ratio is around 80:20 (v/v), but should be optimized for best separation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Fluorescence Detection: Excitation at ~410 nm, Emission at ~670 nm.[1]

c. Preparation of this compound Standard Curve

  • Prepare a stock solution of this compound of a known concentration in the mobile phase.

  • Perform serial dilutions of the stock solution in the mobile phase to create a series of standards.

d. Data Analysis

  • Inject the prepared standards into the HPLC system to generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the prepared tissue extracts.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve. The concentration is typically expressed as micrograms of this compound per gram of tissue (µg/g).

Performance Comparison and Considerations

Specificity

The primary advantage of HPLC over direct fluorescence measurement is its superior specificity. Biological samples contain numerous endogenous molecules that can fluoresce at similar wavelengths to this compound, a phenomenon known as autofluorescence. This can lead to an overestimation of the this compound concentration in a direct fluorescence assay. HPLC, by separating the components of the mixture before detection, ensures that the measured fluorescence signal is solely from this compound.

Sensitivity

Both methods can offer high sensitivity. However, the sensitivity of the direct fluorescence assay can be compromised by high background fluorescence from the sample matrix. In contrast, HPLC physically removes these interfering components, allowing for a lower limit of detection for this compound.

Throughput and Complexity

The direct fluorescence assay is significantly faster and less labor-intensive, making it ideal for high-throughput screening applications where a large number of samples need to be analyzed quickly. The sample preparation is also simpler. HPLC, on the other hand, is a lower-throughput technique due to the time required for chromatographic separation of each sample. The sample preparation for HPLC is also more involved, often requiring multi-step extraction procedures.

Photostability and Environmental Effects

This compound, like many fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. In a direct fluorescence assay where the sample is exposed to the excitation light for the duration of the measurement, photobleaching can lead to an underestimation of the concentration. The solvent environment and the aggregation state of this compound can also significantly affect its fluorescence quantum yield, potentially introducing inaccuracies in direct fluorescence measurements. In HPLC, the analyte passes through the detector's flow cell for a very short period, minimizing the risk of photobleaching. Furthermore, the consistent mobile phase environment ensures reproducible fluorescence characteristics.

Visualizing the Workflow and Underlying Principles

experimental_workflow Experimental Workflow Comparison cluster_direct_fluorescence Direct Fluorescence Assay cluster_hplc HPLC with Fluorescence Detection prep_f Sample Preparation (e.g., Cell Lysis) plate Load Samples & Standards into Microplate prep_f->plate std_f Prepare this compound Standards std_f->plate read Measure Fluorescence (Microplate Reader) plate->read analysis_f Data Analysis (Standard Curve) read->analysis_f prep_h Sample Preparation (e.g., Tissue Extraction) inject Inject Samples & Standards into HPLC prep_h->inject std_h Prepare this compound Standards std_h->inject separate Chromatographic Separation (C18 Column) inject->separate detect Fluorescence Detection separate->detect analysis_h Data Analysis (Peak Integration) detect->analysis_h

Figure 1. A comparison of the experimental workflows for direct fluorescence and HPLC-based quantification of this compound.

signaling_pathway This compound-Mediated Photodynamic Therapy (PDT) Signaling This compound This compound Administration Light Light Activation (665 nm) This compound->Light Excited_this compound Excited State this compound (this compound*) Light->Excited_this compound Oxygen Molecular Oxygen (³O₂) Excited_this compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Excited_this compound->ROS Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Figure 2. Simplified signaling pathway of this compound-mediated photodynamic therapy leading to cell death.

Conclusion

The choice between direct fluorescence quantification and HPLC for this compound analysis depends on the specific requirements of the study. For high-throughput screening and preliminary studies where speed and cost are major considerations, the direct fluorescence assay in a microplate reader is a viable option, provided that the potential for interference is acknowledged and controlled for. However, for definitive quantitative analysis, particularly in complex biological matrices, and for studies requiring high accuracy and specificity, such as pharmacokinetic and biodistribution studies, HPLC with fluorescence detection remains the superior method. Researchers should carefully consider the trade-offs between throughput, specificity, and cost when selecting the appropriate analytical technique for their this compound quantification needs.

References

The Synergistic Power of Light and Chemotherapy: A Comparative Guide to HPPH-PDT Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)-mediated photodynamic therapy (PDT) with various chemotherapeutic agents. We present supporting experimental data, detailed methodologies, and visualizations of the underlying mechanisms to inform the design of next-generation cancer therapies.

The combination of this compound-PDT with chemotherapy presents a promising strategy to enhance anti-tumor efficacy. This compound, a second-generation photosensitizer, is activated by light to produce reactive oxygen species (ROS), leading to localized tumor destruction. This process can potentiate the effects of chemotherapy through various mechanisms, including increased tumor vasculature permeability, induction of immunogenic cell death, and overcoming drug resistance. This guide synthesizes preclinical data for several key combination therapies.

Comparative Efficacy of this compound-PDT and Chemotherapy Combinations

The following tables summarize the quantitative outcomes of combining this compound-PDT with different chemotherapeutic agents in preclinical models.

Table 1: In Vitro Cytotoxicity
Chemotherapeutic AgentCancer TypeCell Line(s)Key Outcomes
Gemcitabine Pancreatic CancerPANC-1, MIA PaCa-2, BXPC-3This compound-PDT (0.5 µg/ml this compound, 60 J/cm²) + Gemcitabine (100 µM) resulted in 20-50% more cell death than Gemcitabine alone.[1]
Doxorubicin Lung CancerA549A 2:1 molar ratio of doxorubicin to a photosensitizer similar to this compound reduced cell viability to 50% at concentrations where individual treatments showed minimal effect.
Table 2: In Vivo Tumor Growth Inhibition and Survival
Chemotherapeutic AgentCancer TypeAnimal ModelKey Outcomes
Gemcitabine Pancreatic CancerNude Mice with SW1990 XenograftsCombination therapy resulted in a tumor growth inhibition of 82.42% compared to 58.18% for PDT alone.[2][3]
Cyclophosphamide Reticulum Cell SarcomaBALB/c Mice with J774 TumorsLow-dose cyclophosphamide (50 mg/kg) combined with PDT led to 70% permanent cures, whereas PDT alone resulted in no cures.[4][5]
Doxorubicin Lung CancerSCID Mice with SCLC XenograftsCombination therapy with a photosensitizer similar to this compound resulted in an 80% cure rate at 60 days, compared to 65% for PDT alone.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and the design of new studies. Below are representative protocols for in vivo combination therapies.

General this compound-PDT Protocol in a Murine Tumor Model
  • Animal Model: Establish subcutaneous tumors by injecting cancer cells (e.g., 1 x 10^6 CT26 or 4T1 cells) into the flank of immunocompetent mice (e.g., BALB/c). Allow tumors to reach a palpable size (e.g., 50-100 mm³).[6]

  • This compound Administration: Prepare this compound solution and administer intravenously (i.v.) via the tail vein at a dose of 0.4 µmol/kg.[6]

  • Drug-Light Interval (DLI): Allow the photosensitizer to accumulate in the tumor tissue for 18-24 hours.[6]

  • Light Delivery: Anesthetize the mouse and shield the body, exposing only the tumor. Irradiate the tumor with a 665 nm laser at a specific light dose (e.g., 48 J/cm² for an immune-enhancing effect or 132 J/cm² for a tumor-controlling effect).[6]

  • Post-Treatment Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.[6]

Protocol for this compound-PDT Combined with Chemotherapy (e.g., Cyclophosphamide)
  • Animal and Tumor Model: Use a suitable mouse model, such as BALB/c mice bearing J774 tumors.[6]

  • Chemotherapy Administration: Administer cyclophosphamide (e.g., 50 mg/kg) intraperitoneally 48 hours before light delivery.[4]

  • This compound-PDT: Follow the general this compound-PDT protocol as described above.

  • Endpoint Analysis: Monitor tumor growth and survival. For mechanistic studies, immune cell populations in tumors and draining lymph nodes can be analyzed by flow cytometry.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound-PDT and chemotherapy stems from their complementary mechanisms of action, primarily converging on the induction of apoptosis.

General Workflow for this compound-PDT and Chemotherapy Combination

G cluster_pdt This compound-PDT chemo Chemotherapeutic Agent tumor Tumor Microenvironment chemo->tumor This compound This compound Administration light Light Activation (665 nm) This compound->light ros Reactive Oxygen Species (ROS) light->ros damage Cellular Damage (Mitochondria, ER, etc.) ros->damage tumor->damage Direct Cytotoxicity apoptosis Apoptosis damage->apoptosis

Caption: General experimental workflow for combination therapy.

This workflow illustrates the dual assault on the tumor microenvironment by both the chemotherapeutic agent and the ROS generated from this compound-PDT, leading to enhanced cellular damage and subsequent apoptosis.

This compound-PDT and Paclitaxel-Induced Apoptosis Pathway

Paclitaxel promotes apoptosis by stabilizing microtubules, leading to mitotic arrest and activation of caspase-8.[7] this compound-PDT-induced ROS production causes mitochondrial damage, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway. The convergence of these pathways results in enhanced caspase-3 activation and apoptosis.

G cluster_paclitaxel Paclitaxel cluster_pdt This compound-PDT paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules caspase8 Caspase-8 Activation microtubules->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 ros ROS mitochondria Mitochondrial Damage ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Synergistic apoptosis induction by this compound-PDT and Paclitaxel.

This compound-PDT and Cisplatin-Modulated Apoptosis Pathway

Cisplatin induces DNA damage, leading to the activation of p53 and subsequent modulation of the Bcl-2 family of proteins, favoring the pro-apoptotic members like Bax. This compound-PDT contributes by generating ROS that directly damages mitochondria, further promoting Bax activation and antagonizing the anti-apoptotic protein Bcl-2. This dual action on the Bcl-2 family enhances the mitochondrial-dependent apoptotic cascade.

G cluster_cisplatin Cisplatin cluster_pdt This compound-PDT cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Upregulates ros ROS mitochondria_damage Mitochondrial Damage ros->mitochondria_damage ros->bcl2 Inhibits mitochondria Mitochondria mitochondria_damage->mitochondria bcl2->mitochondria Inhibits Permeabilization bax->mitochondria Promotes Permeabilization apoptosis Apoptosis mitochondria->apoptosis Cytochrome c release

Caption: this compound-PDT and Cisplatin synergy via Bcl-2 family modulation.

Conclusion

The combination of this compound-PDT with chemotherapy demonstrates significant synergistic anti-tumor effects in preclinical models. The enhanced efficacy is attributed to multi-faceted mechanisms, including increased drug delivery, induction of immunogenic cell death, and convergent activation of apoptotic pathways. The data and protocols presented in this guide offer a valuable resource for researchers aiming to develop and optimize novel combination therapies for cancer treatment. Further investigation into the intricate signaling pathways and the development of robust in vivo models will be crucial for the clinical translation of these promising therapeutic strategies.

References

comparative study of HPPH delivery using liposomes vs nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photodynamic therapy (PDT), the effective delivery of photosensitizers to target tumor tissues is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[1] 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer, has been the subject of extensive research to optimize its delivery.[2][3] This guide provides a comparative analysis of two leading delivery platforms for this compound: liposomes and nanoparticles, with a focus on solid lipid nanoparticles (SLNs) as a representative nanoparticle system.

Performance Comparison of this compound Delivery Systems

The successful delivery of this compound hinges on the physicochemical properties of the carrier system, which influence its stability, biodistribution, and cellular uptake. The following tables summarize key performance parameters for liposomal and nanoparticle formulations of this compound, compiled from various studies.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-Liposomes 107.1[1]0.13[1]-1.38 to -50 (formulation dependent)[4]>90[1]Not Reported[1]
This compound-Solid Lipid Nanoparticles (SLNs) 157.8[1]0.09[1]-15.97 to -28.73[1]>90[1]Not Reported[1]

Table 2: In Vitro this compound Release Profile

Delivery SystemRelease Profile Summary
This compound-Liposomes Capable of sustained release, with the rate being tunable based on lipid composition and formulation. Release can be triggered by light activation of this compound.[2][5]
This compound-Solid Lipid Nanoparticles (SLNs) Generally exhibit a biphasic release pattern with an initial burst release followed by a sustained release over a longer period.[1]

Table 3: In Vivo Performance of this compound Delivery Systems

Delivery SystemBiodistribution SummaryTherapeutic Efficacy Summary
This compound-Liposomes Exhibit selective tumor penetration, with peak tumor concentration observed around 4 hours post-injection. Clearance from most organs is observed by 24 hours.[3]Treatment with this compound-liposomes and laser irradiation results in significant tumor control, increased cellular necrosis, and decreased tumor cell proliferation.[3]
This compound-Solid Lipid Nanoparticles (SLNs) Generally show accumulation in the liver and spleen. Surface modifications can alter biodistribution and prolong circulation time.[4][6]Enhanced photodynamic activity compared to free this compound, with smaller nanoparticles demonstrating more effective phototoxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this compound delivery systems. The following are representative protocols for the preparation and characterization of this compound-loaded liposomes and solid lipid nanoparticles.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve lipids (e.g., dipalmitoylphosphatidylcholine (DPPC) and cholesterol) and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol) in a round-bottom flask.[7]

  • Solvent Evaporation: The organic solvent is removed using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[7]

  • Purification: Unencapsulated this compound is removed from the liposome suspension by methods such as dialysis or size exclusion chromatography.[7]

Preparation of this compound-Loaded Solid Lipid Nanoparticles (High-Pressure Homogenization Method)
  • Lipid and Drug Dissolution: The solid lipid (e.g., glyceryl monostearate) and this compound are melted together at a temperature above the melting point of the lipid.

  • Pre-emulsion Formation: The hot lipid-drug mixture is dispersed in a hot aqueous surfactant solution (e.g., Poloxamer 188) under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles with this compound encapsulated within the lipid matrix.

  • Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.

Mandatory Visualizations

Signaling Pathways in this compound-Mediated Photodynamic Therapy

HPPH_PDT_Signaling cluster_Extracellular Extracellular cluster_Cellular Cellular Light Light (665 nm) This compound This compound HPPH_excited Excited this compound* This compound->HPPH_excited Photoexcitation ROS Reactive Oxygen Species (¹O₂) HPPH_excited->ROS Energy Transfer (Type II Reaction) O2 Oxygen (³O₂) O2->ROS Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Caption: this compound-PDT signaling pathway leading to cell death.

Comparative Experimental Workflow for this compound Carrier Evaluation

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation This compound-Liposome & this compound-Nanoparticle Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%, DL%) Formulation->Characterization Drug_Release In Vitro Drug Release Study Characterization->Drug_Release Cellular_Uptake Cellular Uptake & Trafficking Drug_Release->Cellular_Uptake Phototoxicity In Vitro Phototoxicity Assay Cellular_Uptake->Phototoxicity Biodistribution In Vivo Biodistribution Study Phototoxicity->Biodistribution Efficacy Therapeutic Efficacy in Tumor-bearing Models Biodistribution->Efficacy Toxicity Systemic Toxicity Assessment Efficacy->Toxicity

References

Validating HPPH-PDT Efficacy in 3D Tumor Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH)-mediated photodynamic therapy (PDT) in three-dimensional (3D) tumor spheroid models. We will delve into supporting experimental data, comparing this compound-PDT with alternative photosensitizers and conventional chemotherapy, and provide detailed experimental protocols and an analysis of the underlying signaling pathways.

Executive Summary

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that induce tumor cell death.[1] this compound, a second-generation photosensitizer, offers significant advantages over first-generation agents like Photofrin®, including a longer excitation wavelength for deeper tissue penetration and markedly reduced prolonged skin photosensitivity.[2] Three-dimensional tumor spheroids serve as a more physiologically relevant in vitro model compared to traditional 2D cell cultures, mimicking the complex microenvironment of solid tumors. This guide will demonstrate the efficacy of this compound-PDT in this advanced model system and provide a comparative analysis against other therapeutic options.

Data Presentation: Comparative Efficacy in 3D Spheroids

The following tables summarize the quantitative data on the efficacy of this compound-PDT compared to other treatments in 3D tumor spheroid models.

Table 1: Comparison of this compound-PDT with other Photosensitizers in 3D Spheroids

TreatmentCell LineSpheroid SizeDrug ConcentrationLight Dose (J/cm²)Outcome MeasureResult
This compound-PDT A549 (Lung Carcinoma)~400 µm1 µM1.0IC50662.5 nM (in Pluronic F-127)
Photofrin®-PDT Various~500 µm10-25 µg/mL1.5 - 2.5ViabilitySignificant reduction
Foscan®-PDT HNSCC~350 µm0.2 µg/mL20Growth DelaySignificant delay

Note: Direct comparative studies of this compound, Photofrin®, and Foscan® in the same 3D spheroid model are limited in publicly available literature. The data presented is a compilation from various studies to provide a relative understanding of efficacy.

Table 2: Comparison of this compound-PDT with Chemotherapy in 3D Spheroids

TreatmentCell LineSpheroid SizeDrug ConcentrationOutcome MeasureIC50 Value
This compound-PDT + Doxorubicin A549 (Lung Carcinoma)~400 µm1 µM this compound + DoxorubicinCell ViabilitySynergistic effect observed
Doxorubicin alone BT-20 (Breast Carcinoma)~500 µmVariableCell Viability320 nM (in monolayer)
Doxorubicin alone U2OS, HeLa, SH-SY5Y, A549, 293T~200-400 µm20-100 µMATP activityNo significant change after 24h

Note: The efficacy of doxorubicin is significantly reduced in 3D spheroids compared to 2D monolayer cultures, with higher IC50 values observed in the 3D models.[3][4] The combination of this compound-PDT with doxorubicin has shown synergistic effects in in-vivo models.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

3D Tumor Spheroid Formation

Materials:

  • Cancer cell line of interest (e.g., A549, U87, BT-20)

  • Complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Ultra-low attachment 96-well round-bottom plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (2,000 cells) into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 1,000 RPM for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 48-72 hours.

  • Monitor spheroid formation and growth every 24 hours using an inverted microscope.

This compound-PDT Treatment of 3D Spheroids

Materials:

  • This compound photosensitizer stock solution (dissolved in a suitable solvent like DMSO and then diluted in culture medium)

  • 3D tumor spheroids in a 96-well plate

  • LED light source with a wavelength of ~665 nm

  • Light dose measurement device

Protocol:

  • After 72 hours of spheroid formation, replace half of the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM).

  • Incubate the spheroids with this compound for a predetermined time (e.g., 24 hours) to allow for photosensitizer uptake.

  • Following incubation, wash the spheroids twice with PBS to remove any unbound this compound.

  • Add 100 µL of fresh, phenol red-free medium to each well.

  • Irradiate the spheroids with a 665 nm LED light source, delivering a specific light dose (e.g., 1-5 J/cm²). The light dose should be measured at the level of the spheroids.

  • After irradiation, return the plate to the incubator for a further 24-72 hours before assessing cell viability or apoptosis.

Cell Viability Assessment (CellTiter-Glo® 3D Assay)

Materials:

  • CellTiter-Glo® 3D Reagent

  • Treated and control 3D spheroids in a 96-well plate

  • Luminometer

Protocol:

  • Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the untreated control spheroids.

Apoptosis Detection (Caspase-3/7 Activity Assay)

Materials:

  • Caspase-Glo® 3/7 Assay Reagent

  • Treated and control 3D spheroids in a 96-well plate

  • Luminometer

Protocol:

  • Follow the same initial steps as the CellTiter-Glo® 3D assay to equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Gently mix the contents by swirling the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathways and Experimental Workflows

This compound-PDT induces cell death primarily through the generation of ROS, which triggers a cascade of intracellular signaling events leading to apoptosis and necrosis.

This compound-PDT Induced Apoptotic Signaling Pathway

This compound-PDT-generated ROS cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[6]

HPPH_PDT_Apoptosis_Pathway cluster_cellular Cellular Events cluster_regulation Regulation This compound This compound ROS Reactive Oxygen Species (ROS) Light Light Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase37_Activation Caspase-3/7 Activation Caspase9_Activation->Caspase37_Activation Apoptosis Apoptosis Caspase37_Activation->Apoptosis Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2, Bcl-xL) Bcl2_family->Mitochondrial_Damage Regulates

Caption: this compound-PDT induced apoptotic signaling pathway.

Experimental Workflow for Validating this compound-PDT Efficacy

The following workflow outlines the key steps for a comprehensive evaluation of this compound-PDT in 3D tumor spheroids.

HPPH_PDT_Workflow cluster_analysis Efficacy Analysis Spheroid_Formation 1. 3D Tumor Spheroid Formation (72h) HPPH_Incubation 2. This compound Incubation (24h) Spheroid_Formation->HPPH_Incubation Washing 3. Washing Step HPPH_Incubation->Washing Irradiation 4. Light Irradiation (665 nm) Washing->Irradiation Post_Incubation 5. Post-Irradiation Incubation (24-72h) Irradiation->Post_Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo 3D) Post_Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Post_Incubation->Apoptosis_Assay Imaging Microscopy/Imaging (Morphological Changes) Post_Incubation->Imaging

Caption: Experimental workflow for this compound-PDT in 3D spheroids.

Conclusion

This guide demonstrates that this compound-PDT is an effective treatment modality in 3D tumor spheroid models, which more closely mimic the in vivo tumor microenvironment. The provided data, though requiring more direct comparative studies, suggests favorable efficacy of this compound-PDT. The detailed experimental protocols and an understanding of the underlying signaling pathways should empower researchers to further validate and explore the potential of this compound-PDT as a promising cancer therapy.

References

Illuminating the Immune Response: A Comparative Guide to HPPH-PDT and Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunomodulatory effects of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)-mediated photodynamic therapy (PDT) against other cancer treatments. Supported by experimental data, this document delves into the mechanisms that position this compound-PDT as a potent modulator of the tumor microenvironment.

This compound-PDT is a second-generation photodynamic therapy that utilizes a photosensitizer, this compound, which, upon activation by light at a specific wavelength (around 665 nm), generates reactive oxygen species (ROS) to induce localized tumor destruction.[1] Beyond its direct cytotoxic effects on cancer cells and damage to tumor vasculature, this compound-PDT is increasingly recognized for its ability to provoke a robust anti-tumor immune response, a critical factor for long-term cancer control.[1][2][3]

The Immunological Power of this compound-PDT: Inducing Immunogenic Cell Death

A key differentiator of this compound-PDT is its capacity to induce immunogenic cell death (ICD).[1] Unlike apoptosis, which is often immunologically silent, ICD is a form of regulated cell death that alerts the immune system to the presence of dying cancer cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to initiate and amplify an anti-tumor immune response.[1][4][5]

The three hallmark DAMPs released during ICD are:

  • Calreticulin (CRT) cell surface exposure: Acting as an "eat me" signal, CRT promotes the phagocytosis of dying tumor cells by dendritic cells (DCs).[2][5]

  • ATP secretion: This acts as a "find me" signal, recruiting DCs to the tumor site.[2][4][5]

  • High mobility group box 1 (HMGB1) protein release: This late-stage DAMP further activates DCs and promotes T-cell responses.[2][4][5]

This orchestrated release of DAMPs transforms the tumor microenvironment from an immunologically "cold" state, which is non-responsive to the immune system, to a "hot" state, characterized by the infiltration of immune cells and heightened anti-tumor activity.[1][6]

Comparative Immunomodulatory Effects: this compound-PDT vs. Other Treatments

The immunomodulatory profile of this compound-PDT offers distinct advantages and synergistic potential when compared to or combined with other cancer therapies.

Treatment ModalityPrimary Mechanism of ActionKey Immunomodulatory EffectsLimitations
This compound-PDT ROS-mediated cytotoxicity and vascular damageInduces ICD, promotes DC maturation, activates tumor-specific T cells, transforms "cold" tumors to "hot" tumors.[1][4]Localized treatment, limited efficacy in hypoxic tumors.[7]
Chemotherapy (e.g., Doxorubicin) DNA damage, inhibition of cell divisionSome agents can induce ICD, but effects vary.[8] Can also be immunosuppressive.Systemic toxicity, development of drug resistance.[1]
Radiotherapy DNA damage through ionizing radiationCan induce immunogenic modulation and release of tumor antigens.Can also lead to immunosuppression and damage to healthy tissues.
Immune Checkpoint Inhibitors (ICIs) (e.g., anti-PD-1, anti-CTLA-4) Block inhibitory signals to T cells, restoring anti-tumor immunity.Highly effective in "hot" tumors with pre-existing immune infiltration.Ineffective in "cold" tumors, potential for immune-related adverse events.[1]

Synergistic Combinations: The Future of Cancer Therapy

The distinct immunomodulatory mechanism of this compound-PDT makes it an ideal candidate for combination therapies, particularly with immune checkpoint inhibitors.[1] By inducing ICD and transforming the tumor microenvironment, this compound-PDT can sensitize previously unresponsive "cold" tumors to the effects of ICIs, leading to enhanced and more durable anti-tumor immunity.[1][6]

Furthermore, combining this compound-PDT with certain chemotherapeutic agents can lead to synergistic anti-tumor effects by leveraging different cell-killing mechanisms and potentially overcoming drug resistance.[1]

Experimental Protocols

In Vitro Assessment of Immunogenic Cell Death
  • Cell Culture: Culture cancer cell lines (e.g., murine colon carcinoma CT26, human bladder carcinoma T24) under standard conditions.[4]

  • This compound-PDT Treatment: Incubate cells with this compound for a specified duration, followed by irradiation with light of the appropriate wavelength (e.g., 665 nm).[1]

  • Analysis of DAMPs:

    • Calreticulin (CRT) Exposure: Use flow cytometry to detect surface-exposed CRT on treated cells using a fluorescently labeled anti-CRT antibody.[5]

    • ATP Release: Measure extracellular ATP in the culture supernatant using a luminescence-based assay.[5]

    • HMGB1 Release: Quantify HMGB1 in the culture supernatant using an ELISA kit.[5]

  • Dendritic Cell (DC) Maturation Assay: Co-culture bone marrow-derived DCs with this compound-PDT-treated cancer cells. Analyze DC maturation markers (e.g., CD80, CD86, MHC class II) by flow cytometry.

In Vivo Assessment of Anti-Tumor Immunity
  • Tumor Model: Establish tumors in syngeneic mice (e.g., BALB/c mice with CT26 tumors).

  • This compound-PDT Treatment: Administer this compound intravenously to tumor-bearing mice, followed by localized light irradiation of the tumor.[1]

  • Immunophenotyping: At various time points post-treatment, harvest tumors, draining lymph nodes, and spleens. Prepare single-cell suspensions and analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, dendritic cells, myeloid-derived suppressor cells) by flow cytometry.[1]

  • Assessment of Systemic Immunity (Abscopal Effect): In a bilateral tumor model, treat only one tumor with this compound-PDT and monitor the growth of the untreated, distant tumor. Regression of the distant tumor indicates a systemic anti-tumor immune response.

  • Tumor Re-challenge: Mice that have been cured of their primary tumors by this compound-PDT can be re-challenged with the same cancer cells to assess for the development of long-term immunological memory.

Signaling Pathways and Experimental Workflows

HPPH_PDT_Immune_Activation cluster_PDT This compound-PDT cluster_TumorCell Tumor Cell cluster_ImmuneResponse Immune Response This compound This compound Administration Light Light Activation (665nm) This compound->Light ROS Reactive Oxygen Species (ROS) Light->ROS ICD Immunogenic Cell Death (ICD) ROS->ICD Induces DAMPs Release of DAMPs (CRT, ATP, HMGB1) ICD->DAMPs DC_maturation Dendritic Cell Maturation & Antigen Presentation DAMPs->DC_maturation Activates T_cell_activation Tumor-Specific T-Cell Activation DC_maturation->T_cell_activation Tumor_destruction Tumor Cell Destruction T_cell_activation->Tumor_destruction Experimental_Workflow_In_Vivo Tumor_Implantation Tumor Cell Implantation in Syngeneic Mice HPPH_Admin Intravenous this compound Administration Tumor_Implantation->HPPH_Admin Light_Irradiation Localized Light Irradiation of Tumor HPPH_Admin->Light_Irradiation Monitoring Tumor Growth Monitoring Light_Irradiation->Monitoring Tissue_Harvest Harvest Tumors, Lymph Nodes, Spleen Monitoring->Tissue_Harvest Flow_Cytometry Flow Cytometry Analysis of Immune Cells Tissue_Harvest->Flow_Cytometry

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for HPPH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount for ensuring both laboratory safety and the integrity of your work. This guide provides essential, step-by-step procedures for the proper disposal of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer used in photodynamic therapy.[1] Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best practices for handling this compound waste.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products. This includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility to ensure the complete destruction of the chemical compound.[2]

1. Waste Segregation:

  • Isolate all this compound waste from other laboratory waste streams.[2] This includes pure this compound, contaminated labware (such as vials, pipette tips, and gloves), and any solutions containing this compound.[2]

2. On-Site Waste Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, absorbent pads, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[2]

  • Liquid Waste: For liquid waste containing this compound, dissolve or mix the material with a combustible solvent.[2] This mixture should then be placed in a designated, sealed, and properly labeled container for hazardous liquid waste.[2]

3. Container Management and Labeling:

  • Use containers that are in good condition and compatible with the chemical waste.

  • Keep waste containers securely closed except when adding waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound)," and appropriate hazard symbols (e.g., irritant).[2]

4. Storage:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, direct sunlight, and heat sources.[2]

5. Off-Site Disposal:

  • Arrange for the collection of the hazardous waste by a certified environmental management vendor.[2]

  • The vendor will transport the waste to a licensed facility for high-temperature incineration.[2]

  • Ensure you receive a manifest with a destruction code and a certificate of destruction for your records.[2]

Spill Cleanup Procedures

In the event of an this compound spill, follow these steps:

  • Solid Spills: Carefully cover the spill with a damp paper towel to avoid raising dust.[2]

  • Decontamination: Clean the spill area with a detergent solution, working from the outside of the spill inward. Follow this with a rinse of 70% ethanol or another suitable disinfectant.[2]

  • Waste Disposal: All materials used for the spill cleanup, including absorbent pads, paper towels, and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.[2]

This compound Disposal Workflow

HPPH_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start This compound Waste Generation segregation Segregate this compound Waste (Solid & Liquid) start->segregation solid_waste Collect Solid Waste in Labeled Container segregation->solid_waste liquid_waste Collect Liquid Waste (mixed with combustible solvent) in Labeled Container segregation->liquid_waste storage Store Sealed Containers in Designated Area solid_waste->storage liquid_waste->storage collection Arrange for Collection by Certified Vendor storage->collection incineration High-Temperature Incineration at Licensed Facility collection->incineration documentation Receive Certificate of Destruction incineration->documentation

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HPPH
Reactant of Route 2
HPPH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.